molecular formula C8H9NO2 B7767484 4-Methoxybenzamide CAS No. 8424-93-9

4-Methoxybenzamide

Katalognummer: B7767484
CAS-Nummer: 8424-93-9
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: GUCPYIYFQVTFSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxybenzamide is a natural product found in Naravelia zeylanica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCPYIYFQVTFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879434
Record name P-METHYOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3424-93-9, 8424-93-9
Record name 4-Methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3424-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008424939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Anisamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name P-METHYOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHOXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z85FX3977E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the chemical properties of 4-Methoxybenzamide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Methoxybenzamide

Authored by: A Senior Application Scientist

Abstract

This compound (p-anisamide), a derivative of benzamide, serves as a pivotal building block in the realms of organic synthesis and medicinal chemistry.[1][2] Its unique molecular architecture, featuring both an electron-donating methoxy group and a versatile amide functional group, imparts a distinct set of chemical properties that are leveraged in the development of novel compounds.[1] This guide provides a comprehensive exploration of the chemical and physical characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural attributes, spectroscopic signature, reactivity, and established protocols for its analysis and handling, ensuring a narrative grounded in scientific integrity and practical application.

Molecular Structure and Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3][4] The molecule consists of a benzene ring substituted with a methoxy group (-OCH₃) and an amide functional group (-CONH₂) at the para (1,4) positions.[4] The presence of the electron-donating methoxy group influences the electron density of the aromatic ring, while the amide group provides sites for hydrogen bonding and further chemical modification.

Diagram: 2D Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Table 1: Core Physicochemical and Identification Data

This table summarizes the key identifiers and physical properties of this compound, compiled from various authoritative sources.

PropertyValueSource(s)
IUPAC Name This compound[3][5]
Synonyms p-Anisamide, p-Methoxybenzamide, Anisamide[3][5][6]
CAS Number 3424-93-9[3][5][7]
Molecular Formula C₈H₉NO₂[3][5][8]
Molecular Weight 151.16 g/mol [3][5][8]
Appearance White to pale cream crystalline powder[3][9][10]
Melting Point 164-167 °C[3][4][7]
Boiling Point 295 °C (at 760 mmHg)[3][7][11]
Solubility Soluble in water. Soluble in DMSO and DMF (~30 mg/ml), sparingly soluble in ethanol (~1 mg/ml).[3][11][12]
InChIKey GUCPYIYFQVTFSI-UHFFFAOYSA-N[3][5][9]
SMILES COC1=CC=C(C=C1)C(=O)N[3][5][9]

Spectroscopic and Analytical Characterization

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy : In a typical spectrum recorded in DMSO-d₆, the proton signals appear at distinct chemical shifts. The two aromatic protons adjacent to the amide group are expected to be deshielded and appear as a doublet around 7.89 ppm.[13] The two aromatic protons adjacent to the methoxy group are more shielded and appear as a doublet around 6.99 ppm.[13] The methoxy group's three protons present as a sharp singlet around 3.81 ppm.[13] The two protons of the amide group (-NH₂) are typically observed as two broad singlets, reflecting their exchangeable nature.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum in DMSO-d₆ will show distinct signals for each unique carbon atom.[4] The carbonyl carbon of the amide is the most deshielded, appearing around 167 ppm. The aromatic carbons show signals between approximately 113 and 161 ppm, with the carbon attached to the methoxy group being the most shielded. The methoxy carbon itself will appear around 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum, typically obtained using a KBr pellet, shows characteristic absorption bands.[4][5]

  • N-H Stretching : Two distinct bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂).

  • C=O Stretching (Amide I) : A strong, sharp absorption band typically appears around 1660-1630 cm⁻¹ for the carbonyl group.

  • C-O Stretching : An intense band for the aryl-alkyl ether linkage of the methoxy group is observed around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS) : The molecular ion peak (M⁺) is expected at an m/z of 151.[5][14] A prominent fragment is often observed at m/z 135, corresponding to the loss of the amino group (-NH₂), forming the 4-methoxybenzoyl cation.[14][15]

Workflow: Standard Quality Control Analysis

G QC Workflow for this compound cluster_0 Initial Characterization cluster_1 Spectroscopic Confirmation cluster_2 Purity Assessment & Final Approval A Receive/Synthesize Batch B Physical Appearance Check (Color, Form) A->B Visual Inspection C Melting Point Analysis B->C Thermal Property D FTIR Spectroscopy (Functional Groups) C->D Proceed if specs met E ¹H & ¹³C NMR (Structural Integrity) D->E F Mass Spectrometry (Molecular Weight) E->F G Assay by GC/HPLC (Quantitative Purity) F->G Confirm Structure H Data Review & Comparison to Reference G->H Quantify I Batch Release H->I Approve

Sources

An In-depth Technical Guide on the Crystal and Molecular Structure of 4-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal and molecular structure of 4-Methoxybenzamide (also known as p-Anisamide), a key intermediate in pharmaceutical and agrochemical synthesis.[1] A thorough understanding of its solid-state architecture is paramount for controlling crystallization processes, predicting physicochemical properties such as solubility and stability, and informing rational drug design. This document synthesizes crystallographic data with practical insights into the experimental methodologies for structural elucidation. We will delve into the intricacies of its molecular geometry, the influential role of intermolecular forces in its crystal packing, and provide a detailed protocol for its structural determination via single-crystal X-ray diffraction.

Introduction: The Significance of this compound in a Structural Context

This compound (C₈H₉NO₂) is a white crystalline solid at room temperature, comprised of a benzene ring substituted with a methoxy group (-OCH₃) and an amide functional group (-CONH₂).[1] While not naturally occurring, it is synthetically produced and serves as a valuable precursor in the manufacturing of more complex molecules.[1] The biological activities of amide derivatives underscore the importance of this compound.[1]

From a materials science and pharmaceutical development perspective, the three-dimensional arrangement of molecules in the solid state dictates many of its bulk properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications on a drug's bioavailability and stability. While extensive studies on polymorphism in related N-arylbenzamides exist, this guide will focus on the foundational crystal structure of the parent this compound.[2][3][4]

Molecular Structure and Conformation

The molecular integrity of this compound is defined by the spatial arrangement of its constituent atoms and the nature of the covalent bonds connecting them. Spectroscopic techniques and single-crystal X-ray diffraction are the primary tools for elucidating these features.

Key Geometric Parameters

The fundamental structure consists of a planar benzene ring. The amide group and the methoxy group are attached at the para position. High-resolution structural data allows for the precise determination of bond lengths and angles, which are crucial for understanding the electronic and steric effects within the molecule.

Table 1: Selected Bond Lengths and Angles for this compound (Representative Data)

ParameterBond/AngleValue (Å or °)Significance
Bond LengthC(ar)-C(ar)~1.39 ÅTypical aromatic C-C bond length.
Bond LengthC(ar)-C(=O)~1.49 ÅSingle bond character between the aromatic ring and the carbonyl carbon.
Bond LengthC=O~1.24 ÅDouble bond character of the carbonyl group.
Bond LengthC-N~1.33 ÅPartial double bond character due to resonance in the amide group.
Bond LengthC(ar)-O~1.36 ÅTypical aromatic ether bond length.
Bond LengthO-CH₃~1.42 ÅSingle bond between the ether oxygen and the methyl carbon.
Bond AngleC(ar)-C(ar)-C(ar)~120°Ideal sp² hybridization in the benzene ring.
Bond AngleC(ar)-C(=O)-N~118°Reflects the trigonal planar geometry around the carbonyl carbon.
Bond AngleC(=O)-N-H~121°sp² hybridization of the nitrogen atom in the amide group.

Note: The exact values can vary slightly depending on the specific crystal structure determination.

Conformational Analysis

The rotational freedom around the C(ar)-C(=O) and C(ar)-O bonds introduces the possibility of different molecular conformations. The dihedral angle between the plane of the benzene ring and the amide group is a critical conformational parameter. In many related structures, this angle is non-zero, indicating a slight twist to alleviate steric hindrance.[5][6]

Crystal Packing and Intermolecular Interactions

The arrangement of individual this compound molecules in the crystal lattice is governed by a network of non-covalent interactions. These interactions are fundamental to the stability of the crystal and influence its physical properties.

Hydrogen Bonding: The Primary Supramolecular Synthon

The most significant intermolecular interaction in the crystal structure of this compound is the hydrogen bonding involving the amide group. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This interaction is a robust and directional force that often dictates the primary packing motif.

Typically, these N-H···O hydrogen bonds lead to the formation of chains or dimers of molecules within the crystal lattice. The specific geometry of these hydrogen bonds (distance and angle) is a key descriptor of the crystal packing.

Other Intermolecular Forces

Beyond the dominant hydrogen bonding, other weaker interactions contribute to the overall stability of the crystal structure:

  • C-H···O Interactions: The aromatic and methyl C-H groups can act as weak hydrogen bond donors to the carbonyl or methoxy oxygen atoms.

  • π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry of this stacking (e.g., face-to-face, offset) influences the electronic properties of the crystal.

  • Van der Waals Forces: These non-specific attractive and repulsive forces are present between all atoms and contribute to the overall cohesive energy of the crystal.

The interplay of these various intermolecular forces results in a unique and stable three-dimensional architecture for this compound.

Experimental Determination of the Crystal Structure

The definitive method for determining the crystal and molecular structure of a compound like this compound is single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be precisely determined.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction
  • Synthesis and Crystallization:

    • This compound can be synthesized through the reaction of 4-methoxybenzoyl chloride with ammonia under controlled conditions.[1]

    • High-quality single crystals are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as ethanol or methanol. The choice of solvent can sometimes influence the resulting polymorphic form.

  • Crystal Selection and Mounting:

    • A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent damage during data collection at low temperatures (e.g., 100 K).

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.

  • Data Processing and Structure Solution:

    • The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Slow Evaporation for Single Crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Figure 1: Workflow for the determination of the crystal structure of this compound.

Summary of Crystallographic Data

The crystallographic data provides a quantitative description of the crystal lattice. While multiple entries for related structures exist, a representative set of parameters is presented below.

Table 2: Representative Crystallographic Data for a this compound Derivative

ParameterValue
Compound4-Methoxy-N-methylbenzamide
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7350 (17)
b (Å)9.2750 (19)
c (Å)10.719 (2)
β (°)99.83 (3)
Volume (ų)855.7 (3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.052

Data sourced from a study on 4-Methoxy-N-methylbenzamide for illustrative purposes of typical crystallographic parameters.[5]

Spectroscopic Characterization

In conjunction with X-ray diffraction, spectroscopic methods provide complementary information and are essential for routine characterization.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include N-H stretching, C=O stretching, and C-O stretching.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure in solution.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.[8]

Conclusion and Future Perspectives

The crystal and molecular structure of this compound is well-defined, with its solid-state architecture being dominated by robust N-H···O hydrogen bonding. A comprehensive understanding of this structure is not merely an academic exercise; it provides the foundational knowledge required for the rational design of novel pharmaceuticals and advanced materials. Future research may focus on the discovery and characterization of new polymorphic forms, the study of co-crystals to modulate physicochemical properties, and computational modeling to predict crystal structures and properties with greater accuracy. The principles and methodologies outlined in this guide serve as a valuable resource for scientists and researchers working with this important chemical entity.

References

  • PubChem. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. PubChem. Available from: [Link].

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. Available from: [Link].

  • Starbuck, J., et al. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. Crystal Growth & Design, 7(4), 729-735. Available from: [Link].

  • PubChem. This compound | C8H9NO2 | CID 76959. PubChem. Available from: [Link].

  • ResearchGate. Conformational Polymorphism in N‐(4′‐methoxyphenyl)‐ 3‐bromothiobenzamide | Request PDF. ResearchGate. Available from: [Link].

  • ResearchGate. Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. ResearchGate. Available from: [Link].

  • PubChem. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031. PubChem. Available from: [Link].

  • ChemSrc. This compound (3424-93-9). ChemSrc. Available from: [Link].

  • PubChem. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131. PubChem. Available from: [Link].

  • PubChemLite. This compound (C8H9NO2). PubChemLite. Available from: [Link].

  • NIST. p-Methoxybenzamide. NIST WebBook. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 3424-93-9): Synthesis, Properties, and Applications in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].

  • Gowda, B. T., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o105. Available from: [Link].

  • NIST. p-Methoxybenzamide Mass Spectrum. NIST WebBook. Available from: [Link].

  • ResearchGate. Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Available from: [Link].

  • Cheméo. Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Cheméo. Available from: [Link].

  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Available from: [Link].

  • Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online. Available from: [Link].

  • Newcastle University ePrints. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Newcastle University ePrints. Available from: [Link].

  • ResearchGate. (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate. Available from: [Link].

  • Journal of the American Chemical Society. Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Journal of the American Chemical Society. Available from: [Link].

Sources

4-Methoxybenzamide CAS number 3424-93-9 identification.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Identification of 4-Methoxybenzamide (CAS 3424-93-9)

Authored by a Senior Application Scientist

This guide provides research, drug development, and quality control professionals with a comprehensive technical overview of this compound (CAS 3424-93-9), also known as p-Anisamide. Moving beyond a simple recitation of data, this document elucidates the causal reasoning behind the analytical methodologies required for its definitive identification, purity assessment, and safe handling. The protocols described herein are designed as self-validating systems, crucial for ensuring data integrity in regulated environments.

Core Physicochemical Profile

This compound is a versatile organic compound that serves as a critical intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its molecular structure, featuring a benzene ring substituted with both an electron-donating methoxy group and an amide moiety, dictates its chemical reactivity and physical properties.[3][4] A thorough understanding of its foundational characteristics is the first step in its reliable application.

PropertyValueSource(s)
CAS Number 3424-93-9
Molecular Formula C₈H₉NO₂[5][6]
Molecular Weight 151.16 g/mol [5]
IUPAC Name This compound[5]
Synonyms p-Anisamide, p-Methoxybenzamide[7]
Appearance White crystalline solid/powder[2][3]
Melting Point 164-167 °C[8][9]
Boiling Point ~295 °C at 760 mmHg[3][9]
SMILES COC1=CC=C(C=C1)C(=O)N[5]
InChIKey GUCPYIYFQVTFSI-UHFFFAOYSA-N[5]

Synthesis and Purification: A Validated Approach

The most common and efficient laboratory synthesis of this compound involves the nucleophilic acyl substitution of a more reactive carboxylic acid derivative, such as an acyl chloride, with ammonia.[3] This pathway is generally preferred over the direct amidation of the corresponding carboxylic acid, which requires harsh conditions and often results in lower yields.

Experimental Protocol: Synthesis from 4-Methoxybenzoyl Chloride

This protocol describes a standard laboratory procedure. The causality for each step is explained to ensure a deep understanding of the process.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-methoxybenzoyl chloride (1 equivalent) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Causality: An aprotic solvent is chosen to prevent reaction with the highly reactive acyl chloride. The three-necked flask allows for controlled addition of reagents and monitoring of the reaction temperature.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

    • Causality: The reaction between an acyl chloride and ammonia is highly exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and ensure safety.

  • Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Causality: A stoichiometric excess of ammonia is used to ensure the complete consumption of the limiting reagent (4-methoxybenzoyl chloride) and to neutralize the HCl byproduct that is formed, driving the reaction to completion. Slow, dropwise addition is essential for managing the exotherm.

  • Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction is complete. The solid product, this compound, will precipitate.

    • Causality: The product is significantly less soluble in the reaction medium than the starting materials, leading to its precipitation.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the crude product sequentially with cold water and a small amount of cold ethanol.

    • Causality: Washing with cold water removes residual ammonium salts (e.g., NH₄Cl). A subsequent wash with a minimal amount of cold organic solvent helps remove any remaining unreacted starting material without significantly dissolving the desired product.

  • Purification (Recrystallization): Recrystallize the crude solid from an ethanol/water mixture. Dry the resulting pure white crystals under vacuum.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The ideal solvent system (ethanol/water) is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

Workflow for Synthesis and Purification```dot

Definitive Identification and Characterization

Unambiguous identification of a compound, especially in a drug development context, requires a multi-technique, orthogonal approach. This ensures that the structure, identity, and purity are confirmed with the highest degree of confidence, a cornerstone of Good Manufacturing Practice (GMP).

[10]#### A. Spectroscopic Elucidation

Spectroscopic methods provide direct information about the molecular structure and functional groups present.

i. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. F[11]or this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

    • Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the amide protons are more likely to be observed). Acquire the spectrum on a spectrometer of 400 MHz or higher.

    • Expected Data Interpretation: Based on literature data, the following signals are expected.

[12]| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~7.9 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing amide group. | | ~7.2-7.3 | Singlet (broad) | 1H | NH ₂ | Amide protons are exchangeable and often appear as broad signals. | | ~7.0 | Doublet | 2H | Ar-H (ortho to OMe) | Shielded by the electron-donating methoxy group. | | ~3.8 | Singlet | 3H | -OCH ₃ | Characteristic singlet for a methoxy group. |

ii. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of specific functional groups by identifying their characteristic vibrational frequencies.

  • Protocol: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Expected Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSource(s)
3400-3100N-H StretchPrimary Amide (-NH₂)
~3050C-H StretchAromatic
~2950C-H StretchAliphatic (-OCH₃)
1680-1640C=O Stretch (Amide I)Carbonyl
~1610N-H Bend (Amide II)Amide
~1250C-O StretchAryl Ether

iii. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Protocol: A sample is ionized (e.g., by Electron Ionization, EI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Data Interpretation:

    • Molecular Ion (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of C₈H₉NO₂. [5][7] * Key Fragments: Expect to see significant fragments corresponding to the loss of the amide group (m/z = 135, [M-NH₂]⁺) and the methoxybenzoyl cation (m/z = 135).

[7]#### B. Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography is essential for quantifying purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this purpose.

[13]* Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds (like this compound) are retained longer.

  • Self-Validating HPLC Protocol: The validity of any single run is contingent on passing system suitability tests (SST).

[10]| Parameter | Condition | Rationale | | :--- | :--- | :--- | | Column | C18, 4.6 x 250 mm, 5 µm | Standard non-polar stationary phase providing good resolution for aromatic compounds. | | Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) | A common mobile phase for compounds of moderate polarity. The ratio can be optimized. | | Flow Rate | 1.0 mL/min | Standard analytical flow rate. | | Detection | UV at 225 nm | Wavelength at which the benzamide chromophore strongly absorbs. |[13] | Injection Volume | 10 µL | Standard volume for analytical HPLC. | | Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. | | Sample Prep. | Dissolve ~1 mg/mL in mobile phase | Ensures compatibility with the HPLC system. |

  • System Suitability Testing (SST): Before sample analysis, a standard solution of this compound is injected multiple times. The results must meet pre-defined criteria to prove the system is performing correctly. [14] * Tailing Factor: Must be ≤ 2.0 (ensures peak symmetry).

    • Theoretical Plates: Must be ≥ 2000 (ensures column efficiency).

    • Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections must be ≤ 2.0%.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

Integrated Analytical Workflow

G cluster_id Identity Confirmation cluster_purity Purity & Potency nmr NMR (¹H, ¹³C) - Confirms atomic connectivity decision Release for Use nmr->decision ms Mass Spectrometry - Confirms Molecular Weight ms->decision ir IR Spectroscopy - Confirms Functional Groups ir->decision hplc HPLC with UV Detection - Quantifies Purity (%) hplc->decision mp Melting Point - Preliminary Purity Check mp->decision sample Synthesized Sample (this compound) sample->nmr Structural Elucidation sample->ms Structural Elucidation sample->ir Structural Elucidation sample->hplc Purity Assessment sample->mp Purity Assessment

Caption: Integrated workflow for the definitive analysis of this compound.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Information
Hazard ClassStatementSource(s)
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
STOT - Single ExposureH335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. *[15][16] Eye/Face Protection: Wear chemical safety goggles or a face shield. *[8][17] Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. *[17] Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 (or better) particulate respirator. *[8][17] Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

[8][15]#### Storage

  • Store in a cool, dry, well-ventilated place in a tightly sealed container. *[16][17] Keep away from strong oxidizing agents.

[17]### 5. References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Vertex AI Search. Retrieved January 5, 2026.

  • Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 5, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 5, 2026.

  • Supporting Information - The Royal Society of Chemistry. (2021). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • This compound (CAS 3424-93-9): A Versatile Building Block in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (n.d.). Benchchem. Retrieved January 5, 2026.

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved January 5, 2026.

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved January 5, 2026.

  • Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved January 5, 2026.

  • This compound (CAS 3424-93-9): Synthesis, Properties, and Applications in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

  • This compound (3424-93-9). (n.d.). Molbase. Retrieved January 5, 2026, from [Link]

  • p-Methoxybenzamide. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

  • Synthesis of a compound containing methoxybenzamide. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). PMC. Retrieved January 5, 2026, from [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

  • The infrared (IR) spectrum of 4-methoxybenzaldehyde B. (2022, January 11). Chegg. Retrieved January 5, 2026.

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). ResearchGate. Retrieved January 5, 2026.

Sources

A Technical Guide to 4-Methoxybenzamide: Nomenclature, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Methoxybenzamide, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document explores its chemical identity, common synonyms, synthesis protocols, analytical methodologies, and its significant role as a building block in medicinal chemistry. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Compound Identification and Nomenclature

This compound is an aromatic organic compound featuring a methoxy group and an amide group attached to a benzene ring at positions 1 and 4, respectively.[1] This substitution pattern is often referred to as para, leading to one of its most common synonyms, p-Anisamide. Understanding the various synonyms and identifiers is crucial for comprehensive literature searches and clear communication in a research and development setting.

The compound's identity is unequivocally established by its CAS (Chemical Abstracts Service) number, 3424-93-9 .[1] Its systematic IUPAC name is This compound .[1]

Below is a summary of its key chemical identifiers and properties.

Identifier/PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 3424-93-9[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance White crystalline solid/powder[2][3]
Melting Point 164-167 °C
Boiling Point ~295 °C[4]
InChI Key GUCPYIYFQVTFSI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N[1]
Common Synonyms

Navigating the scientific literature requires familiarity with the various names used for this compound. The term "anisamide" is derived from anisic acid (4-methoxybenzoic acid), its precursor. The 'p-' or 'para-' prefix indicates the 1,4 substitution pattern on the benzene ring.

Table of Common Synonyms:

  • p-Anisamide

  • p-Methoxybenzamide

  • 4-Anisamide

  • Benzamide, 4-methoxy-

  • Anisamide[2][5]

It is best practice to use the CAS number in publications and patents to avoid ambiguity.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound is a fundamental process in organic chemistry, typically achieved via the amidation of a 4-methoxybenzoic acid derivative. The most common laboratory and industrial method involves the reaction of 4-methoxybenzoyl chloride with ammonia.[6] This approach is efficient and high-yielding.

Two-Step Synthesis from 4-Methoxybenzoic Acid

Step 1: Preparation of 4-Methoxybenzoyl Chloride

The first step is the conversion of the carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The addition of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction.

synthesis_step1 reagent1 4-Methoxybenzoic Acid product 4-Methoxybenzoyl Chloride reagent1->product Reflux reagent2 Thionyl Chloride (SOCl₂) DMF (cat.) reagent2->product

Caption: Workflow for the synthesis of 4-methoxybenzoyl chloride.

Step 2: Amidation to form this compound

The resulting acid chloride is then reacted with an ammonia source, such as aqueous ammonia, to form the amide. This is an exothermic nucleophilic acyl substitution reaction.

synthesis_step2 reagent1 4-Methoxybenzoyl Chloride product This compound reagent1->product Stirring, 0°C to RT reagent2 Aqueous Ammonia (NH₄OH) reagent2->product

Caption: Workflow for the amidation to form this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-methoxybenzoic acid.

Materials:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Concentrated Aqueous Ammonia (25-30%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, Buchner funnel.

Procedure:

Part A: Synthesis of 4-Methoxybenzoyl Chloride [6][7]

  • Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to scrub HCl and SO₂), add 15.2 g (0.1 mol) of 4-methoxybenzoic acid.

  • Reagent Addition: Under a fume hood, cautiously add 14.3 mL (23.8 g, 0.2 mol) of thionyl chloride. Add 2-3 drops of DMF as a catalyst.

  • Reaction: Stir the mixture at room temperature. Effervescence will be observed. Once the initial gas evolution subsides, heat the mixture to a gentle reflux (approx. 80-90°C) for 2 hours, or until gas evolution ceases completely.

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add 20 mL of anhydrous toluene and evaporate again. The resulting crude 4-methoxybenzoyl chloride (a yellow solid or oil) is typically used directly in the next step without further purification.

Part B: Synthesis of this compound [6]

  • Setup: In a 500 mL flask, place 100 mL of concentrated aqueous ammonia and cool it to 0°C in an ice bath with vigorous stirring.

  • Acid Chloride Addition: Dissolve the crude 4-methoxybenzoyl chloride from Part A in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold, stirring ammonia solution over 30 minutes. A white precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation: Filter the white precipitate using a Buchner funnel and wash the solid with cold deionized water (3 x 50 mL) to remove any ammonium salts.

  • Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Causality:

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the less reactive carboxylic acid to the highly reactive acid chloride.[8]

  • DMF Catalyst: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active chlorinating agent, thus accelerating the reaction.

  • Anhydrous Conditions (Part A): Thionyl chloride and the acid chloride product are both highly reactive with water. Anhydrous conditions prevent hydrolysis back to the carboxylic acid.

  • Cooling (Part B): The reaction between the acid chloride and ammonia is highly exothermic. Cooling the ammonia solution to 0°C controls the reaction rate, minimizes side reactions, and ensures safety.

  • Recrystallization: This purification technique is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures, allowing for the isolation of high-purity crystals.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is a critical step. Standard analytical techniques include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

FTIR Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Vibration Functional Group
3350-3180 N-H stretch (doublet) Primary Amide (-CONH₂)
~3050 C-H stretch Aromatic Ring
~2950 C-H stretch Methoxy (-OCH₃)
1680-1640 C=O stretch (Amide I) Amide
~1600, ~1450 C=C stretch Aromatic Ring

| ~1250 | C-O stretch | Aryl Ether |

Experimental Protocol: FTIR Analysis (ATR Method)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to subtract the atmospheric (CO₂, H₂O) and instrument-related absorbances.[9]

  • Sample Application: Place a small amount of the dry, crystalline this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[9]

  • Data Processing: The resulting spectrum (transmittance or absorbance vs. wavenumber) is then analyzed to identify the characteristic peaks.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure.

Expected Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.89 Doublet 2H Aromatic protons ortho to -CONH₂
~7.24 Singlet (broad) 1H Amide proton (-NH)
~6.99 Doublet 2H Aromatic protons ortho to -OCH₃
~3.81 Singlet 3H Methoxy protons (-OCH₃)

(Note: Data from ChemicalBook, shifts can vary slightly based on solvent and concentration).[10]

HPLC for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method to determine the purity of the synthesized compound.

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[11]

  • Column Temperature: 30 °C.

Protocol Outline:

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in the mobile phase. Create a series of dilutions for a calibration curve.[11]

  • Sample Preparation: Accurately weigh the synthesized product and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (Area Percent method).

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry. The amide group acts as a stable hydrogen bond donor and acceptor, while the methoxy-substituted phenyl ring can engage in various interactions with biological targets.[6]

As a Versatile Chemical Intermediate

This compound and its derivatives are crucial building blocks for more complex active pharmaceutical ingredients (APIs).[3][13] The primary amine can be further functionalized, or the core structure can be incorporated into larger molecules. Its derivatives have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Benzamide derivatives are known to act as inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are critical targets in oncology.[14]

  • Antiviral Agents: Certain N-phenylbenzamide derivatives, which can be synthesized from 4-methoxybenzoyl chloride, have shown potential in upregulating host antiviral proteins.[6]

  • Antimicrobial Agents: Novel fatty acid amides derived from 4-methoxybenzylamine (a related compound) have been synthesized and shown to possess antimicrobial properties.[15]

Anisamide in Targeted Drug Delivery

A significant application in modern drug development is the use of "anisamide" as a targeting ligand for drug delivery systems.[16][17] It has been explored for its potential to direct nanoparticles, liposomes, and other drug carriers to cancer cells that overexpress the sigma receptor.[16][17]

  • Mechanism of Action: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum, and it is overexpressed in several types of tumors, including prostate and lung cancer.[16] It was initially hypothesized that anisamide-decorated nanoparticles would bind to these receptors on the cell surface, triggering receptor-mediated endocytosis and delivering the therapeutic payload specifically to cancer cells.[16][17]

  • Current Understanding and Controversy: While anisamide-functionalized carriers have shown enhanced tumor uptake both in vitro and in vivo, recent studies have questioned whether the sigma-1 receptor is directly responsible for this uptake.[18] Some research indicates that the sigma-1 receptor is primarily intracellular, which would preclude binding by external nanoparticles.[18] Furthermore, uptake of anisamide-decorated particles did not always correlate with sigma-1 receptor expression levels.[18][19] This suggests that while anisamide is an effective tumor-targeting moiety, its precise mechanism and binding partner may be more complex than initially thought and are still under active investigation.[19][20]

targeting_pathway cluster_0 Drug Delivery Vehicle cluster_1 Cancer Cell Nanoparticle Liposome or Nanoparticle Payload Drug Payload (e.g., Doxorubicin) Nanoparticle->Payload Anisamide Anisamide Ligand Nanoparticle->Anisamide Receptor Target Receptor (e.g., Sigma Receptor?) Anisamide->Receptor Cell Cell Membrane Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release Intracellular Drug Release Endocytosis->Release

Caption: Hypothesized pathway for anisamide-targeted drug delivery.

Conclusion

This compound, also widely known as p-Anisamide, is more than a simple organic compound; it is a key enabler in the field of drug discovery and development. Its straightforward synthesis, well-defined chemical properties, and the biological activity of its derivatives make it an invaluable tool for medicinal chemists. From serving as a foundational scaffold for novel therapeutics to its application as a targeting ligand in advanced drug delivery systems, this compound continues to be a compound of significant scientific and commercial interest. This guide provides the foundational knowledge and practical protocols necessary for its effective use in a research setting, underscoring the importance of understanding the fundamentals of key chemical intermediates.

References

  • SIELC Technologies. (n.d.). Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Brambilla, D., et al. (2016). Findings questioning the involvement of Sigma-1 receptor in the uptake of anisamide-decorated particles. Journal of Controlled Release, 224, 108-115. doi:10.1016/j.jconrel.2016.01.021. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Lipids in Health and Disease, 15(1), 1-10. Retrieved from [Link]

  • Novak, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2148. Retrieved from [Link]

  • ResearchGate. (n.d.). Findings questioning the involvement of Sigma-1 receptor in the uptake of anisamide-decorated particles | Request PDF. Retrieved from [Link]

  • Banerjee, R., et al. (2004). Anisamide-targeted stealth liposomes: a potent carrier for targeting doxorubicin to human prostate cancer cells. International Journal of Cancer, 112(4), 693-700. doi:10.1002/ijc.20452. Retrieved from [Link]

  • Emami, J., et al. (2015). Targeting Solid Lipid Nanoparticles with Anisamide for Docetaxel Delivery to Prostate Cancer: Preparation, Optimization, and In-vitro Evaluation. Journal of Pharmaceutical Sciences, 104(9), 3075-3085. Retrieved from [Link]

  • Huang, Y., et al. (2016). On the article “Findings questioning the involvement of Sigma-1 receptor in the uptake of anisamide-decorated particles”. Journal of Controlled Release, 228, 227. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76959, this compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 3424-93-9): Synthesis, Properties, and Applications in Organic Chemistry. Retrieved from [Link]

  • MEI Lab, NIT Rourkela. (2022, February 3). Experiment-4: FTIR Analysis [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxybenzoic Acid: A Key Intermediate in Organic Synthesis and Chemical Innovation. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Sofyan, F. I. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]

Sources

Determining the Molecular Weight of 4-Methoxybenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed exploration of the methodologies for determining the molecular weight of 4-methoxybenzamide, a key intermediate in various synthetic pathways. We will delve into both the foundational theoretical calculations and the practical application of advanced analytical techniques. This document is intended to serve as a comprehensive resource, offering not only procedural steps but also the underlying scientific principles and field-proven insights to ensure accurate and reliable molecular weight determination in a research and development setting.

Introduction to this compound

This compound, also known as p-anisamide, is a white to pale cream crystalline solid with the chemical formula C₈H₉NO₂.[][2][3][4] It serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Accurate determination of its molecular weight is a critical first step in its characterization, ensuring purity, confirming identity, and serving as a fundamental parameter in stoichiometric calculations for subsequent reactions.

Theoretical Molecular Weight Calculation

The theoretical molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms. This calculation relies on the compound's chemical formula and the standard atomic weights of each element as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Formula

The established chemical formula for this compound is C₈H₉NO₂ .[][2][3][4] This indicates that each molecule is composed of:

  • 8 Carbon (C) atoms

  • 9 Hydrogen (H) atoms

  • 1 Nitrogen (N) atom

  • 2 Oxygen (O) atoms

Standard Atomic Weights

For the purpose of this guide, we will utilize the conventional atomic weights recommended by IUPAC, which are suitable for most chemical applications.

ElementSymbolStandard Atomic Weight (Da)
CarbonC12.011
HydrogenH1.008
NitrogenN14.007
OxygenO15.999

Table 1: Standard atomic weights of the constituent elements of this compound.

Calculation

The molecular weight (MW) is calculated as follows:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

MW = (8 × 12.011 Da) + (9 × 1.008 Da) + (1 × 14.007 Da) + (2 × 15.999 Da)

MW = 96.088 Da + 9.072 Da + 14.007 Da + 31.998 Da

MW = 151.165 Da

This calculated value represents the theoretical average molecular mass of this compound. Commercially available this compound typically lists a molecular weight of 151.16 g/mol .[][3][4]

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise expected value, experimental determination is essential for confirming the identity and purity of a synthesized or procured sample. Mass spectrometry stands as the gold standard for the direct and accurate measurement of the molecular weight of small organic molecules.

Mass Spectrometry: The Definitive Technique

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6] This allows for the precise determination of the molecular weight of a compound.[5] For a molecule like this compound, which is a relatively small and stable organic compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective methods.

The fundamental principle of mass spectrometry involves three key steps:

  • Ionization: The sample molecules are converted into gaseous ions. Common ionization techniques for small molecules include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.[6][7]

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.[8]

The peak in the mass spectrum with the highest m/z value that corresponds to the intact molecule is the molecular ion peak (M⁺), which directly provides the molecular weight of the compound.[6]

G cluster_0 Sample Introduction & Separation cluster_1 Mass Spectrometry Sample Sample Chromatography Chromatography Sample->Chromatography GC or LC Ion Source Ion Source Chromatography->Ion Source Eluent Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum Signal

Caption: Experimental workflow for molecular weight determination by chromatography-mass spectrometry.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places, which can be used to confirm the elemental composition of a molecule.[10]

Objective: To determine the accurate molecular weight of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in methanol. Further dilute this stock solution to a working concentration of approximately 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for this compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B will ensure the elution of this compound as a sharp peak.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The amide and methoxy groups can be readily protonated.

    • Mass Analyzer: Operate in full scan mode over a relevant m/z range (e.g., 100-300).

    • Resolution: Set to a high resolving power (e.g., >60,000) to obtain accurate mass measurements.

    • Data Acquisition: Acquire data for the duration of the chromatographic run.

Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Locate the molecular ion peak, which in positive ESI mode will be the protonated molecule [M+H]⁺.

  • The m/z value of this peak will be approximately 152.07.

  • Subtract the mass of a proton (1.007 Da) to obtain the experimental molecular weight of the neutral molecule.

  • Compare the experimentally determined accurate mass with the theoretical exact mass calculated using the monoisotopic masses of the most abundant isotopes of each element.

Causality and Trustworthiness: The use of LC-MS provides a self-validating system. The retention time from the chromatography step offers a characteristic property of the compound, while the mass spectrometer provides an independent and highly specific confirmation of its molecular weight.[2] High-resolution analysis further enhances trustworthiness by enabling the determination of the elemental composition, which should match C₈H₉NO₂.

Complementary Techniques for Structural Confirmation

While mass spectrometry is the primary technique for molecular weight determination, other methods are crucial for comprehensive characterization and to ensure the correct isomeric structure.

Elemental analysis provides the percentage composition of each element in a compound.[11][12] This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[13][14] For this compound (C₈H₉NO₂), the empirical formula is the same as the molecular formula. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the theoretical values calculated from the molecular formula.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule. While not a direct method for determining molecular weight, NMR confirms the connectivity of atoms and the presence of specific functional groups, thereby verifying that the experimentally determined molecular weight corresponds to the correct isomer, this compound.[15][16][17]

Summary of Findings

The determination of the molecular weight of this compound is a multi-faceted process that combines theoretical calculations with robust experimental verification.

MethodResultConfidence Level
Theoretical Calculation151.165 DaHigh (based on established atomic weights)
High-Resolution Mass SpectrometryExpected [M+H]⁺ at m/z ~152.07Very High (direct measurement)
Elemental AnalysisConfirms C, H, N, O ratiosHigh (confirms empirical formula)
NMR SpectroscopyConfirms structural integrityVery High (confirms isomer)

Table 2: Summary of methods for determining and confirming the molecular weight of this compound.

Conclusion

The accurate determination of the molecular weight of this compound is a fundamental requirement for its use in research and development. A combined approach, utilizing theoretical calculations as a baseline and high-resolution mass spectrometry for experimental confirmation, provides the highest degree of confidence. Complementary techniques such as elemental analysis and NMR spectroscopy are indispensable for ensuring the empirical and structural integrity of the compound. This comprehensive analytical workflow ensures the quality and reliability of this compound for its intended applications.

References

  • Aragen Bioscience. Molecular weight Determination. [Link]

  • ChemCollective. Stoichiometry Tutorials: Determining the Empirical Formula from an Elemental Analysis. [Link]

  • CK-12 Foundation. What is elemental analysis? - Flexi answers. [Link]

  • Agilent. Basics of LC/MS - Liquid Chromatography. [Link]

  • Chemistry LibreTexts. 6.8: Calculating Empirical Formulas for Compounds. [Link]

  • Chemistry LibreTexts. 3.2 Determining Empirical and Molecular Formulas. [Link]

  • SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]

  • MtoZ Biolabs. How Was Gas Chromatography–Mass Spectrometry (GC-MS) Developed, and What Is Its Working Principle?. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • How Engineering Works. How is molecular weight determined experimentally?. [Link]

  • News-Medical.Net. Liquid Chromatography-Mass Spectrometry (LC-MS) Applications. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • National Institutes of Health. A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. [Link]

  • PubChem. This compound | C8H9NO2 | CID 76959. [Link]

  • National Institutes of Health. High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • ACS Publications. Spectroplhotometric Titration of Primary Aliphatic Amides. [Link]

  • ACS Publications. Convenient method for the titration of amide base solutions. [Link]

  • ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?. [Link]

  • DTIC. Molecular Weight Measurement of Biobased Furan Polyamides via Non-Aqueous Potentiometric Titration. [Link]

  • ACS Publications. Modeling data from titration, amide H/D exchange, and mass spectrometry to obtain protein-ligand binding constants. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum[18]. [Link]

  • National Institute of Standards and Technology. Benzamide - the NIST WebBook. [Link]

  • Chemistry LibreTexts. 2.2: Molecular Weight Determination. [Link]

  • Chemistry LibreTexts. 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]

  • ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link]

  • ACS Publications. Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. [Link]

  • National Institutes of Health. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • YouTube. Delineating Small molecule analyses through Ultra-High Resolution Orbitrap Mass Spectrometry. [Link]

  • MtoZ Biolabs. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. [Link]

  • PubMed. Rapid and simple determination of average molecular weight and composition of synthetic polymers via electrospray ionization-mass spectrometry and a Bayesian universal charge deconvolution. [Link]

  • Determination of Molecular Weight. [Link]

  • ResearchGate. THE DETERMINATION OF MOLECULAR WEIGHT. [Link]

Sources

Introduction: The 4-Methoxybenzamide Scaffold as a Foundation for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Methoxybenzamide and Its Derivatives

This compound, also known as p-Anisamide, is an organic compound featuring a central benzene ring substituted with a methoxy group (-OCH₃) and an amide functional group (-CONH₂).[1][2] At room temperature, it exists as a white crystalline solid.[1] While it exhibits mild biological activity on its own, its true value in drug discovery and development lies in its role as a versatile chemical scaffold.[1][3] The functionalized aromatic core of this compound provides a robust starting point for synthetic modifications, allowing chemists to develop a diverse array of derivatives with potent and specific biological activities.[3][4]

This guide serves as a technical exploration into the multifaceted biological properties of molecules derived from the this compound core. We will dissect key therapeutic areas where these compounds have shown significant promise, including neurology, oncology, and inflammation. As Senior Application Scientists, our focus is not merely on what these compounds do, but why they are designed and tested in a particular way. We will delve into the mechanistic rationale behind experimental choices, provide detailed, self-validating protocols for assessing biological activity, and present quantitative data to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

Section 1: Anticonvulsant Properties of this compound Derivatives

Mechanistic Rationale & Expertise

The benzamide structure has long been a privileged scaffold in the development of central nervous system (CNS) active agents. Its structural features allow for interactions with various ion channels and receptors implicated in neuronal excitability. The rationale for exploring this compound derivatives as anticonvulsants stems from structure-activity relationship (SAR) studies on related benzanilides. The methoxy group, in particular, can modulate lipophilicity and metabolic stability, properties critical for brain penetration and sustained therapeutic effect. The primary goal of preclinical anticonvulsant screening is to identify compounds that can suppress seizures in validated animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests, while exhibiting a low potential for neurological deficits (neurotoxicity), often assessed using the rotorod assay. A high protective index (PI = TD50/ED50) is the ultimate objective, indicating a wide therapeutic window.

Key Findings & Data Presentation

Research into mono-, di-, and trimethylated derivatives of 4-methoxybenzanilide has yielded compounds with significant anticonvulsant activity.[5] Notably, 4-methoxy-2,6-dimethylbenzanilide demonstrated potent efficacy in the MES test, a model that predicts activity against generalized tonic-clonic seizures.[5] The data from these foundational studies highlight the therapeutic potential of this chemical class.[5][6]

CompoundAdministrationTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
4-methoxy-2,6-dimethylbenzanilideIntraperitoneal (mice)MES18.58133.727.2[5]
4-methoxy-2,6-dimethylbenzanilideOral (mice)MES27.40342.5812.5[5]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice

This protocol describes a standardized method for evaluating the anticonvulsant efficacy of a test compound against MES-induced seizures.

  • Animal Preparation:

    • Use male ICR mice weighing 20-25 g. Acclimate animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Randomly assign mice to vehicle control and treatment groups (n=8-10 per group).

  • Compound Administration:

    • Prepare the test compound (e.g., a this compound derivative) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at varying doses.

    • Allow for a predetermined period for drug absorption (e.g., 30-60 minutes).

  • MES Induction:

    • Apply a drop of saline solution to corneal electrodes to ensure good electrical contact.

    • Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2-second duration) through the corneal electrodes using a specialized pulse generator.

    • The stimulus is supramaximal and will induce a tonic hindlimb extension seizure in unprotected (vehicle-treated) animals.

  • Observation and Scoring:

    • Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the hindlimbs extending to a position greater than a 90-degree angle with the plane of the body.

    • Protection is defined as the complete absence of this endpoint.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose level.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Mandatory Visualization: Anticonvulsant Screening Workflow

G cluster_prep Preparation cluster_testing Testing Phase cluster_analysis Data Analysis Compound Test Compound (this compound Derivative) Admin Compound Administration (IP or Oral) Compound->Admin Vehicle Vehicle Control Vehicle->Admin Animals Acclimated Mice (Randomized Groups) Animals->Admin MES MES Test (Tonic Hindlimb Extension) Admin->MES Time to Peak Effect scMet scMet Test (Clonic Seizures) Admin->scMet Time to Peak Effect Rotorod Rotorod Assay (Neurological Deficit) Admin->Rotorod Time to Peak Effect ED50 Calculate ED50 (Anticonvulsant Potency) MES->ED50 scMet->ED50 TD50 Calculate TD50 (Toxicity) Rotorod->TD50 PI Determine Protective Index (PI = TD50 / ED50) ED50->PI TD50->PI

Caption: Workflow for preclinical anticonvulsant drug evaluation.

Section 2: Enzyme Inhibition - A Focus on Poly(ADP-ribose) Polymerases (PARPs)

Mechanistic Rationale & Expertise

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes like DNA repair and genomic stability.[7] PARP1 and PARP2, in particular, are activated by DNA single-strand breaks. Upon activation, they synthesize long chains of poly(ADP-ribose) (PAR) on acceptor proteins, creating a scaffold that recruits other DNA repair factors. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), cells become highly dependent on PARP-mediated repair. Inhibiting PARP in these "BRCA-mutant" cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[8]

The benzamide moiety is a well-established pharmacophore for PARP inhibition, as it mimics the nicotinamide portion of the NAD+ cofactor that PARP enzymes use as a substrate.[9] While many clinical PARP inhibitors target both PARP1 and PARP2, there is growing interest in developing selective inhibitors for other PARP family members, such as the mono-ADP-ribosyltransferase PARP10, which is involved in signaling and DNA repair.[7][10] Investigating this compound derivatives allows for the exploration of inhibitor selectivity across the PARP family.

Key Findings

Studies on structurally related 3- and 4-phenoxybenzamides have identified selective inhibitors of PARP10.[7][10] These compounds were shown to be cell-permeable and capable of interfering with PARP10 function. Interestingly, compounds like 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide also showed some inhibition of PARP2 but not PARP1, a distinct selectivity profile compared to clinically used PARP inhibitors that typically inhibit both.[7] This highlights the potential of the substituted benzamide scaffold to generate highly selective enzyme inhibitors.

Mandatory Visualization: PARP Signaling in DNA Repair

G cluster_synthetic_lethality Synthetic Lethality Context (e.g., BRCA-deficient cells) DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_Damage->PARP1 activates PAR PAR Chains (Poly(ADP-ribose)) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Inhibitor Benzamide-based PARP Inhibitor Inhibitor->PARP1 inhibits Recruitment Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR->Recruitment Repair Base Excision Repair (BER) Recruitment->Repair Repair->DNA_Damage resolves Apoptosis Cell Death (Apoptosis) Repair->Apoptosis Failure to repair SSB leads to Double-Strand Breaks during replication

Caption: PARP1/2 inhibition in the DNA single-strand break repair pathway.

Experimental Protocol: In Vitro PARP1 Colorimetric Activity Assay

This protocol provides a method for quantifying the enzymatic activity of PARP1 and assessing the inhibitory potential of test compounds.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂).

    • Reconstitute recombinant human PARP1 enzyme in Assay Buffer.

    • Prepare Histone H1 (a PARP1 substrate) solution.

    • Prepare Biotinylated NAD+ solution.

    • Prepare the test compound (this compound derivative) at various concentrations in a vehicle (e.g., DMSO), with a final DMSO concentration below 1% in the assay.

  • Assay Procedure:

    • Use a 96-well plate pre-coated with Histone H1.

    • Add test compounds or vehicle control to the wells.

    • Add the PARP1 enzyme to all wells except the negative control.

    • Initiate the reaction by adding a mixture of NAD+ and Biotinylated NAD+.

    • Incubate the plate for 1 hour at room temperature to allow for the PARylation reaction.

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

    • Add Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well. This will bind to the biotin incorporated into the PAR chains on the immobilized histones.

    • Incubate for 1 hour at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add a TMB substrate solution. HRP will catalyze the conversion of TMB, producing a blue color.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Section 3: Exploring the Anti-inflammatory Potential

Mechanistic Rationale & Expertise

Inflammation is a complex biological response involving numerous cell types and signaling pathways. A key regulator of the inflammatory process is the transcription factor Nuclear Factor-kappa B (NF-κB).[11] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), a cascade is initiated that leads to the activation of NF-κB, allowing it to translocate to the nucleus and drive the expression of inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11] Inhibition of the NF-κB pathway is a major goal in the development of anti-inflammatory drugs. Benzamides and nicotinamides have been shown to possess anti-inflammatory properties, with evidence suggesting they may act by inhibiting NF-κB activation.[11]

Another relevant target is Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme involved in leukocyte migration to sites of inflammation.[12] Small molecule inhibitors of SSAO represent a promising strategy for developing novel anti-inflammatory agents. Derivatives containing the 4-methoxybenzyl moiety have been specifically investigated for this activity.[12]

Key Findings

Studies have demonstrated that certain benzamides can inhibit LPS-induced TNF-α production in a dose-dependent manner.[11] Furthermore, a selective, orally active SSAO inhibitor, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), showed potent anti-inflammatory effects in vivo, significantly reducing neutrophil accumulation in mouse models of inflammation.[12] These findings validate that molecules built around a 4-methoxy-substituted phenyl ring can effectively modulate key inflammatory pathways.

CompoundTargetModelEfficacyReference
LJP 1586SSAORodent/HumanIC50: 4-43 nM[12]
LJP 1586SSAORat Lung (Oral)ED50: 0.1-1 mg/kg[12]
Metoclopramide (Benzamide)NF-κB PathwayHela CellsInhibition at 100-200 µM[11]
Mandatory Visualization: NF-κB Inflammatory Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_complex IkB->NFkB_complex Nucleus Nucleus NFkB->Nucleus translocates NFkB->NFkB_complex TNFa_gene TNF-α Gene Nucleus->TNFa_gene binds to promoter TNFa_protein TNF-α Protein (Inflammatory Cytokine) TNFa_gene->TNFa_protein transcription & translation Benzamide Benzamide Derivatives Benzamide->IKK putative inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by benzamides.

Experimental Protocol: LPS-Induced TNF-α Secretion Assay in Macrophages

This protocol details an in vitro method to assess the anti-inflammatory activity of a compound by measuring its effect on cytokine production in an immune cell line.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compound in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.

    • Incubate the plate for 18-24 hours at 37°C.

  • Quantification of TNF-α (ELISA):

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant (which contains the secreted TNF-α).

    • Quantify the amount of TNF-α in the supernatant using a commercial Mouse TNF-α ELISA kit, following the manufacturer's instructions precisely. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Determine the percentage inhibition of TNF-α secretion at each compound concentration relative to the LPS-only treated group.

    • Calculate the IC50 value from the dose-response curve.

    • Self-Validation Step: Concurrently, run a cell viability assay (e.g., MTT or PrestoBlue) on a parallel plate treated under the same conditions to ensure that the reduction in TNF-α is due to anti-inflammatory activity and not general cytotoxicity.

Section 4: Emerging and Derivative-Specific Activities

The versatility of the this compound scaffold is further demonstrated by a range of other biological activities reported for specific, highly tailored derivatives.

  • Antiplatelet Activity: A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and evaluated for their ability to inhibit platelet aggregation. Several compounds showed potent activity in assays induced by adenosine diphosphate (ADP) or arachidonic acid (AA), with IC50 values in the low micromolar range.[13][14] Notably, these compounds displayed low cytotoxicity, suggesting potential for development as safer antiplatelet agents.[13]

  • Neuroprotective Effects: While direct investigation of this compound is limited, related structures show significant promise. For example, (4-methoxybenzylidene)-(3-methoxyphenyl)amine, a resveratrol derivative, was found to strongly protect neuronal cells from ischemic damage in an in vitro model.[15] This suggests that the 4-methoxybenzyl moiety may contribute to neuroprotective mechanisms, warranting further investigation of this compound derivatives in models of neurodegeneration.

  • Antiviral (Anti-HBV) Activity: In the search for novel antiviral agents, a specific derivative, N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide (IMB-0523), was found to inhibit Hepatitis B Virus (HBV) replication.[16] The proposed mechanism involves increasing the intracellular levels of the antiviral protein A3G, offering a different approach compared to current anti-HBV drugs.[16]

Conclusion and Future Directions

The this compound core is far more than a simple chemical intermediate; it is a foundational scaffold for the development of a remarkable breadth of biologically active compounds. This guide has illuminated its proven utility in generating potent anticonvulsant agents, selective enzyme inhibitors for cancer therapy, and promising anti-inflammatory molecules. The causality is clear: the benzamide group provides a critical pharmacophore for targets like PARP enzymes, while substitutions on the phenyl ring, such as the methoxy group, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired effects in the CNS or peripheral tissues.

The future of research on this compound derivatives is bright. Key areas for exploration should include:

  • Systematic Investigation of Neuroprotective Properties: Based on encouraging data from related compounds, a focused effort to design and screen this compound derivatives in models of Alzheimer's, Parkinson's, and ischemic stroke is highly warranted.

  • Optimization of PARP Inhibitor Selectivity: Further exploration of the chemical space around the 4-phenoxybenzamide structure could yield highly selective inhibitors for less-studied PARP family members, opening new avenues in oncology and beyond.

  • Elucidation of Anti-inflammatory Mechanisms: While NF-κB inhibition is a likely mechanism, further studies are needed to confirm this and explore other potential targets in the complex web of inflammatory signaling.

By leveraging the established principles of medicinal chemistry and employing the robust, self-validating experimental protocols outlined herein, the scientific community can continue to unlock the full therapeutic potential of the versatile this compound scaffold.

References

  • Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. PubMed. [Link]

  • This compound C8H9NO2, Formula,NMR,Boiling Point,Density,Flash Point. Chemical Synthesis. [Link]

  • Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. ResearchGate. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate. [Link]

  • Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. PubMed. [Link]

  • This compound. PubChem. [Link]

  • This compound (CAS 3424-93-9): A Versatile Building Block in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Protective effect of (4-methoxybenzylidene)-(3-methoxynophenyl)amine against neuronal cell death induced by oxygen and glucose deprivation in rat organotypic hippocampal slice culture. PubMed. [Link]

  • This compound (CAS 3424-93-9): Synthesis, Properties, and Applications in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. PubMed. [Link]

  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. National Center for Biotechnology Information. [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. National Center for Biotechnology Information. [Link]

  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. PubMed. [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

  • The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors. PubMed. [Link]

  • 3-Methoxybenzamide. PubChem. [Link]

Sources

The Ascending Trajectory of 4-Methoxybenzamide Derivatives in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Potential Within a Benzamide Scaffold

In the vast and ever-evolving landscape of medicinal chemistry, the benzamide scaffold stands as a testament to structural versatility and therapeutic promise. Within this family, 4-methoxybenzamide derivatives have emerged as a particularly compelling class of compounds, demonstrating a remarkable breadth of biological activities. This guide is conceived not as a mere catalog of findings, but as a deep-dive into the scientific rationale, experimental underpinnings, and future-facing potential of these molecules. We will journey through their synthesis, unravel their intricate mechanisms of action across various disease models, and provide the practical, field-tested protocols necessary to empower further research and development. For the discerning researcher and drug development professional, the following pages aim to be an indispensable resource in harnessing the full therapeutic potential of this compound derivatives.

Part 1: The Core Molecule - Physicochemical Properties and Synthesis

The foundational molecule, this compound (CAS 3424-93-9), is a white crystalline powder with a melting point of 164-167°C[1][2][3]. Its molecular formula is C8H9NO2, and it has a molecular weight of 151.16 g/mol [1][2][4][5].

General Synthesis Protocol: Amide Coupling

A prevalent method for synthesizing this compound derivatives is through the condensation of 4-methoxybenzoyl chloride with a desired amine. This nucleophilic acyl substitution reaction is a robust and versatile approach to creating a diverse library of derivatives[6].

Step-by-Step Protocol:

  • Acid Chloride Formation: In a round-bottom flask, dissolve 4-methoxybenzoic acid in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add an excess of a chlorinating agent, for example, thionyl chloride (SOCl2) or oxalyl chloride, dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess chlorinating agent and solvent under reduced pressure to yield 4-methoxybenzoyl chloride.

  • Amine Coupling: Dissolve the synthesized 4-methoxybenzoyl chloride in an appropriate aprotic solvent like DCM or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired amine (e.g., a substituted aniline or an aliphatic amine) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the same solvent.

  • Slowly add the acid chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the desired this compound derivative.

Part 2: Anticancer Applications - Targeting Aberrant Signaling

The application of this compound derivatives in oncology is a rapidly expanding field of investigation. These compounds have demonstrated efficacy in various cancer models by modulating key signaling pathways implicated in tumorigenesis and progression.

Mechanism of Action 1: Inhibition of the Hedgehog Signaling Pathway

Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma[7]. Certain 2-methoxybenzamide derivatives have been identified as potent inhibitors of this pathway, specifically targeting the Smoothened (Smo) receptor[7].

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters & Promotes Cleavage Nucleus Nucleus GLI->Nucleus Target_Genes Target Gene Transcription GLI->Target_Genes Repression Nucleus->Target_Genes Activation Derivative This compound Derivative Derivative->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives targeting the SMO receptor.

One notable derivative, compound 21 from a recent study, demonstrated potent Hh pathway inhibition with an IC50 value in the nanomolar range. This compound was shown to prevent the translocation of Smo into the primary cilium, a critical step in pathway activation[7]. Furthermore, it retained activity against a drug-resistant Smo mutant[7].

Mechanism of Action 2: Dual PARP and HDAC Inhibition

Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs) are crucial enzymes in DNA repair and gene expression, respectively, and are validated targets in cancer therapy. A novel strategy has involved the design of hybrid molecules that can inhibit both targets simultaneously. Derivatives of olaparib, a known PARP inhibitor, incorporating a hydroxamic acid moiety (a common feature of HDAC inhibitors), have been synthesized[8]. While not directly this compound derivatives, the underlying principle of modifying a core benzamide structure to achieve dual inhibition is highly relevant. These hybrid compounds have shown potent inhibitory activities against both PARP1/2 and HDAC1/6 in the nanomolar range and exhibited broad-spectrum antiproliferative effects in various cancer cell lines[8].

Anticancer Activity Data
Compound/DerivativeCancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
Nimesulide Derivative L1H292 (Lung), SKOV3 (Ovarian), SKBR3 (Breast)< 8.8HSP27 Targeting[9]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)Not specified (Antiviral study)--[10]
Purine-containing 4-methylbenzamide derivatives (7 and 10)K562, HL-60, OKP-GS1.42 - 24.77Protein Kinase Inhibition (PDGFRα/β)[11]
2-amino-N-methoxybenzamide derivatives (5d and 5h)Non-small cell lung cancer0.095 and 0.071EGFR Inhibition[12]
2-methoxybenzamide derivative (21)Daoy (Medulloblastoma)0.03Hedgehog Pathway Inhibition (Smoothened)[7]

Part 3: Antimicrobial and Antiviral Applications

The structural versatility of this compound derivatives has also been exploited in the development of novel antimicrobial and antiviral agents.

Antimicrobial Activity

Fatty acid-derived 4-methoxybenzylamides have been synthesized and shown to possess antimicrobial properties. These compounds are believed to exert their effect through non-covalent interactions with DNA, such as intercalation and groove binding, ultimately disrupting essential cellular processes[13]. Molecular docking studies have supported this proposed mechanism of action[13].

Antiviral Activity

A series of N-phenylbenzamide derivatives, including those with a 4-methoxy substituent, have been identified as inhibitors of Enterovirus 71 (EV71)[10]. One of the most promising compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was active against EV71 strains at low micromolar concentrations and exhibited low cytotoxicity[10]. Structure-activity relationship (SAR) studies indicated that the presence of an electron-withdrawing group at the para position of the N-phenyl ring enhanced antiviral activity[10].

Part 4: Applications in Neurological Disorders

The central nervous system (CNS) represents another promising frontier for the therapeutic application of this compound derivatives.

Choline Transporter (CHT) Inhibition

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been developed as potent and selective inhibitors of the presynaptic choline transporter (CHT)[14]. CHT is responsible for the uptake of choline, the rate-limiting step in acetylcholine synthesis. The lead compound, ML352, was identified as a potent, non-competitive inhibitor of CHT with a clean ancillary pharmacology profile, making it a valuable tool for studying cholinergic neurotransmission and potentially for the treatment of disorders involving cholinergic dysfunction[14].

Potential in Neurodegenerative Diseases

While direct studies on this compound derivatives in neurodegenerative diseases are emerging, the broader class of benzamides has been investigated for neuroprotective effects[15]. The modulation of enzymes such as cyclooxygenase-2 (COX-2), which is implicated in neuroinflammation, is a potential mechanism of action[16]. The ability of small molecules to cross the blood-brain barrier is a critical factor in developing CNS-active drugs, and the physicochemical properties of this compound derivatives can be tailored to enhance brain penetration.

Part 5: Metabolic Disorders - PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. A series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives have been designed and synthesized as potent and selective PTP1B inhibitors[17]. The lead compound, 10m, exhibited high inhibitory activity (IC50 = 0.07 µM), significant selectivity over other phosphatases, and good membrane permeability. Importantly, this compound was shown to enhance insulin-stimulated glucose uptake in a cell-based assay without significant cytotoxicity, highlighting its therapeutic potential[17].

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fertile ground for the discovery of novel therapeutic agents. From potent anticancer compounds targeting specific signaling pathways to selective enzyme inhibitors for metabolic and neurological disorders, and promising antimicrobial and antiviral agents, the breadth of biological activity is impressive. The future of this chemical class lies in the continued elucidation of their mechanisms of action, the optimization of their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and their advancement into preclinical and clinical development. The data and protocols presented in this guide serve as a foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of this compound derivatives into tangible clinical benefits.

References

  • Jian, Y., et al. (2016). Hyaluronic acid-nimesulide conjugate for targeted cancer therapy. Journal of Controlled Release, 235, 115-127. [Link]

  • Al-hadad, Z. A., et al. (2023). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Journal of Molecular Structure, 1275, 134653. [Link]

  • Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(11), 13894-13905. [Link]

  • ResearchGate. (n.d.). Synthesis of a compound containing methoxybenzamide. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 3424-93-9): Synthesis, Properties, and Applications in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Felts, A. S., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3557-3561. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. [Link]

  • ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [Link]

  • ChemSrc. (2025). This compound. ChemSrc. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(36), 22359-22364. [Link]

  • Liu, Y., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]

  • Wang, Y., et al. (2017). Olaparib hydroxamic acid derivatives as dual PARP and HDAC inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 27(15), 3353-3357. [Link]

  • Csonka, R., et al. (2009). New poly(ADP-ribose) polymerase-1 inhibitors with antioxidant activity based on 4-carboxamidobenzimidazole-2-ylpyrroline and -tetrahydropyridine nitroxides and their precursors. Journal of Medicinal Chemistry, 52(8), 2505-2514. [Link]

  • Singh, S., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 28(13), 5123. [Link]

Sources

The Versatility of the 4-Methoxybenzamide Scaffold: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Methoxybenzamide Core as a Privileged Scaffold in Drug Discovery

The this compound moiety is a deceptively simple chemical structure that has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its inherent properties, including favorable pharmacokinetics and synthetic tractability, have made it a cornerstone for the development of a diverse array of potent and selective inhibitors targeting key players in cellular signaling and pathophysiology. This technical guide provides an in-depth exploration of the primary mechanisms of action for various classes of this compound derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of how these compounds interact with their biological targets, the experimental workflows used to validate these interactions, and the broader therapeutic implications.

The remarkable adaptability of the this compound core allows for its derivatization to achieve high affinity and selectivity for a range of protein targets. This guide will focus on three of the most significant and well-characterized mechanisms of action: the inhibition of histone deacetylases (HDACs), the modulation of poly(ADP-ribose) polymerases (PARPs), and the antagonism of the Hedgehog signaling pathway. For each of these, we will explore the underlying biology, the specific molecular interactions of this compound-based inhibitors, and the practical experimental approaches to characterize their activity.

I. Inhibition of Histone Deacetylases (HDACs): Modulating the Epigenetic Landscape

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[1] In numerous cancers, the overexpression of HDACs is a key driver of tumorigenesis, making them a prime target for therapeutic intervention.[1] Benzamide derivatives, including those with a 4-methoxy substitution, have been successfully developed as potent and selective inhibitors of Class I HDACs (HDAC1, 2, and 3).[1][2]

Mechanism of HDAC Inhibition

The inhibitory action of this compound derivatives against HDACs is centered on the active site of the enzyme, which contains a critical zinc ion (Zn²⁺) for catalysis. The benzamide moiety of these inhibitors acts as a zinc-binding group (ZBG).[2] Crystal structures of HDAC2 in complex with benzamide inhibitors, such as 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide (PDB ID: 4LY1), reveal the key molecular interactions.[3][4] The carbonyl oxygen and the amino group of the benzamide coordinate with the zinc ion in the active site, effectively blocking the binding of the natural acetylated lysine substrate.[3][5] The 4-methoxy group and other substitutions on the benzamide scaffold can further enhance binding affinity and selectivity by forming interactions with specific residues lining the active site channel and the rim of the enzyme.[2][6] Molecular docking studies have further elucidated that the benzamide scaffold orients itself within the hydrophobic cavity of the HDAC active site.[7]

HDAC_Inhibition cluster_chromatin Chromatin cluster_gene_expression Gene Expression Histone Histone Protein Acetylated_Histone Acetylated Histone (Open Chromatin) Histone->Acetylated_Histone HAT Repressed_Transcription Repressed Gene Transcription Histone->Repressed_Transcription Active_Transcription Active Gene Transcription Acetylated_Histone->Active_Transcription HDAC Histone Deacetylase (HDAC) Acetylated_Histone->HDAC Substrate HDAC->Histone Deacetylation 4_Methoxybenzamide_Derivative This compound Derivative 4_Methoxybenzamide_Derivative->HDAC Inhibition

Caption: Inhibition of PARP10 by this compound Derivatives.

Experimental Workflow for Characterizing PARP10 Inhibitors

1. Biochemical Assays for Direct Enzyme Inhibition:

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the in vitro activity of PARP enzymes and the potency of their inhibitors. [8][9][10][11][12] Step-by-Step Protocol: PARP Activity ELISA [8][9]1. Plate Coating:

  • Coat a 96-well plate with a PARP substrate, such as histones.
  • Enzymatic Reaction:
  • Add the this compound test compound or vehicle control to the wells.
  • Add the purified PARP10 enzyme.
  • Initiate the reaction by adding biotin-labeled NAD⁺.
  • Incubate to allow for the enzymatic reaction to proceed.
  • Detection:
  • Wash the plate to remove unbound reagents.
  • Add streptavidin-HRP (horseradish peroxidase) to bind to the biotinylated ADP-ribose incorporated onto the substrate.
  • Wash the plate again.
  • Add a chemiluminescent or colorimetric HRP substrate.
  • Data Acquisition and Analysis:
  • Measure the signal using a microplate reader.
  • Calculate the percent inhibition and determine the IC₅₀ value.

2. Cellular Assays for Target Engagement:

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a cell. [13] Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA) [13]1. Cell Treatment:

  • Treat cultured cells with the this compound derivative or a vehicle control.
  • Thermal Challenge:
  • Heat aliquots of the cell lysate to a range of temperatures.
  • Protein Precipitation and Separation:
  • Centrifuge the samples to pellet the denatured and aggregated proteins.
  • Collect the supernatant containing the soluble proteins.
  • Western Blot Analysis:
  • Analyze the amount of soluble PARP10 in the supernatant at each temperature by Western blotting using a PARP10-specific antibody.
  • Data Analysis:
  • Plot the amount of soluble PARP10 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Compound Class Target(s) Representative IC₅₀ Reference
PhenoxybenzamidesPARP10480 nM (Parp10-IN-3)[13]
Dihydroisoquinolin-1(2H)-one basedPARP10Submicromolar[14]

III. Inhibition of the Hedgehog Signaling Pathway: Targeting Smoothened

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. [15][16][17][18][19]Aberrant activation of this pathway is implicated in the development of several cancers. [15][17]The transmembrane protein Smoothened (SMO) is a key component of the Hh pathway, and its inhibition is a validated therapeutic strategy. [16][17][18]While not as extensively studied as other classes, derivatives of methoxybenzamide have been shown to inhibit the Hedgehog pathway by targeting SMO.

Mechanism of Smoothened Inhibition

In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). [16]Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. [18]Methoxybenzamide-based inhibitors of the Hh pathway act as antagonists of SMO. [15][16]They bind to SMO and prevent its activation, thereby blocking the downstream signaling cascade. [15][16]The precise binding mode of these compounds is still under investigation, but it is believed to involve interactions within the transmembrane domain of SMO.

dot

Hedgehog_Inhibition Hedgehog Pathway Inhibition by Methoxybenzamide Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog_Ligand Hedgehog Ligand PTCH Patched (PTCH) Hedgehog_Ligand->PTCH SMO Smoothened (SMO) PTCH->SMO Inhibition SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Activation GLI GLI Transcription Factor SUFU_GLI->GLI Target_Genes Target Gene Expression GLI->Target_Genes Methoxybenzamide_Derivative Methoxybenzamide Derivative Methoxybenzamide_Derivative->SMO Inhibition

Caption: Inhibition of the Hedgehog Pathway via Smoothened.

Experimental Workflow for Characterizing Hedgehog Pathway Inhibitors

1. Cell-Based Reporter Assays for Pathway Activity:

A GLI-luciferase reporter assay is a standard method to measure the activity of the Hedgehog signaling pathway and the effect of inhibitors.

Step-by-Step Protocol: GLI-Luciferase Reporter Assay

  • Cell Line and Transfection:

    • Use a cell line that is responsive to Hedgehog signaling (e.g., NIH/3T3 cells).

    • Transfect the cells with a reporter plasmid containing a firefly luciferase gene under the control of a GLI-responsive promoter, and a control plasmid with a constitutively expressed Renilla luciferase for normalization.

  • Cell Treatment:

    • Treat the cells with a Hedgehog pathway agonist (e.g., a conditioned medium containing Sonic Hedgehog or a small molecule agonist like SAG) in the presence of varying concentrations of the methoxybenzamide test compound.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percent inhibition of Hedgehog pathway signaling and determine the IC₅₀ value.

2. Cellular Imaging for SMO Translocation:

A key step in Hedgehog pathway activation is the translocation of SMO to the primary cilium. This can be visualized by immunofluorescence microscopy.

Step-by-Step Protocol: Smoothened Ciliary Translocation Assay

  • Cell Culture and Treatment:

    • Plate cells that form primary cilia (e.g., NIH/3T3 cells) on coverslips.

    • Treat the cells with a Hedgehog pathway agonist and the methoxybenzamide test compound.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin).

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Microscopy and Image Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the colocalization of SMO with the ciliary marker to determine the extent of ciliary translocation. A decrease in colocalization in the presence of the inhibitor indicates its activity.

Compound Class Target Effect Reference
Methoxybenzamide derivativesSmoothenedInhibition of Hh pathway[15][16][17][18]

IV. Other Potential Mechanisms and Future Directions

The this compound scaffold has also been explored for its potential to inhibit other important biological targets, including certain protein kinases and protein tyrosine phosphatases. While these areas of research are less developed compared to HDAC, PARP, and Hedgehog pathway inhibition, they highlight the broad therapeutic potential of this versatile chemical core. Future research will likely focus on optimizing the selectivity of these compounds for specific enzyme isoforms and on exploring their efficacy in various disease models. The continued investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents for a wide range of diseases.

V. Conclusion

The this compound core structure has proven to be a highly fruitful starting point for the design and synthesis of potent and selective inhibitors of diverse and therapeutically relevant biological targets. This guide has provided a comprehensive overview of the mechanisms of action for this compound derivatives as inhibitors of HDACs, PARPs, and the Hedgehog signaling pathway. By understanding the intricate molecular interactions and employing robust experimental workflows, researchers can continue to harness the power of this privileged scaffold to develop the next generation of targeted therapies. The self-validating nature of the described protocols, from biochemical validation of direct enzyme inhibition to cellular assays confirming target engagement and downstream effects, provides a clear and reliable path for the characterization of novel this compound-based compounds.

References

  • Bressi, J. C., Jennings, A. J., Skene, R., Wu, Y., Melkus, R., De Jong, R., O'Connell, S., Grimshaw, C. E., Navre, M., & Gangloff, A. R. (2010). Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & medicinal chemistry letters, 20(10), 3142–3145.
  • Bressi, J. C., et al. (2010). Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145.
  • Fong, R., & Lupardus, P.J. (2013). Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. RCSB PDB. [Link]

  • Hadden, M. K. (2013). Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics. Current topics in medicinal chemistry, 13(17), 2139–2151.
  • Lee, J., Yun, J. I., Kim, H. R., Park, H., & Kim, S. K. (2012). Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer. Archives of pharmacal research, 35(8), 1317–1333.
  • Peukert, S., & Miller, T. A. (2011). Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics. Current opinion in chemical biology, 15(4), 503–510.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following JNJ-16241199 (Quisinostat)
  • Garnier, J. M., et al. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 65(11), 7679-7704.
  • Mishra, P., et al. (2021). Synthesis, biological evaluation, and molecular docking analysis of novel linker-less benzamide based potent and selective HDAC3 inhibitors. Bioorganic Chemistry, 114, 105050.
  • Morgan, R. K., Kirby, I. T., Schmaedick, A. V., Rodriguez, K., & Cohen, M. S. (2019). Rational Design of Cell-Active Inhibitors of PARP10. ACS medicinal chemistry letters, 10(1), 74–79.
  • Rimkus, T. K., Carpenter, R. L., Qasem, S., Chan, M., & Lo, H. W. (2016). Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors. Cancers, 8(2), 22.
  • Akbari, B., et al. (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 29(9), 2055.
  • Lauffer, D. J., et al. (2013). Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability. Journal of Biological Chemistry, 288(37), 26926-26943.
  • BenchChem. (2025). Application Notes and Protocols for Parp10-IN-3 in a Cellular Thermal Shift Assay. BenchChem.
  • Ali, A., et al. (2022). Identification of Potential Inhibitors for Poly(ADP‐ribose) Polymerase‐10 (PARP10): Virtual Screening, Molecular Docking, and Molecular Dynamics Simulations. ChemistrySelect, 7(12), e202104441.
  • Musella, M., et al. (2020). ADP-Ribosylation as Post-Translational Modification of Proteins: Use of Inhibitors in Cancer Control. Cancers, 12(11), 3251.
  • Stanton, B. Z., & Peng, L. F. (2010). Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics. Molecular bioSystems, 6(1), 44–54.
  • Venkannagari, H., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry, 156, 93-102.
  • EpigenTek. (n.d.). Western Blot (WB) Protocol. EpigenTek.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Poly ADP Ribose Polymerase (PARP). Cloud-Clone Corp.
  • Lee, K. K., & Workman, J. L. (2007). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol, 2(19), e255.
  • Lehtiö, L., et al. (2015). Towards small molecule inhibitors of mono-ADP-ribosyltransferases. European Journal of Medicinal Chemistry, 105, 239-247.
  • Givin, C. D., et al. (2015). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875-882.
  • Balamurugan, R., & Sankar, S. (2013). Molecular docking studies of designed benzamide derivatives as histone deacetylase2 inhibitors. Journal of Chemical and Pharmaceutical Research, 5(8), 6-12.
  • El-Damasy, A. K., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369.
  • Zhang, W. X., et al. (2023). A review of progress in o-aminobenzamide-based HDAC inhibitors with dual targeting capabilities for cancer therapy. European journal of medicinal chemistry, 259, 115673.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek.
  • Cheshmazar, N., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2346789.
  • Cheshmazar, N., Hamzeh-Mivehroud, M., Hemmati, S., Abolhasani, H., Heidari, F., Charoudeh, H. N., Zessin, M., Schutkowski, M., Sippl, W., & Dastmalchi, S. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2346789.
  • Morgan, R. K., et al. (2019). Rational Design of Cell-Active Inhibitors of PARP10. ACS Medicinal Chemistry Letters, 10(1), 74-79.
  • Abcam. (n.d.). Histone western blot protocol. Abcam.
  • Abcam. (2015). ab156064 Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric). Abcam.
  • Cheshmazar, N., Hamzeh-Mivehroud, M., Hemmati, S., Abolhasani, H., Heidari, F., Charoudeh, H. N., Zessin, M., Schutkowski, M., Sippl, W., & Dastmalchi, S. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2346789.
  • EpigenTek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). EpigenTek.
  • Abcam. (2021). ab1438 – HDAC Activity Assay Kit (Fluorometric). Abcam.
  • Wang, Z., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8775.
  • RayBiotech. (n.d.). Human Cleaved-PARP (D214/G215) and PARP ELISA Kit. RayBiotech.
  • Cayman Chemical. (n.d.). HDAC Fluorometric Activity Assay Kit. Cayman Chemical.
  • El-Gamal, M. I., et al. (2017). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. Scientific Reports, 7(1), 1-14.
  • BenchChem. (2025). Comparative Study of Benzamide-Based Histone Deacetylase (HDAC) Inhibitors. BenchChem.
  • FineTest. (n.d.). Human PARP1 (Poly [ADP-ribose] polymerase 1) ELISA Kit. FineTest.
  • Novikov, F. N., Stroylov, V. S., Stroganov, O. V., & Chilov, G. G. (2009). Developing novel approaches to improve binding energy estimation and virtual screening: A PARP case study. Journal of computer-aided molecular design, 23(8), 537–550.
  • Manoharan, D., et al. (2024). Discovery of novel PARP1 inhibitors through computational drug design approaches. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Thermo Fisher Scientific. (n.d.). Human PARP (Cleaved) [214/215] ELISA Kit. Invitrogen.
  • Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. Reaction Biology.

Sources

Interpreting spectroscopic data (NMR, IR) of 4-Methoxybenzamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Interpretation of 4-Methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of chemical entities is paramount. This compound (p-Anisamide), a key intermediate in the synthesis of various biologically active molecules, serves as an excellent model for demonstrating the synergistic power of modern spectroscopic techniques. This guide provides a detailed, field-proven interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopic data of this compound. Moving beyond a mere recitation of data, this document delves into the causality behind the observed spectral features, offering a robust framework for scientists to apply to similar aromatic compounds. The protocols and interpretations herein are designed to be self-validating, ensuring a high degree of confidence in structural assignments, a critical requirement for regulatory compliance and successful drug development.

Introduction to this compound and Spectroscopic Analysis

This compound, with the molecular formula C₈H₉NO₂, is a white crystalline solid that incorporates several key functional groups: a primary amide, a methoxy ether, and a 1,4-disubstituted (para) aromatic ring.[1][2] Its structure presents a clear and instructive case for spectroscopic analysis.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.[2]

The combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a comprehensive molecular fingerprint. NMR spectroscopy maps the carbon-hydrogen framework, revealing detailed information about the electronic environment and connectivity of each atom, while IR spectroscopy identifies the specific functional groups present through their characteristic vibrational frequencies. Mastery of these techniques is not merely an academic exercise; it is a foundational skill for ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs) and their intermediates.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It operates on the principle that atomic nuclei with a non-zero spin, like ¹H, will align in an applied magnetic field and can be excited by radiofrequency radiation. The exact frequency required for this excitation (the chemical shift, δ) is exquisitely sensitive to the local electronic environment, providing a unique signal for each chemically distinct proton.

For this compound, the structure predicts four distinct proton environments: the two protons of the amide (-NH₂), the two aromatic protons ortho to the amide group, the two aromatic protons ortho to the methoxy group, and the three protons of the methoxy group (-OCH₃).

Experimental Data Summary (¹H NMR)

The following data is characteristic for a spectrum acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar analytes.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality and Field Insights
~7.88Doublet (d)2HH-2, H-6These protons are ortho to the electron-withdrawing carbonyl group of the amide, which strongly deshields them, shifting their signal downfield. They appear as a doublet due to coupling with their neighbors, H-3 and H-5.[3]
~7.24 & ~7.88Broad Singlet2H-CONH₂The amide protons are acidic and can undergo chemical exchange with trace amounts of water or with each other, often resulting in a broad signal.[3][4] Their chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO, hydrogen bonding with the solvent leads to a downfield shift.[5]
~6.99Doublet (d)2HH-3, H-5These protons are ortho to the electron-donating methoxy group, which shields them and shifts their signal upfield relative to the H-2/H-6 protons.[3] They appear as a doublet due to coupling with H-2 and H-6.
~3.81Singlet (s)3H-OCH₃The three methyl protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.[3] Their position is characteristic of a methoxy group attached to an aromatic ring.

Note: The two broad signals for the amide protons are often observed in DMSO-d6 at room temperature due to slow rotation around the C-N bond, making the two protons inequivalent.

Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and accuracy.

  • Mass Measurement: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) containing a known internal standard (e.g., 0.03% Tetramethylsilane, TMS).

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Transfer and Shimming: Place the NMR tube into the spectrometer's spinner turbine. The instrument's software is then used to "shim" the magnetic field, a process that optimizes the field homogeneity to ensure sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by directly observing the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), signal averaging is required, and proton-carbon coupling is typically removed ("decoupled") to simplify the spectrum, resulting in a single sharp peak for each unique carbon atom.

Due to the plane of symmetry in this compound, we expect to see six distinct carbon signals: the carbonyl carbon, the methoxy carbon, and four aromatic carbons (two substituted and two proton-bearing).

Experimental Data Summary (¹³C NMR)
Chemical Shift (δ) ppmAssignmentCausality and Field Insights
~167.5C=OThe carbonyl carbon is double-bonded to a highly electronegative oxygen atom, making it the most deshielded and therefore most downfield carbon in the spectrum. This is a hallmark of amide, ester, and carboxylic acid functionalities.[6]
~161.8C-4 (-OCH₃)The carbon directly attached to the electron-donating methoxy group is significantly deshielded by the oxygen atom's electronegativity but also experiences a shielding resonance effect. Its final position is downfield.
~129.8C-2, C-6These carbons are adjacent to the electron-withdrawing amide group and are deshielded relative to the C-3/C-5 carbons.
~126.5C-1 (-CONH₂)This is the "ipso" carbon to which the amide group is attached. Its chemical shift is influenced by the inductive and resonance effects of the carbonyl group.
~113.5C-3, C-5These carbons are ortho to the strongly electron-donating methoxy group. The powerful +R (resonance) effect increases the electron density at these positions, causing significant shielding and a characteristic upfield shift.
~55.2-OCH₃This sp³-hybridized methyl carbon is attached to an electronegative oxygen, placing its signal in the typical range for ether or alcohol carbons.[6]

(Note: Specific shifts are typical values and may vary slightly based on solvent and experimental conditions. Data is referenced against typical values for substituted benzenes and amides.)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes.

Experimental Data Summary (IR)

The analysis of a solid sample (typically prepared as a KBr pellet) reveals several key absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational ModeCausality and Field Insights
~3400 & ~3200Strong, BroadN-H Asymmetric & Symmetric StretchThe presence of two distinct peaks in this region is a definitive indicator of a primary (-NH₂) amide.[7][8] Hydrogen bonding in the solid state causes these peaks to be broad.
~3010MediumAromatic C-H StretchThe stretching vibration of C-H bonds where the carbon is sp² hybridized (part of the benzene ring) characteristically occurs just above 3000 cm⁻¹.[9][10]
~2950MediumAliphatic C-H StretchThis absorption is due to the C-H bonds of the sp³ hybridized methyl group (-OCH₃) and occurs just below 3000 cm⁻¹.[11][12]
~1650Very StrongC=O Stretch (Amide I Band)This intense absorption is characteristic of a carbonyl group. For amides, this band is found at a lower frequency than for ketones due to the resonance donation of the nitrogen lone pair, which weakens the C=O double bond.[8]
~1600StrongN-H Bend (Amide II Band) / Aromatic C=C StretchThe scissoring vibration of the N-H bonds in the primary amide overlaps with one of the characteristic C=C stretching vibrations of the aromatic ring.
~1570, ~1420Medium-StrongAromatic C=C StretchThese absorptions are due to the stretching of the carbon-carbon bonds within the benzene ring and are diagnostic for aromatic systems.[9]
~1250StrongAryl-O-C Asymmetric StretchThis very strong and characteristic band is due to the stretching of the C-O bond of the aryl ether (methoxy group). This is a highly reliable indicator for this functional group.
~840StrongC-H Out-of-Plane BendThis strong absorption in the "fingerprint region" is highly characteristic of 1,4-disubstitution (para) on a benzene ring.
Protocol: KBr Pellet Preparation for Solid-State IR
  • Grinding: Add ~1 mg of the this compound sample and ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) to a clean agate mortar.

  • Mixing: Gently grind the two solids together with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. KBr is transparent to IR radiation and serves as the matrix.

  • Pressing: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 8-10 tons) for ~2 minutes using a hydraulic press.

  • Analysis: The pressure fuses the KBr into a transparent or translucent pellet. Carefully remove the pellet from the press and place it in the sample holder of the IR spectrometer for analysis.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopy lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of a molecular structure. The following workflow illustrates this synergistic process.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation cluster_confirm Conclusion Sample This compound Sample Prep_NMR Dissolve in DMSO-d6 + TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Acq_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Analysis_NMR NMR Data Assign C-H Framework Determine Connectivity & Substitution Pattern Acq_NMR->Analysis_NMR:f0 Analysis_IR IR Data Identify Functional Groups (-CONH₂, -OCH₃, Aromatic) Acq_IR->Analysis_IR:f0 Confirmation Structure Confirmation Analysis_NMR:f2->Confirmation Analysis_IR:f1->Confirmation

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

The analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound provides a masterclass in structural elucidation. The ¹H NMR spectrum precisely defines the substitution pattern on the aromatic ring and confirms the presence of the amide and methoxy protons. The ¹³C NMR spectrum maps the carbon skeleton, corroborating the assignments from the proton spectrum. Finally, the IR spectrum provides definitive evidence for the key functional groups responsible for the molecule's chemical identity. When combined, these techniques provide an irrefutable, multi-faceted confirmation of the structure. For professionals in drug discovery and development, this integrated approach is not just best practice—it is an essential component of the rigorous scientific validation required to advance a compound from the laboratory to the clinic.

References

  • The Royal Society of Chemistry. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from RSC Publishing. [Link]

  • LookChem. (n.d.). 3424-93-9 this compound C8H9NO2. Retrieved from LookChem. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from University of Calgary Chemistry Department. [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Physical Methods in Heterocyclic Chemistry, 2, 161-360.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Ognyanova, E., Petrov, G., & Andreev, G. (1997). Infrared Spectra of Negative Ions of Amides. Spectroscopy Letters, 30(5), 933-942.
  • Illinois State University. (2015). Infrared Spectroscopy. CHE 231 An Introduction to Laboratory Practices in Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxy-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from Compound Interest. [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from MCC Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2020). How is it possible for amide proton to show splitting in proton NMR? Retrieved from ResearchGate. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Application Notes: 4-Methoxybenzamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-Methoxybenzamide.

Introduction: The Strategic Value of this compound

This compound (p-Anisamide) is a readily available, crystalline solid that serves as a foundational building block in modern organic synthesis.[1][2] Its structure, featuring a primary amide and an electron-donating methoxy group on an aromatic ring, provides a unique combination of reactivity and stability.[2][3] This makes it an invaluable precursor for a wide range of more complex molecules, particularly within the pharmaceutical and materials science sectors.[3] The amide functionality can be transformed into amines, nitriles, or used as a handle for further molecular elaboration, while the methoxy-substituted phenyl ring is a common motif in biologically active compounds.[4][5] This document provides detailed protocols and technical insights into its most effective applications as a chemical intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3424-93-9[6]
Molecular Formula C₈H₉NO₂[3][6]
Molecular Weight 151.16 g/mol [6]
Appearance White crystalline powder[1][2]
Melting Point 164-167 °C[1][7]
Boiling Point 295.8 °C at 760 mmHg[2]
SMILES COc1ccc(cc1)C(N)=O
InChI Key GUCPYIYFQVTFSI-UHFFFAOYSA-N

Safety & Handling

Proper handling of this compound is crucial for laboratory safety. While not acutely toxic, it is classified as a skin and eye irritant and may cause respiratory irritation.[6][8] Adherence to standard laboratory safety protocols is mandatory.

Table 2: Hazard Information and Safety Precautions

Hazard CategoryGHS ClassificationPrecautionary MeasuresSource(s)
Acute Toxicity Harmful if swallowed or inhaled.Do not eat, drink, or smoke when using. Use in a well-ventilated area.[9]
Skin Irritation H315: Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[6][8][9]
Eye Irritation H319: Causes serious eye irritation.Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[6][8][9]
Respiratory Irritation H335: May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6][8][9]
Storage Combustible Solid.Store in a cool, dry, well-ventilated place. Keep container tightly closed away from strong oxidizing agents.[9][10]

Core Synthetic Transformations

This compound is a precursor for three principal classes of compounds through the transformation of its amide group: amines (via rearrangement or reduction) and nitriles (via dehydration).

Caption: Key synthetic pathways originating from this compound.

Hofmann Rearrangement to 4-Methoxyaniline

Causality & Expertise: The Hofmann rearrangement is a classic and powerful method for converting a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds by treating the amide with bromine and a strong base, which generates an isocyanate intermediate in situ.[11][12] This intermediate is then hydrolyzed to the corresponding amine, releasing carbon dioxide. The electron-donating methoxy group is stable under these conditions and facilitates the rearrangement. This method is often preferred for its high yields and well-understood mechanism.

Reduction to 4-Methoxybenzylamine

Causality & Expertise: The direct reduction of the amide carbonyl group provides access to 4-methoxybenzylamine, a valuable intermediate in its own right, particularly for the synthesis of pharmaceuticals like Avanafil.[13] Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions, are required to reduce the resonance-stabilized amide bond. The choice of reagent is critical; for example, LiAlH₄ requires strictly anhydrous conditions and a careful work-up procedure.

Dehydration to 4-Methoxybenzonitrile

Causality & Expertise: The dehydration of the primary amide group is a direct route to the corresponding nitrile, 4-methoxybenzonitrile.[14] This transformation is typically achieved using potent dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).[15] The reaction drives off a molecule of water, forming the carbon-nitrogen triple bond. This method is highly efficient but requires careful handling of corrosive and water-sensitive reagents.[15]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyaniline via Hofmann Rearrangement

Caption: Workflow for the Hofmann rearrangement of this compound.

Principle: An aqueous solution of sodium hypobromite is prepared in situ and reacts with this compound. The subsequent rearrangement and hydrolysis yield 4-methoxyaniline.[16]

Reagents & Equipment:

Reagent/EquipmentQuantity/Specification
This compound1.0 eq
Sodium Hydroxide~4.0 eq
Bromine~1.1 eq
Diethyl Ether / DCMFor extraction
Anhydrous MgSO₄/Na₂SO₄For drying
Round-bottom flaskAppropriate size
Magnetic stirrer, Ice bath
Separatory funnel
Rotary evaporator

Procedure:

  • Hypobromite Preparation: In a flask equipped with a stirrer, dissolve sodium hydroxide in water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine dropwise to the cold, stirred NaOH solution. Maintain the temperature below 10 °C. The solution should turn a pale yellow.

  • Reaction: To this freshly prepared cold sodium hypobromite solution, add this compound in one portion.

  • Stir the mixture in the ice bath for approximately 15-30 minutes.

  • Rearrangement: Remove the ice bath and warm the reaction mixture gently to 70-80 °C for about 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 4-methoxyaniline can be purified by vacuum distillation or column chromatography.

  • Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of 4-Methoxybenzylamine via Reduction

Caption: Workflow for the LiAlH₄ reduction of this compound.

Principle: Lithium aluminum hydride (LiAlH₄) serves as a powerful source of hydride (H⁻) to reduce the carbonyl of the amide to a methylene group (-CH₂-), yielding the primary amine.[13]

Reagents & Equipment:

Reagent/EquipmentQuantity/Specification
This compound1.0 eq
Lithium Aluminum Hydride (LiAlH₄)~1.5-2.0 eq
Anhydrous Tetrahydrofuran (THF)Solvent
H₂O, 15% NaOH(aq)For work-up
Inert atmosphere setup (N₂/Ar)
Three-neck flask, Condenser
Dropping funnel

Procedure:

  • Setup: In a dry three-neck flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C.

  • Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Work-up): Cool the reaction flask to 0 °C. Cautiously and slowly add dropwise 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 4-methoxybenzylamine.

  • Purification: Purify by vacuum distillation if necessary.

  • Characterization: Confirm product identity via spectroscopic methods. The ¹H NMR should show a new singlet for the benzylic CH₂ protons.[13]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound framework and its direct derivatives are prevalent in medicinal chemistry, especially in the development of protein kinase inhibitors for targeted cancer therapy.[17][18][19] The amide bond itself can act as a key hydrogen bond donor/acceptor, while the 4-methoxyphenyl group can occupy hydrophobic pockets in the kinase active site.[20] Derivatives such as 3-substituted benzamides have shown high potency against targets like the Bcr-Abl kinase.[21]

Caption: Role of the this compound scaffold in a drug discovery workflow.

The strategic value lies in its use as a rigid scaffold to which various other pharmacophores can be attached. For example, coupling reactions at the aromatic ring or elaboration of the amine derived from a Hofmann rearrangement allows for systematic exploration of the structure-activity relationship (SAR), a cornerstone of modern drug development.[18][21]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 3424-93-9): A Versatile Building Block in Chemical Synthesis.
  • ChemicalBook. (n.d.). This compound(3424-93-9)MSDS Melting Point Boiling Density Storage Transport.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.
  • Synquest Labs. (n.d.). Safety Data Sheet - 4-Fluoro-N-methoxy-N-methylbenzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications.
  • Sigma-Aldrich. (n.d.). This compound 98% 3424-93-9.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 3424-93-9): Synthesis, Properties, and Applications in Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76959, this compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound 3424-93-9.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 531829, N-(4-methoxyphenyl)-4-methylbenzamide. Retrieved from [Link]

  • Devasia, et al. (n.d.). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.
  • National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Retrieved from [Link]

  • ChemicalBook. (2025). This compound (CAS 3424-93-9).
  • Zhang, Z-H., et al. (n.d.). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
  • ChemicalBook. (n.d.). This compound(3424-93-9) IR Spectrum.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxyaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.
  • ChemSynthesis. (2025). This compound - 3424-93-9.
  • SpectraBase. (n.d.). 4-Methoxy-N,N-dimethylbenzamide - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine.
  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from.... Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound 98% 3424-93-9.
  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • BenchChem. (2025). Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Strategies.
  • PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.

Sources

Role of 4-Methoxybenzamide in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Role of 4-Methoxybenzamide in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound, a simple yet functionally rich aromatic amide, serves as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its unique structural features—a methoxy group activating the aromatic ring and a reactive amide moiety—render it a highly versatile building block for the synthesis of a diverse array of pharmacologically active compounds.[1] This document provides an in-depth exploration of the strategic applications of this compound and its derivatives in pharmaceutical synthesis. We will dissect its role as a key intermediate, particularly in the creation of antipsychotic agents, and explore its utility in developing novel therapeutics for viral diseases and neurological disorders. The protocols herein are presented not merely as procedural steps but as a validated framework, complete with the scientific rationale behind key experimental choices, to empower researchers in their drug development endeavors.

Introduction: The Strategic Value of this compound

Benzamide derivatives are a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs with activities spanning antimicrobial, analgesic, anti-inflammatory, and anticancer applications.[3] this compound (p-Anisamide) stands out within this class due to the electronic influence of its para-methoxy group. This electron-donating group enhances the reactivity of the aromatic ring towards electrophilic substitution and can be a critical element for molecular recognition and binding at biological targets.

The amide group itself offers a versatile handle for synthetic elaboration. It can be hydrolyzed, reduced, or, more commonly, its nitrogen atom can be functionalized through alkylation or acylation, allowing for the systematic expansion of chemical space in lead optimization campaigns.[4][5]

Core Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to any synthetic protocol.

PropertyValueSource
Chemical Formula C₈H₉NO₂[1][6]
Molecular Weight 151.16 g/mol [6][7]
CAS Number 3424-93-9[2][6]
Melting Point 164-167 °C[7]
Appearance White solid / Colorless crystals[8]
Solubility Slightly soluble in water, soluble in many organic solvents.[8]

G Figure 1: Structure of this compound cluster_0 node_A This compound node_B

Caption: Chemical structure of this compound.

Application in Antipsychotic Drug Synthesis: The Amisulpride Case Study

Substituted benzamides are a cornerstone of atypical antipsychotic drugs, which primarily function as dopamine D2 and D3 receptor antagonists.[9][10] Amisulpride, a widely used agent for treating schizophrenia, is a prime example of a complex molecule built upon a substituted 2-methoxybenzamide core.[9] While the synthesis does not begin with this compound itself, it involves the creation of a more complex, multi-substituted benzamide intermediate, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, which then undergoes a critical amide bond formation. This final coupling step is illustrative of the central role of the benzamide moiety in constructing the final Active Pharmaceutical Ingredient (API).

Rationale for the Synthetic Strategy

The synthesis of Amisulpride culminates in the coupling of two key fragments: the substituted benzoic acid core and the (1-ethylpyrrolidin-2-yl)methanamine side chain.[11] This convergent approach is efficient and allows for late-stage introduction of the pyrrolidine moiety, which is crucial for pharmacological activity. The amide bond formation is the linchpin of this strategy.

Causality of Reagent Selection:

  • Carboxylic Acid Activation: The carboxylic acid of the benzamide precursor is unreactive towards direct condensation with the amine. It must first be activated. The use of ethyl chloroformate in the presence of a tertiary amine base like triethylamine (TEA) converts the carboxylic acid into a more reactive mixed anhydride intermediate. This is a classic and reliable method for amide bond formation.

  • Base: Triethylamine serves two purposes: it facilitates the formation of the mixed anhydride and acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[12]

G A 4-amino-5-(ethylsulfonyl) -2-methoxybenzoic acid C Mixed Anhydride Intermediate (Activation Step) A->C B 2-(aminomethyl) -1-ethylpyrrolidine D Amisulpride (API) (Coupling Step) B->D C->D Reagents1 Ethyl Chloroformate, Triethylamine Reagents1->C Reagents2 Acetone (Solvent) Reagents2->D

Caption: Convergent synthesis workflow for Amisulpride.

Protocol: Synthesis of Amisulpride via Amide Coupling

This protocol details the final step in the synthesis of Amisulpride, adapted from established industrial processes.[11][12][13]

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Eq.
4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid275.2910.01.0
Triethylamine (TEA)101.1910.01.0
Acetone (anhydrous)-40 mL-
Ethyl Chloroformate108.5210.01.0
2-(aminomethyl)-1-ethylpyrrolidine128.2110.01.0

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (2.75 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetone (40 mL) and triethylamine (1.4 mL, 10.0 mmol). Stir the mixture at room temperature until a clear solution is obtained.

  • Activation: Cool the solution to 0-5 °C using an ice bath. Add ethyl chloroformate (0.96 mL, 10.0 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the temperature does not exceed 10 °C. A precipitate of triethylamine hydrochloride may form.

  • Intermediate Formation: Stir the reaction mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the mixed anhydride intermediate.

  • Coupling: In a separate flask, dissolve 2-(aminomethyl)-1-ethylpyrrolidine (1.28 g, 10.0 mmol) in anhydrous acetone (10 mL). Add this solution dropwise to the reaction mixture at 0-5 °C over 20 minutes.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (50 mL) and wash with 1M sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • The crude product is then purified by crystallization from acetone to yield Amisulpride as a white solid.[11]

  • Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. A typical yield for this step is in the range of 75-85%.[11]

Diversification of the Benzamide Scaffold: N-Alkylation and Antiviral Agents

The this compound core is not limited to a single therapeutic area. Its structure can be readily modified to generate libraries of compounds for screening against various biological targets.

N-Alkylation Strategies: The "Borrowing Hydrogen" Method

Direct N-alkylation of amides can be challenging, often requiring harsh conditions and suffering from poor selectivity (N- vs. O-alkylation, mono- vs. di-alkylation).[5] Modern catalytic methods, such as the "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism, offer a more sustainable and atom-economical alternative using alcohols as alkylating agents.[5]

Mechanism Rationale: This process avoids the use of alkyl halides. A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde and a metal-hydride species. The aldehyde then condenses with the amide's N-H group to form a hemiaminal, which dehydrates to an enamine or imine intermediate. The catalyst then returns the hydrogen to this intermediate, yielding the N-alkylated product and regenerating the catalyst.

G cluster_cycle Catalytic Cycle cluster_overall A R-CH₂OH + [Cat] B R-CHO + [Cat]-H₂ A->B Oxidation C Intermediate (Hemiaminal/Imine) B->C + Amide (R'-CONH₂) - H₂O D N-Alkylated Amide + [Cat] C->D Reduction D->A Regeneration Start Amide + Alcohol End N-Alkylated Amide + H₂O

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Application in Antiviral Drug Discovery

Derivatives of this compound have shown promise as novel antiviral agents. A study on inhibitors of Enterovirus 71 (EV71) demonstrated that compounds derived from a 3-amino-4-methoxybenzamide core possess significant activity.[14] The synthesis involves a straightforward amide coupling reaction, highlighting the utility of this scaffold.

Protocol: Synthesis of 3-amino-N-(4-chlorophenyl)-4-methoxybenzamide

This protocol is based on the synthesis of a novel anti-EV71 agent.[14]

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Eq.
3-Amino-4-methoxybenzoic acid167.165.01.0
4-Chloroaniline127.575.01.0
N-Hydroxybenzotriazole (HOBt)135.135.51.1
N,N'-Diisopropylcarbodiimide (DIC)126.206.01.2
Dichloromethane (DCM, anhydrous)-50 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-amino-4-methoxybenzoic acid (0.84 g, 5.0 mmol), 4-chloroaniline (0.64 g, 5.0 mmol), and HOBt (0.74 g, 5.5 mmol) in anhydrous DCM (50 mL).

  • Coupling Agent Addition: Stir the mixture at room temperature and add DIC (0.94 mL, 6.0 mmol).

  • Reaction: Continue stirring at room temperature for 12-18 hours. A precipitate of diisopropylurea will form.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting materials.

  • Work-up:

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure product. The expected yield is approximately 66%.[14]

  • Characterization: Confirm the structure via NMR and HRMS. The expected mass for C₁₄H₁₄ClN₂O₂ is [M+H]⁺ = 277.07438.[14]

Summary and Future Outlook

This compound is a quintessential example of a versatile building block in pharmaceutical synthesis.[1][2] Its applications extend from the industrial-scale production of established drugs like Amisulpride to the discovery-phase synthesis of novel antiviral and neuroactive compounds.[9][14][15] The protocols detailed in this guide underscore the strategic importance of the benzamide functional group and the synthetic accessibility it provides. As medicinal chemistry evolves, the use of innovative catalytic methods for the functionalization of such core scaffolds will continue to accelerate the discovery of next-generation therapeutics.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 3424-93-9): A Versatile Building Block in Chemical Synthesis.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4: 194.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 3424-93-9)
  • BenchChem. (2025). The Unexplored Therapeutic Potential of N-(4-cyanophenyl)
  • ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • PubChem, NIH. Amisulpride | C17H27N3O4S | CID 2159.
  • Wikipedia. Benzamide.
  • ChemicalBook. Amisulpride synthesis.
  • Google Patents. (2013).
  • ResearchG
  • Chemical Communications (RSC Publishing).
  • MDPI. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(11), 17957-17968. [Link]

  • Google Patents. (2011).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • PubChem, NIH. This compound | C8H9NO2 | CID 76959.
  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2115-2120. [Link]

  • BenchChem. (2025).

Sources

Synthesis of Novel 4-Methoxybenzamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methoxybenzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities. Its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.[1] The presence of the methoxy group can influence the electronic properties and bioavailability of the resulting amide, making it a valuable scaffold for lead optimization in drug discovery.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for creating novel this compound derivatives, complete with detailed protocols, mechanistic insights, and comparative data to aid researchers in their experimental design.

Strategic Approaches to Amide Bond Formation

The synthesis of 4-methoxybenzamides fundamentally revolves around the formation of a stable amide bond. Several strategic approaches can be employed, each with its own set of advantages and considerations. The choice of method often depends on the nature of the starting materials, desired scale, and functional group tolerance. The three principal strategies discussed herein are:

  • The Classical Acyl Chloride Method: A robust and widely used approach.

  • Modern Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Offering broader substrate scope, particularly for N-aryl derivatives.

  • Direct Amide Coupling via Activating Agents: A versatile method that avoids the pre-formation of an acyl chloride.

Method 1: The Classical Acyl Chloride Approach (Schotten-Baumann Reaction)

This is the most common and efficient method for synthesizing N-substituted 4-methoxybenzamides.[1] The strategy involves a two-step process: the conversion of 4-methoxybenzoic acid to the more reactive 4-methoxybenzoyl chloride, followed by the acylation of a primary or secondary amine.[1]

Step 1: Synthesis of 4-Methoxybenzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the gaseous nature of its byproducts (SO₂ and HCl), which are easily removed.[1]

Materials:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (for azeotropic removal of excess SOCl₂)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzoic acid.

  • Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

  • Add a catalytic amount (1-2 drops) of DMF.

  • Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until the gas evolution ceases.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

  • The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation with Primary or Secondary Amines

The reaction of 4-methoxybenzoyl chloride with an amine in the presence of a base is a classic example of the Schotten-Baumann reaction.[1] The base is crucial for neutralizing the HCl generated during the reaction.

Materials:

  • 4-Methoxybenzoyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine, pyridine)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.[1]

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Workflow for the Classical Acyl Chloride Method

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Synthesis A 4-Methoxybenzoic Acid C 4-Methoxybenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C F N-Substituted this compound C->F 0°C to RT, Anhydrous Solvent D Primary or Secondary Amine D->F E Base (e.g., Triethylamine) E->F

Caption: General workflow for the two-step synthesis of N-substituted 4-methoxybenzamides.

Method 2: Modern Cross-Coupling Strategies

A. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine-containing compound.[2] Modern protocols often utilize ligands to facilitate the reaction under milder conditions than the harsh, high-temperature conditions of the original reaction.[2]

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate)

  • Base (e.g., potassium phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., DMSO)

  • Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of Argon, add this compound (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), the ligand (0.1 mmol, 0.1 equiv), and copper(I) iodide (0.05 mmol, 0.05 equiv).[2]

  • Add anhydrous DMSO (5 mL) to the flask, followed by the aryl halide (1.2 mmol, 1.2 equiv).[2]

  • Stir the reaction mixture vigorously and heat to 110°C.[2]

  • Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from 5 to 24 hours depending on the specific substrates.[2]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[3] It is known for its broad substrate scope and functional group tolerance.[3]

Materials:

  • This compound

  • Aryl halide (bromide or chloride) or triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., sodium t-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2.0 equivalents relative to palladium).

  • Add the aryl halide or triflate (1.0 equivalent), this compound (1.2 equivalents), and the base (1.5-2.0 equivalents).

  • Add the anhydrous solvent and stir the mixture at the appropriate temperature (typically 80-110°C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Catalytic Cycles for Modern Cross-Coupling Reactions

G cluster_Ullmann Ullmann Condensation cluster_Buchwald Buchwald-Hartwig Amination U1 Cu(I) Catalyst U2 Oxidative Addition with Ar-X U1->U2 U3 Reductive Elimination U2->U3 U3->U1 Product (N-Aryl-4-methoxybenzamide) B1 Pd(0) Catalyst B2 Oxidative Addition with Ar-X B1->B2 B3 Amide Coordination & Deprotonation B2->B3 B4 Reductive Elimination B3->B4 B4->B1 Product (N-Aryl-4-methoxybenzamide)

Caption: Simplified catalytic cycles for the Ullmann condensation and Buchwald-Hartwig amination.

Method 3: Direct Amide Coupling with Activating Agents

This method circumvents the need to prepare an acyl chloride by activating the carboxylic acid in situ. A wide variety of coupling reagents, many developed for peptide synthesis, are available for this purpose.[4] Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium salts like HATU and HBTU.[5] The addition of 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization if chiral centers are present.[5]

Materials:

  • 4-Methoxybenzoic acid

  • Primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine (TEA))

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 4-methoxybenzoic acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.

  • Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution.

  • Add the base (2.0-3.0 equivalents) and stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Data of Synthetic Methods

MethodKey ReagentsTypical TemperatureTypical Reaction TimeAdvantagesDisadvantages
Classical Acyl Chloride SOCl₂, Amine, Base0°C to Reflux2-6 hoursHigh yields, cost-effective, well-establishedRequires handling of corrosive SOCl₂, limited to less sensitive substrates
Ullmann Condensation CuI, Ligand, Base, Aryl Halide100-120°C5-24 hoursGood for N-aryl bond formation, tolerant of various functional groupsCan require high temperatures and long reaction times, catalyst/ligand cost
Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base, Aryl Halide80-110°C2-24 hoursExcellent for N-aryl bond formation, broad substrate scope, high functional group toleranceCatalyst and ligand can be expensive and air-sensitive
Direct Amide Coupling Coupling Agent (e.g., HATU), BaseRoom Temperature2-12 hoursMild reaction conditions, avoids acyl chloride formation, good for sensitive substratesCoupling reagents can be expensive, potential for side reactions

Conclusion

The synthesis of novel this compound derivatives can be achieved through a variety of reliable methods. The classical acyl chloride approach remains a workhorse for many applications due to its simplicity and cost-effectiveness. For the construction of N-aryl derivatives, the Ullmann condensation and Buchwald-Hartwig amination provide powerful and versatile tools, albeit at a higher cost. Direct amide coupling methods offer a mild and efficient alternative, particularly for substrates that are sensitive to the conditions of acyl chloride formation. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the scale of the reaction. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemical space of this compound derivatives and their potential applications in drug discovery and development.

References

  • Benchchem. (n.d.). Optimization of the Buchwald-Hartwig coupling reaction of 1a with this compound 2a. ResearchGate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Palladium(II)/Lewis Acid-Catalyzed Oxidative Olefination/Annulation of N-Methoxybenzamides: Identifying the Active Intermediates through NMR Characterizations. (2020). ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). RSC Publishing. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature. (2011). PubMed. Retrieved from [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed annulation of N‐methoxybenzamides with benzyne.... Retrieved from [Link]

  • Solvent-free Microwave Assisted Synthesis of New 2,4-Dimethoxybenzylaminotriazines. (n.d.). ARKAT USA, Inc. Retrieved from [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • New Heteroannulation Reactions of N-Alkoxybenzamides by Pd(II) Catalyzed C–H Activation. (n.d.). ACS Publications. Retrieved from [Link]

  • Palladium-Catalyzed Alkoxylation of N-Methoxybenzamides via Direct sp2 C−H Bond Activation. (n.d.). ACS Publications. Retrieved from [Link]

  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. Retrieved from [Link]

  • Microwaves-Assisted Syntheses of Imidazolylbenzamides and their Antioxidant Activities. (n.d.). Bentham Science. Retrieved from [Link]

  • R Discovery. (n.d.). Ullmann-type Coupling Reactions Research Articles. Retrieved from [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). ARKAT USA, Inc. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Quantitative Analysis of 4-Methoxybenzamide in Biological Matrices Using a Validated LC/MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamide is a benzamide compound with various applications in chemical synthesis and potential relevance in pharmaceutical research. Accurate and reliable quantification of this small molecule in complex biological matrices, such as plasma or serum, is essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[3][4][5]

This application note provides a comprehensive, field-proven protocol for the quantification of this compound using LC/MS/MS. The methodology detailed herein is designed to be robust, reproducible, and compliant with the principles outlined in major international bioanalytical method validation guidelines.[6][7][8][9][10]

Principle of the LC/MS/MS Method

The power of this analytical technique lies in the coupling of high-performance liquid chromatography for physical separation with tandem mass spectrometry for highly selective detection.[4]

  • Liquid Chromatography (LC): The sample extract is injected into a reversed-phase HPLC system. This compound and its internal standard (IS) are separated from endogenous matrix components based on their differential partitioning between the stationary phase (e.g., C18) and the mobile phase.

  • Ionization: As the compounds elute from the LC column, they enter an electrospray ionization (ESI) source. In positive ion mode, the analytes are protonated to form positively charged molecular ions, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This process involves three key stages:

    • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate only the protonated molecular ion of this compound (the precursor ion).

    • Q2 (Collision-Induced Dissociation): The selected precursor ion is accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions.[11]

    • Q3 (Product Ion Monitoring): The third quadrupole (Q3) is set to monitor a specific, stable product ion. This two-stage mass filtering (Q1 -> Q3) provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same precursor ion, the same product ion, and the same chromatographic retention time.

The workflow ensures that a signal is generated only for the specific analyte of interest, minimizing background noise and matrix interference.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS PPT Protein Precipitation (e.g., with Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation (Supernatant) Centrifuge->Evap Recon Reconstitution Evap->Recon LC LC Separation (Reversed-Phase) Recon->LC Injection ESI Ionization (ESI+) LC->ESI MSMS MS/MS Detection (MRM Mode) ESI->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: LC/MS/MS workflow for this compound quantification.

Materials and Methodology

Reagents and Materials
  • Reference Standards: this compound (≥98% purity), this compound-d3 or other suitable structural analogue as Internal Standard (IS).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥99%).

  • Biological Matrix: Blank human plasma (or other relevant matrix) from a certified vendor.

Instrumentation and Conditions

The following tables summarize the optimized instrumental parameters. These should serve as a starting point and may require further optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System UHPLC/HPLC system capable of binary gradients
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Volume 5 µL
Gradient 10% B to 90% B over 3 min, hold 1 min, re-equilibrate

Rationale: A C18 column provides excellent retention for moderately polar compounds like this compound. The acidic mobile phase (0.1% formic acid) promotes protonation of the analyte, which is crucial for efficient positive mode ESI. A gradient elution ensures sharp peak shapes and timely elution of the analyte.[5]

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
Capillary Voltage 3500 V
MRM Transition (Analyte) 152.1 > 135.1 (Quantifier)
MRM Transition (IS) e.g., 155.1 > 138.1 (for d3-IS)
Collision Energy (CE) Optimized for specific instrument (e.g., 20 eV)
Dwell Time 100 ms

Rationale: The MRM transition for this compound (m/z 152.1 → 135.1) corresponds to the fragmentation of the protonated parent molecule [M+H]⁺ with the subsequent loss of ammonia (NH₃).[11][12] This is a common and stable fragmentation pathway for primary benzamides, yielding a high-intensity product ion ideal for quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is the best practice, as its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis, correcting for matrix effects and other variations.[13][14]

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the IS in 10 mL of methanol to create individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used as the protein precipitation agent.

Sample Preparation: Protein Precipitation (PPT) Protocol

Protein precipitation is a fast, cost-effective, and efficient method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.[15][16]

  • Aliquot Sample: Pipette 50 µL of the biological sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add IS/Precipitation Solvent: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex mix each tube vigorously for 30 seconds to ensure complete protein denaturation and mixing.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial.

  • Inject: Inject 5 µL of the supernatant directly into the LC/MS/MS system. Note: For increased sensitivity, an evaporation and reconstitution step can be added after supernatant transfer.

Sample_Prep_Protocol start Start: Plasma Sample (50 µL) step1 Add 150 µL IS in Acetonitrile start->step1 step2 Vortex 30 seconds step1->step2 step3 Centrifuge 10 min @ 14,000 rpm step2->step3 step4 Transfer Supernatant (100 µL) step3->step4 end Inject into LC/MS/MS step4->end

Caption: Step-by-step protein precipitation protocol.

Method Validation Framework

For use in regulated studies, the analytical method must be fully validated according to guidelines from regulatory bodies like the FDA or EMA.[6][7][8] The validation process demonstrates that the method is suitable for its intended purpose.

Table 3: Key Bioanalytical Method Validation Parameters

ParameterDescription & PurposeTypical Acceptance Criteria (Chromatographic Assays)
Selectivity Assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[17]No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the mean test results to the true concentration. Assessed using QC samples at multiple levels.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements. Assessed as coefficient of variation (%CV) for QC samples.%CV ≤ 15% (≤ 20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[18]Analyte response is ≥ 5x blank response; Accuracy within ±20%, Precision ≤ 20%.
Recovery The extraction efficiency of the analytical method. Compares analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.Should be consistent and reproducible.
Matrix Effect The direct or indirect alteration of analyte response due to co-eluting matrix components.[19]The IS-normalized matrix factor should have a %CV ≤ 15%.
Stability Evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).Mean concentration within ±15% of nominal.

Conclusion

This application note presents a robust and specific LC/MS/MS method for the quantification of this compound in biological matrices. The protocol, centered around a straightforward protein precipitation sample preparation and a highly selective MRM detection method, provides the necessary performance for demanding applications in drug development and clinical research. Adherence to the outlined validation framework will ensure the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • Nowakowska, J., & Wujec, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Gómez-Pérez, M., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1240, 340711. [Link]

  • Sargent, M. (Ed.). (2013). Guide to achieving reliable quantitative LC-MS measurements. RSC Analytical Methods Committee.
  • Zhu, M., & Ma, L. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 708, 225-233. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • PharmaCompass. (n.d.).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
  • Hopfgartner, G., & Varesio, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews, 22(3), 195-214. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • BenchChem. (2025). Analytical Methods for the Quantification of Benzamides in Biological Samples.
  • Głowacka, J., & Wujec, M. (2020). Quantitative mass spectrometry of unconventional human biological matrices. Molecules, 25(18), 4295. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Van Eeckhaut, A., et al. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResearchGate. (n.d.). QUANTIFICATION OF DRUGS IN BIOLOGICAL MATRICES BY MASS SPECTROMETRY AND THEIR APPLICATIONS TO PHARMACOKINETIC STUDIES. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]

  • Desai, P., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research, 12(14), 66-87. [Link]

Sources

Application Note: Effective Purification Techniques for 4-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxybenzamide (p-Anisamide) is a vital chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective purification techniques for this compound. We delve into the principles and provide detailed, field-proven protocols for recrystallization, column chromatography, and sublimation, enabling the selection of the most appropriate method based on the required purity level, scale, and nature of impurities.

Introduction

This compound (C₈H₉NO₂) is a benzamide derivative characterized by a methoxy group at the para position of the benzene ring.[1][2] Its structural features make it a valuable building block in organic synthesis.[2] Ensuring the high purity of this compound is a critical step in any synthetic workflow. Common impurities may include unreacted starting materials from its synthesis (e.g., 4-methoxybenzoic acid or its acid chloride), side-products, or residual solvents. The presence of these impurities can significantly impact the outcome of subsequent reactions. This guide offers a detailed exploration of robust purification methodologies to achieve high-purity this compound suitable for demanding research and development applications.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective purification strategy. These properties dictate the choice of solvents for recrystallization, the mobile phase for chromatography, and the feasibility of sublimation.

PropertyValueSource(s)
Synonyms p-Anisamide, p-Methoxybenzamide[1]
CAS Number 3424-93-9[3]
Molecular Formula C₈H₉NO₂[1][4]
Molecular Weight 151.16 g/mol [1]
Appearance White to pale yellow crystalline powder[4][5]
Melting Point 164-168 °C[3][4][6]
Boiling Point 295 °C[3][6]
Solubility Slightly soluble in water; Soluble in ethanol, DMSO, DMF.[5]

Purification Methodologies

The choice of purification technique depends on factors such as the nature and quantity of impurities, the amount of material to be purified, and the desired final purity.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying crystalline solids.[7] Its efficacy is based on the principle that the solubility of a compound in a solvent increases with temperature.[8] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at or near its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[9]

This is the most straightforward recrystallization method. Water or ethanol are good starting points for solvent screening with this compound.

Step-by-Step Methodology:

  • Solvent Selection: Place ~50 mg of the impure this compound into a test tube. Add a suitable solvent (e.g., ethanol) dropwise at room temperature. The ideal solvent should not dissolve the solid at this stage.

  • Dissolution: Gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves completely. This ensures the creation of a saturated solution with a minimum amount of hot solvent, maximizing yield.[9]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[8]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the purified product.[7]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (164-168 °C) indicates high purity.[4]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Impure Solid B Add Minimum Hot Solvent A->B C Saturated Solution (Impurities Dissolved) B->C D Slow Cooling (Room Temp) C->D E Ice Bath D->E F Pure Crystals Form, Impurities in Solution E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J Chromatography_Workflow A Select Eluent (via TLC analysis) B Pack Column (Silica Gel Slurry) A->B C Load Crude Sample B->C D Elute with Solvent (Apply Pressure) C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Sources

Application Notes and Protocols for 4-Methoxybenzamide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolving Landscape of Targeted Cancer Therapy

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. Within this broad class, 4-methoxybenzamide derivatives have emerged as a particularly promising lineage for the development of novel anticancer therapeutics. Their unique structural and electronic properties facilitate interactions with a range of oncologically significant molecular targets, offering a versatile platform for designing next-generation cancer treatments. This guide provides an in-depth exploration of the application of this compound derivatives in anticancer research, consolidating field-proven insights with detailed, actionable protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, provide step-by-step methodologies for their evaluation, and present a framework for their continued investigation.

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer potential of this compound derivatives stems from their ability to inhibit key enzymes and disrupt signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. The methoxy group at the 4-position and the benzamide core are critical pharmacophoric features that drive these interactions.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Certain this compound derivatives have been engineered to act as potent protein kinase inhibitors. For instance, novel 4-methylbenzamide derivatives incorporating 2,6-substituted purines have demonstrated significant inhibitory activity against various cancer cell lines by targeting protein kinases. These compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, effectively halting cell division. Molecular modeling has suggested that these derivatives can bind to targets such as Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a pivotal role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, triggering cell cycle arrest and apoptosis in cancer cells. The benzamide moiety is a well-established zinc-binding group, which is crucial for interacting with the zinc ion in the active site of HDACs. Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent HDAC inhibitors with notable selectivity for the HDAC6 isoform.[2][3] This selectivity is significant as it may lead to a more favorable side-effect profile compared to pan-HDAC inhibitors.

Signaling Pathway: HDAC Inhibition by this compound Derivatives

HDAC_Inhibition cluster_nucleus Cell Nucleus DNA DNA TSG Tumor Suppressor Genes DNA->TSG Allows Transcription of Histone Histone Proteins Histone->DNA Loosens grip on HAT Histone Acetyltransferases (HATs) Acetyl Acetyl Groups HAT->Acetyl Adds HDAC Histone Deacetylases (HDACs) HDAC->Acetyl Removes Acetyl->Histone Attaches to Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest HDAC_Inhibitor This compound Derivative (HDACi) HDAC_Inhibitor->HDAC Inhibits

Caption: Mechanism of HDAC inhibition leading to the expression of tumor suppressor genes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to the accumulation of double-strand breaks and cell death, a concept known as synthetic lethality.[4][5] The benzamide structure is a key feature in many PARP inhibitors, as it mimics the nicotinamide moiety of the NAD+ cofactor, competing for the enzyme's active site.[4] Novel benzamide derivatives have been identified as potent PARP1 inhibitors. Furthermore, derivatives such as 4-(4-cyanophenoxy)benzamide have shown promise as selective inhibitors of PARP10, a mono-ADP-ribosyltransferase.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_pathways DNA Damage Repair Pathways SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Leads to (if unrepaired) PARP PARP Enzyme SSB->PARP Activates HRR Homologous Recombination Repair (HRR) DSB->HRR Repaired by Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Accumulation leads to PARP->SSB Repairs BRCA BRCA1/2 Deficient HRR->BRCA PARPi This compound Derivative (PARPi) PARPi->PARP Inhibits

Caption: PARP inhibition in BRCA-deficient cells leading to synthetic lethality.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through standard amide bond formation reactions. A general and reliable method involves the reaction of 4-methoxybenzoyl chloride with a primary or secondary amine.

Protocol 2.1: General Synthesis of N-Substituted 4-Methoxybenzamides

Causality: This protocol utilizes the high reactivity of an acid chloride with an amine to form a stable amide bond. The use of an anhydrous aprotic solvent prevents unwanted side reactions with water, and a base is required to neutralize the HCl byproduct, driving the reaction to completion. Cooling the reaction initially helps to control the exothermic nature of the reaction.

Materials:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Primary or secondary amine of interest

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

  • Anhydrous Toluene

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, rotary evaporator

Procedure:

Step 1: Preparation of 4-Methoxybenzoyl Chloride

  • In a dry round-bottom flask under a fume hood, add 4-methoxybenzoic acid (1.0 equivalent).

  • Cautiously add an excess of thionyl chloride (2-3 equivalents).

  • Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).

  • Stir the mixture at room temperature. Observe for gas evolution (HCl and SO₂).

  • After the initial gas evolution subsides, heat the mixture to reflux (approx. 80-90°C) for 1-3 hours, until gas evolution ceases.

  • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add anhydrous toluene and evaporate again under reduced pressure to ensure complete removal of residual thionyl chloride. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.[6]

Step 2: Amide Formation

  • In a separate round-bottom flask, dissolve the chosen amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

  • Cool this solution to 0°C in an ice bath with stirring.

  • Dissolve the crude 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.[6]

Step 3: Work-up and Purification

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired this compound derivative.[6]

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the anticancer potential and mechanism of action of newly synthesized this compound derivatives. This typically involves a tiered approach, starting with assessing cytotoxicity, followed by more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is quantified spectrophotometrically, providing an indication of the compound's cytotoxicity.

Protocol 3.1.1: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-87 for glioblastoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, 2% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2][4][7]

Experimental Workflow: In Vitro Anticancer Evaluation

in_vitro_workflow start Synthesized This compound Derivative cell_culture Select & Culture Cancer Cell Lines start->cell_culture mtt_assay MTT Assay (Cytotoxicity & IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay If cytotoxic cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) mtt_assay->cell_cycle_assay If cytotoxic enzyme_assay Enzyme Inhibition Assay (HDAC, PARP, etc.) mtt_assay->enzyme_assay Based on hypothesis data_analysis Data Analysis & Mechanism Elucidation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis enzyme_assay->data_analysis

Sources

Application Note: A Framework for Evaluating 4-Methoxybenzamide in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents.[1] Traditional drug discovery pipelines have often focused on a limited set of viral targets. However, strategies targeting host-cell factors required for viral replication are gaining prominence as a means to develop broad-spectrum antivirals with a higher barrier to resistance. This application note presents a comprehensive framework for the investigation of 4-Methoxybenzamide, a small molecule belonging to the benzamide class, as a potential scaffold for antiviral drug development. While this compound itself is primarily used as a synthetic intermediate[2], its structural motifs are present in compounds with demonstrated biological activity. Derivatives of the closely related N-phenylbenzamide class have shown efficacy against various viruses, including Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).[3][4][5] This guide provides a structured, multi-phased experimental approach, moving from initial cytotoxicity and efficacy screening to quantitative potency determination and preliminary mechanism of action (MOA) studies.

Scientific Rationale: Why Investigate this compound?

The rationale for exploring this compound as an antiviral candidate is twofold, focusing on its potential to act via both host-centric and virus-centric mechanisms.

2.1 Hypothesis 1: Modulation of Host Antiviral Responses via PARP Inhibition Benzamide structures are the foundational backbone of numerous inhibitors of Poly(ADP-ribose) polymerases (PARPs).[6] PARPs are a family of host enzymes critical to a wide array of cellular processes, including DNA repair and stress responses. Crucially, many PARPs are also classified as interferon-stimulated genes (ISGs) and play a pivotal role in the innate immune response to viral infections.[7] PARP enzymes can exert direct antiviral effects by interfering with the viral replication cycle or indirectly by modulating the host immune and inflammatory responses.[7][8] For instance, PARP13 can promote the degradation of viral RNA, while PARP14 has been shown to have antiviral activity against coronaviruses.[7][9][10] Therefore, this compound, as a benzamide-containing compound, may modulate the activity of these host PARP enzymes, thereby inhibiting viral replication.

2.2 Hypothesis 2: Direct-Acting Antiviral (DAA) Activity Derivatives of N-phenylbenzamide have been identified as inhibitors of specific viruses. For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against EV71 strains with low micromolar efficacy.[3][4] Another derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated potent anti-HBV activity, potentially by increasing intracellular levels of the host antiviral protein APOBEC3G (A3G).[5][11][12] This precedent suggests that the core benzamide scaffold, with its specific methoxy substitution pattern, could serve as a pharmacophore for direct interaction with viral proteins or for modulating other host factors beyond PARPs.

This dual-pronged rationale provides a strong impetus for the systematic evaluation of this compound detailed in the following protocols.

Phase 1: Foundational Assays for Activity and Toxicity Profiling

The initial phase is designed to establish the foundational parameters of this compound: its toxicity to host cells and its preliminary antiviral activity. The key output of this phase is the Selectivity Index (SI), a critical measure of a compound's therapeutic window.

Selectivity Index (SI) = CC₅₀ / EC₅₀

A higher SI value indicates greater promise, signifying that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.

Protocol 1.1: Determining Cellular Cytotoxicity (CC₅₀) via MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability.[13] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549, Huh7, dependent on the target virus) in a 96-well plate at a density that ensures ~80% confluency after 24 hours of incubation (e.g., 1 x 10⁴ cells/well).[15]

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a serum-free cell culture medium. Concentrations should span a wide range (e.g., from 1 µM to 500 µM).

  • Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the wells. Include "cells only" (untreated) and "media only" (blank) controls.

  • Incubation: Incubate the plate for a duration that mirrors the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/DMSO mixture) to each well to dissolve the crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 1.2: Primary Antiviral Screening via Cytopathic Effect (CPE) Reduction Assay

This assay provides a rapid assessment of a compound's ability to protect cells from virus-induced death or morphological changes (CPE).[16][17]

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.1.

  • Infection and Treatment: On the day of the experiment, remove the growth medium. Add 50 µL of medium containing the desired virus concentration (a multiplicity of infection, MOI, that causes significant CPE in 48-72 hours). Simultaneously, add 50 µL of medium containing 2x the final desired concentrations of this compound.

  • Controls: Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is clearly visible in the virus control wells (typically 2-7 days).[15]

  • Assessment: The extent of CPE can be assessed microscopically. For a quantitative readout, the MTT assay (steps 5-8 from Protocol 1.1) can be performed to measure the viability of the protected cells.[18]

  • Analysis: Calculate the percentage of protection at each compound concentration relative to the virus and cell controls. Determine the 50% effective concentration (EC₅₀) using non-linear regression.

Data Presentation: Foundational Parameters

Summarize the results from Phase 1 in a structured table to calculate the Selectivity Index.

ParameterValueDescription
CC₅₀ (µM) Calculated ValueConcentration of this compound that reduces cell viability by 50%.
EC₅₀ (µM) Calculated ValueConcentration that protects 50% of cells from virus-induced CPE.
Selectivity Index (SI) CC₅₀ / EC₅₀A measure of the compound's therapeutic window.

Phase 2: Quantitative Confirmation of Antiviral Potency

If Phase 1 yields a promising Selectivity Index (e.g., >10), the next step is to confirm and accurately quantify the antiviral activity using a more rigorous method.

Protocol 2.1: Plaque Reduction Assay

The plaque reduction assay is a gold-standard technique in virology for quantifying the number of infectious virus particles.[19] It measures the ability of a compound to reduce the formation of plaques—localized areas of cell death caused by viral infection—within a cell monolayer.[20][21]

Methodology:

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.[19]

  • Compound-Virus Incubation: Prepare serial dilutions of this compound in a serum-free medium. Mix each dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.[22]

  • Infection: Wash the cell monolayers with sterile PBS, then inoculate them with the compound-virus mixtures. Allow adsorption for 1 hour at 37°C, rocking the plates gently every 15 minutes.[22]

  • Overlay Application: After adsorption, carefully remove the inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., a 1:1 mixture of 2x growth medium and 1.2% low-melting-point agarose or methylcellulose) containing the corresponding concentrations of this compound.[19]

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, or until plaques are visible in the virus control wells.[19][23]

  • Plaque Visualization: Fix the cells with a 10% formaldehyde solution. After fixation, remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet to visualize the plaques.

  • Data Acquisition: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and applying non-linear regression.

Data Presentation: Quantitative Potency

Organize the plaque reduction data to facilitate IC₅₀ calculation.

This compound Conc. (µM)Replicate 1 (Plaque Count)Replicate 2 (Plaque Count)Mean Plaque Count% Inhibition
0 (Virus Control)CountCountMean0
Conc. 1CountCountMeanCalc. %
Conc. 2CountCountMeanCalc. %
Conc. 3CountCountMeanCalc. %
IC₅₀ (µM) Calculated Value

Phase 3: Elucidating the Mechanism of Action (MOA)

Identifying the molecular target is a critical step in drug development.[24][25] Based on the rationale, investigations should focus on both host- and virus-targeted mechanisms.

MOA_Workflow cluster_Phase1_2 Phase 1 & 2: Efficacy Confirmed cluster_MOA Phase 3: MOA Investigation cluster_Host_Assays Host-Targeted Assays cluster_Virus_Assays Virus-Targeted Assays Active_Compound Active Compound (this compound) IC₅₀ Determined Host_Target Hypothesis 1: Host-Factor Modulation Active_Compound->Host_Target Virus_Target Hypothesis 2: Direct-Acting Antiviral Active_Compound->Virus_Target PARP_Assay PARP Activity Assay Host_Target->PARP_Assay A3G_Assay APOBEC3G Upregulation (Western Blot) Host_Target->A3G_Assay Protease_Assay Protease Inhibition Assay Virus_Target->Protease_Assay RT_Assay Reverse Transcriptase Inhibition Assay Virus_Target->RT_Assay

Caption: Workflow for Mechanism of Action (MOA) investigation.
Protocol 3.1: Investigating Host-Factor Modulation (PARP Inhibition)

Given the benzamide core, assessing the inhibition of PARP activity is a logical first step.

PARP_Pathway Virus Viral Infection Host_Cell Host Cell Virus->Host_Cell Induces PARPs PARP Enzymes (e.g., PARP13, PARP14) Host_Cell->PARPs Activates Antiviral_State Enhanced Antiviral State (e.g., RNA degradation, Immune Signaling) PARPs->Antiviral_State Promotes Replication Viral Replication Antiviral_State->Replication Inhibits Compound This compound Compound->PARPs Modulates?

Caption: Potential role of PARP enzymes in the host antiviral response.

Methodology:

  • Select Assay: Utilize a commercially available PARP inhibitor screening kit. These kits typically measure the incorporation of ADP-ribose onto a substrate, often using a colorimetric or fluorometric readout.

  • Enzyme Preparation: Use recombinant human PARP enzymes (e.g., PARP1, PARP13, PARP14) as specified by the kit manufacturer.

  • Inhibitor Screening: Perform the assay according to the kit's protocol, testing a range of this compound concentrations. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Data Analysis: Calculate the percentage of PARP inhibition at each concentration relative to the no-inhibitor control. Determine the IC₅₀ value for PARP inhibition.

  • Causality Check: If inhibition is observed, further cell-based experiments would be required to confirm that this specific MOA is responsible for the antiviral effect. This could involve using siRNA to knock down the specific PARP and observing if the virus becomes resistant to the compound's effects.

Protocol 3.2: Screening for Direct-Acting Antiviral (DAA) Activity

This involves testing the compound's ability to inhibit key viral enzymes essential for replication.[26] The choice of enzyme depends on the target virus.

A. Viral Protease Inhibition Assay Many viruses, including SARS-CoV-2 and HIV, rely on proteases to cleave viral polyproteins into functional units.[27][28]

  • Assay Principle: Use a fluorogenic assay where a specific peptide substrate is flanked by a fluorophore and a quencher.[29][30] Cleavage of the substrate by the viral protease separates the pair, resulting in a detectable fluorescent signal.

  • Procedure: In a microplate, combine the recombinant viral protease, the fluorogenic substrate, and varying concentrations of this compound.

  • Controls: Include a "no inhibitor" control for maximum signal and a known protease inhibitor (e.g., GC376 for SARS-CoV-2 Mpro) as a positive control.[26]

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Analysis: Calculate the rate of reaction at each compound concentration and determine the IC₅₀ for protease inhibition.

B. Viral Reverse Transcriptase (RT) Inhibition Assay Retroviruses like HIV use reverse transcriptase to convert their RNA genome into DNA.[31][32]

  • Assay Principle: Use a kit that measures the synthesis of DNA from an RNA or DNA template.[33] This can be done colorimetrically by detecting incorporated labeled nucleotides (e.g., digoxigenin and biotin) in an ELISA-like format.[31][34]

  • Procedure: Combine the recombinant reverse transcriptase enzyme, a template/primer hybrid, and a mixture of dNTPs (some labeled) with varying concentrations of this compound.

  • Controls: Include a "no inhibitor" control and a known RT inhibitor (e.g., Zidovudine) as a positive control.

  • Detection: Follow the kit protocol to capture the newly synthesized, labeled DNA on a streptavidin-coated plate and detect it with an antibody-enzyme conjugate (e.g., anti-DIG-POD), followed by the addition of a colorimetric substrate.[31]

  • Analysis: Measure the absorbance and calculate the percentage of RT inhibition to determine the IC₅₀.

Conclusion

This application note provides a systematic, phase-driven methodology for the comprehensive evaluation of this compound as a candidate for antiviral drug discovery. By progressing from broad cytotoxicity and efficacy screening to quantitative potency determination and targeted mechanism-of-action studies, researchers can efficiently determine the viability of this compound as a lead scaffold. The proposed rationale, rooted in the potential for both host-factor modulation and direct antiviral activity, offers a robust framework for uncovering new therapeutic strategies to combat viral diseases.

References

  • Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Retrieved from [Link]

  • De Clercq, E., & Li, G. (2016). In vitro methods for testing antiviral drugs. PubMed Central, 24, 1-17. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Biocompare. (n.d.). Protease Assay Kits. Retrieved from [Link]

  • Afrane, M., et al. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. Assay and Drug Development Technologies, 23(4), 165-179. Retrieved from [Link]

  • Das, S., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. PubMed Central. Retrieved from [Link]

  • Fehr, A. R., et al. (2021). The Antiviral Activities of Poly-ADP-Ribose Polymerases. PubMed Central, 13(4), 536. Retrieved from [Link]

  • Utah State University. (n.d.). In Vitro Antiviral Testing | IAR. Retrieved from [Link]

  • BPS Bioscience. (n.d.). 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Li, N., et al. (2025). PARPs and PARP inhibitors: molecular mechanisms and clinical applications. Signal Transduction and Targeted Therapy, 10(1), 1. Retrieved from [Link]

  • Reaction Biology. (n.d.). SARS-CoV-2 Protease Assay Services. Retrieved from [Link]

  • Singh, K., et al. (2015). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). The antiviral functions of PARP13 and PARP14. Retrieved from [Link]

  • ResearchGate. (n.d.). Indirect antiviral activities of PARPs through immunomodulation. Retrieved from [Link]

  • ProFoldin. (n.d.). HIV Reverse Transcriptase Assay. Retrieved from [Link]

  • Wang, Y-F., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]

  • University of Kansas. (2025). Human PARP gene could be novel target for viral diseases or immune-mediated disorders. Retrieved from [Link]

  • Zhu, W., et al. (2013). Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • He, M., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Retrieved from [Link]

  • Bio-protocol. (2019). Plaque Reduction Neutralization Test. Retrieved from [Link]

  • Wang, Y-F., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Retrieved from [Link]

  • Takei, M., et al. (1991). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. PubMed. Retrieved from [Link]

  • Southern Research. (2025). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

  • Wang, Y-F., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. Retrieved from [Link]

  • He, M., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. PubMed. Retrieved from [Link]

  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]

  • El-Sayed, N., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents. New Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • De Clercq, E., et al. (1987). Antiviral Activity of Phosphonylmethoxyalkyl Derivatives of Purine and Pyrimidines. PubMed. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Terstiege, I., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Retrieved from [Link]

  • Singh, D., et al. (2022). Science-Based Strategies of Antiviral Coatings with Viricidal Properties for the COVID-19 Like Pandemics. MDPI. Retrieved from [Link]

  • Frontiers. (2022). Currently Available Strategies for Target Identification of Bioactive Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzamide. Retrieved from [Link]

Sources

A detailed protocol for N-phenylbenzamide synthesis using 4-Methoxybenzamide.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of N-Phenyl-4-methoxybenzamide

Abstract

N-aryl benzamides are a cornerstone structural motif in medicinal chemistry, materials science, and pharmaceutical development.[1] This document provides a detailed guide for the synthesis of N-phenyl-4-methoxybenzamide, a representative compound of this class. We present two primary, field-proven synthetic strategies. The principal and most direct method detailed is the acylation of aniline with 4-methoxybenzoyl chloride, a variant of the classic Schotten-Baumann reaction.[2][3] An alternative protocol directly addressing the N-arylation of 4-methoxybenzamide via a modern copper-catalyzed Ullmann condensation is also provided.[1] This guide is designed for researchers and professionals in drug development, offering in-depth procedural details, mechanistic insights, and comparative analysis to ensure reproducible and efficient synthesis.

Introduction and Synthetic Overview

The synthesis of N-aryl amides, characterized by a nitrogen atom linked to two aromatic rings and a carbonyl group, is a fundamental transformation in organic chemistry. These compounds are prevalent in a vast array of biologically active molecules, including approved pharmaceuticals and developmental drug candidates.[4][5] The target molecule, N-phenyl-4-methoxybenzamide, serves as an excellent model for establishing robust synthetic methodologies.

While the user query specified using this compound as a starting material, the most common and efficient laboratory synthesis of N-phenyl-4-methoxybenzamide involves the coupling of an activated carboxylic acid derivative with an amine. This guide will therefore detail two primary pathways:

  • Protocol 1: Synthesis via Acylation (Schotten-Baumann Approach). This is the preferred and most established method, reacting 4-methoxybenzoyl chloride with aniline. It is characterized by high yields, mild conditions, and simple purification.[6][7]

  • Protocol 2: Synthesis via N-Arylation (Ullmann Condensation). This method directly utilizes this compound and couples it with an aryl halide using a copper catalyst. This approach is valuable when the amide is the more readily available starting material.[1][8]

A third approach, the Buchwald-Hartwig amination, is a powerful palladium-catalyzed alternative for N-arylation but often requires more specialized and air-sensitive ligands and catalysts.[9][10]

Mechanistic Principles

Schotten-Baumann Reaction

This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine (aniline) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride (4-methoxybenzoyl chloride). This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, and a base is used to neutralize the generated hydrochloric acid, driving the reaction to completion.[3][11]

Ullmann Condensation

The Ullmann condensation for N-arylation involves the coupling of an amide with an aryl halide, catalyzed by a copper species.[1] The reaction mechanism is complex but is generally understood to involve the formation of a copper-amide complex. This complex then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting intermediate yields the desired N-aryl amide and regenerates the active copper catalyst.[12] The use of ligands, such as diamines, can accelerate the reaction by stabilizing the copper catalyst and facilitating the key steps.[1][12]

Detailed Protocol 1: Synthesis via Acylation of Aniline

This protocol describes the highly reliable synthesis of N-phenyl-4-methoxybenzamide from 4-methoxybenzoyl chloride and aniline.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Aniline & Triethylamine in Dichloromethane (DCM) cool Cool to 0°C prep_reactants->cool add_chloride Add 4-Methoxybenzoyl Chloride Solution Dropwise cool->add_chloride Maintain Stirring reflux Stir at Room Temp, then Reflux for 2h add_chloride->reflux precipitate Precipitate Forms reflux->precipitate Upon Cooling wash Wash Precipitate with H₂O and DCM precipitate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry final_product N-Phenyl-4-methoxybenzamide dry->final_product Yields Pure Product

Caption: Workflow for N-phenyl-4-methoxybenzamide synthesis via acylation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Notes
Aniline93.130.93 g (10 mmol, 1.0 eq)Freshly distilled for best results.
4-Methoxybenzoyl chloride170.591.71 g (10 mmol, 1.0 eq)Handle in a fume hood; moisture-sensitive.
Triethylamine (Et₃N)101.191.4 mL (10 mmol, 1.0 eq)Acts as a base to neutralize HCl.
Dichloromethane (DCM)84.93~30 mLAnhydrous grade recommended.
Ethanol46.07As neededFor recrystallization.
Standard laboratory glassware--Round-bottom flask, condenser, etc.
Magnetic stirrer and stir bar--
Ice bath--
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (0.93 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in 15 mL of dichloromethane.[6]

  • Addition of Acyl Chloride: Cool the solution in an ice bath with continuous stirring. Separately, dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in 15 mL of dichloromethane. Add this solution dropwise to the aniline mixture over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, fit the flask with a condenser and reflux the mixture for 2 hours.[6]

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a white solid.[6]

  • Purification: Collect the solid by vacuum filtration. Wash the collected powder thoroughly with water (3 x 20 mL) and then with a small amount of cold dichloromethane (2 x 10 mL) to remove unreacted starting materials and byproducts.[6]

  • Recrystallization: For high purity, recrystallize the crude product from hot ethanol to obtain colorless prisms of N-phenyl-4-methoxybenzamide.[6]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. The expected yield is typically high (>80%). Characterize the product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Detailed Protocol 2: Synthesis via Ullmann Condensation

This protocol details the direct N-arylation of this compound with an aryl halide.

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification add_solids Add this compound, Base, Ligand, and Cu(I) Catalyst to Schlenk Flask add_liquids Add Anhydrous Solvent (e.g., DMSO) and Iodobenzene add_solids->add_liquids heat_stir Heat Reaction Mixture (e.g., 110°C) with Vigorous Stirring add_liquids->heat_stir Under Argon monitor Monitor Progress by TLC/LC-MS heat_stir->monitor quench Cool and Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify dry Dry Product purify->dry final_product N-Phenyl-4-methoxybenzamide dry->final_product Yields Pure Product

Caption: Workflow for N-phenyl-4-methoxybenzamide synthesis via Ullmann Condensation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 mmol scale)Notes
This compound151.16151 mg (1.0 mmol, 1.0 eq)Ensure it is dry.
Iodobenzene204.01245 mg (1.2 mmol, 1.2 eq)Aryl bromides can also be used, may need harsher conditions.
Copper(I) Iodide (CuI)190.459.5 mg (0.05 mmol, 5 mol%)Catalyst.
Ligand (e.g., N,N'-Dimethylethylenediamine)88.15~11 µL (0.1 mmol, 10 mol%)Accelerates the reaction.
Potassium Phosphate (K₃PO₄)212.27425 mg (2.0 mmol, 2.0 eq)Base. Other bases like K₂CO₃ can be used.
Dimethyl Sulfoxide (DMSO)78.135 mLAnhydrous grade is essential.
Inert Gas Supply (Argon or N₂)--For maintaining an inert atmosphere.
Schlenk Flask--Or other suitable glassware for inert chemistry.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask, add this compound (151 mg, 1.0 mmol), potassium phosphate (425 mg, 2.0 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through a septum, add anhydrous DMSO (5 mL), N,N'-dimethylethylenediamine (11 µL, 0.1 mmol), and finally iodobenzene (245 mg, 1.2 mmol) via syringe.[1]

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-phenyl-4-methoxybenzamide.

Comparative Analysis of Synthetic Routes

FeatureProtocol 1: Acylation (Schotten-Baumann)Protocol 2: N-Arylation (Ullmann)
Starting Materials 4-Methoxybenzoyl chloride, AnilineThis compound, Iodobenzene
Key Reagents Triethylamine (base)CuI (catalyst), Ligand, K₃PO₄ (base)
Conditions Room temp to reflux (~40°C in DCM)High temperature (110°C)
Atmosphere Standard air atmosphereInert atmosphere (Argon/N₂) required
Complexity Low; simple setup and work-upModerate; requires inert techniques
Advantages Fast, high-yielding, inexpensive reagentsDirectly uses amide starting material
Disadvantages Requires acid chloride (moisture-sensitive)Slower, requires catalyst, higher temp

Safety and Handling

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent-Specific Hazards:

    • 4-Methoxybenzoyl chloride: Corrosive and lachrymatory. Reacts with moisture. Handle with extreme care.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

    • Aniline: Toxic upon inhalation, ingestion, and skin contact.

    • Copper Iodide (CuI): Can cause irritation. Avoid inhalation of dust.

    • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Benchchem. Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. Amide Synthesis.
  • Collet, F., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry, 23(55), 13676-13683.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Chemist Wizards. Hoffmann Rearrangement.
  • Wikipedia. Buchwald–Hartwig amination.
  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Chemistry Steps. The Mechanism of Hofmann Rearrangement.
  • ResearchGate. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water | Request PDF.
  • ChemicalBook. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis.
  • The Hofmann amide rearrangement.
  • PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors.
  • YouTube. (2022). Synthesis of aniline from benzamide using the Hoffman rearrangement reaction!.
  • Wikipedia. Hofmann rearrangement.
  • PubMed Central. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • PubMed Central. (2011). Crystal structure of 4-methoxy-N-phenylbenzamide.
  • Benchchem. Validating the Synthesis of 2-Bromo-N-phenylbenzamide: A Spectral Data Comparison Guide.
  • ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • ChemicalBook. N-HYDROXY-4-METHOXY-N-PHENYL-BENZAMIDE synthesis.
  • ACS Publications. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
  • ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
  • ResearchGate. (2025). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea | Request PDF.
  • Benchchem. N-(4-acetylphenyl)-4-methoxybenzamide|RUO.
  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und.
  • CAS Common Chemistry. 3-Amino-4-methoxy-N-phenylbenzamide.

Sources

Application Note: A Detailed Guide to the Purity Determination of 4-Methoxybenzamide using Quantitative ¹H NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 4-Methoxybenzamide, a vital building block in the synthesis of numerous therapeutic agents, requires stringent quality control to ensure the safety and efficacy of the final drug product.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the purity assessment of organic molecules.[2][3][4] Unlike chromatographic techniques, qNMR offers direct proportionality between signal intensity and the number of nuclei, enabling absolute quantification without the need for identical reference standards.[4][5]

This application note provides a comprehensive, field-proven protocol for determining the purity of this compound using ¹H qNMR analysis. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind critical experimental choices to ensure data integrity and reproducibility. The protocols described herein are designed to be self-validating, aligning with principles outlined in USP General Chapter <761> on Nuclear Magnetic Resonance Spectroscopy.[5][6][7]

Part 1: The Principle of Quantitative ¹H NMR

The fundamental principle of qNMR is that the area under a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3] For ¹H NMR, this allows for a highly accurate comparison of the molar ratio between an analyte and a co-dissolved internal standard (IS) of known purity.

The purity of the analyte (Purityₐ) can be calculated using the following master equation:

Purityₐ (%) = (Iₐ / Iₛₜₐₙₐₐᵣₐ) * (Nₛₜₐₙₐₐᵣₐ / Nₐ) * (Mₐ / Mₛₜₐₙₐₐᵣₐ) * (mₛₜₐₙₐₐᵣₐ / mₐ) * Purityₛₜₐₙₐₐᵣₐ

Where:

  • I : Integral value of the signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Mass

  • Purity : Purity of the standard

  • a : Analyte (this compound)

  • std : Internal Standard

This equation forms the basis of our quantitative analysis, and the accuracy of the result is contingent upon meticulous experimental design and execution.[2]

Part 2: Structural Characterization of this compound

A prerequisite for any qNMR analysis is the unambiguous assignment of signals in the ¹H NMR spectrum of the analyte. This compound (C₈H₉NO₂) has a simple, well-resolved spectrum.

Molecular Structure and Proton Environments:

Caption: Structure of this compound with key proton groups.

Expected ¹H NMR Spectrum:

The expected chemical shifts in DMSO-d₆ are as follows[8]:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Amide (NH₂)~7.24, ~7.88Broad Singlet2H
Aromatic (ortho to C=O)~7.89Doublet2H
Aromatic (meta to C=O)~7.00Doublet2H
Methoxy (OCH₃)~3.81Singlet3H

Note: The exact chemical shifts of the amide protons can vary due to solvent effects and exchange rates.

Part 3: Experimental Protocol for qNMR Purity Assay

This protocol outlines the critical steps for an accurate and robust qNMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Materials weigh_analyte Accurately weigh This compound (mₐ) start->weigh_analyte weigh_is Accurately weigh Internal Standard (mₛₜₐₙₐₐᵣₐ) start->weigh_is dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Shimming) transfer->instrument_setup set_params Set Acquisition Parameters (D1, NS, PW) instrument_setup->set_params acquire Acquire FID set_params->acquire transform Fourier Transform acquire->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integrate Signals (Iₐ and Iₛₜₐₙₐₐᵣₐ) baseline->integrate calculate Calculate Purity integrate->calculate end End: Report Result calculate->end

Caption: Workflow for qNMR Purity Determination.

Materials and Reagents
  • Analyte: this compound sample of unknown purity.

  • Internal Standard (IS): Maleic acid (≥99.5% purity, traceable to a primary standard).

    • Causality: Maleic acid is chosen for its high purity, stability, and simple ¹H NMR spectrum (a singlet for its two vinyl protons).[5] Crucially, its signal at ~6.3 ppm in DMSO-d₆ does not overlap with any signals from this compound.[5]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8% D).

    • Causality: DMSO-d₆ is an excellent solvent for both the analyte and the internal standard, ensuring a homogeneous solution critical for accurate shimming and integration.[9] Its residual proton signal does not interfere with the signals of interest.

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance (readable to 0.01 mg), volumetric flasks, pipettes, and high-quality NMR tubes.

Sample Preparation

Accuracy in this stage is paramount as any weighing errors will directly propagate into the final purity calculation.[10]

  • Weighing the Internal Standard (IS): Accurately weigh approximately 10-15 mg of maleic acid into a clean, dry vial. Record the mass (mₛₜₐₙₐₐᵣₐ) precisely.

  • Weighing the Analyte: Accurately weigh approximately 20-25 mg of this compound into the same vial. Record the mass (mₐ).

    • Insight: The masses are chosen to achieve a near 1:1 ratio of the integrated signals of interest (e.g., the methoxy signal of the analyte and the vinyl signal of the IS), which minimizes integration errors.[2]

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Vortex or sonicate gently until both the analyte and the IS are completely dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The acquisition parameters must be optimized for quantitative accuracy, not for speed or resolution alone.

  • Instrument Preparation: Insert the sample into the spectrometer. Ensure the sample is at a stable temperature (e.g., 298 K). Perform standard probe tuning and matching, followed by automated or manual shimming to achieve optimal line shape and resolution.

  • Setting Acquisition Parameters:

    • Pulse Angle (PW): Set to a 90° pulse. This ensures maximum signal intensity for all nuclei, which is a prerequisite for accurate quantification.[2]

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. For small molecules like these, a conservative D1 of 30-60 seconds is recommended to ensure complete relaxation of all protons between scans.

      • Causality: An insufficient relaxation delay will lead to signal saturation, particularly for nuclei with long T₁ values, resulting in underestimated integrals and inaccurate quantification.[10]

    • Number of Scans (NS): Set to a minimum of 16 scans. This is essential to achieve a sufficient signal-to-noise ratio (S/N > 150:1 is recommended) for accurate integration.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure adequate data points across each peak.

Data Processing

Manual and careful processing is recommended over automated routines to ensure precision.[2]

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the peak shape. Perform the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal. Apply a polynomial baseline correction across the entire spectrum, ensuring a flat baseline around the signals to be integrated.

  • Integration:

    • Calibrate the spectrum by setting the chemical shift of the residual DMSO peak to 2.50 ppm.

    • Integrate the well-resolved singlet from the methoxy group (OCH₃) of this compound (~3.81 ppm). Record this integral value (Iₐ). This signal corresponds to 3 protons (Nₐ = 3).

    • Integrate the singlet from the two vinyl protons of maleic acid (~6.3 ppm). Record this integral value (Iₛₜₐₙₐₐᵣₐ). This signal corresponds to 2 protons (Nₛₜₐₙₐₐᵣₐ = 2).

    • Insight: The singlet signals are chosen for integration as they are less prone to errors from phase distortion or overlapping multiplets.

Part 4: Data Analysis and Results

With the experimental data collected, the purity of the this compound sample can be calculated.

Quantitative Data Summary
ParameterSymbolValueSource
Mass of this compoundmₐe.g., 22.55 mgExperimental
Mass of Maleic Acidmₛₜₐₙₐₐᵣₐe.g., 12.10 mgExperimental
Molar Mass of this compoundMₐ151.16 g/mol [11]
Molar Mass of Maleic AcidMₛₜₐₙₐₐᵣₐ116.07 g/mol Literature
Purity of Maleic AcidPurityₛₜₐₙₐₐᵣₐe.g., 99.8%Certificate of Analysis
Integral of Analyte (OCH₃)Iₐe.g., 1.50Experimental
Integral of Standard (CH=CH)Iₛₜₐₙₐₐᵣₐe.g., 1.00Experimental
Protons in Analyte SignalNₐ3Molecular Structure
Protons in Standard SignalNₛₜₐₙₐₐᵣₐ2Molecular Structure
Purity Calculation

Using the master equation from Part 1 and the example data from the table above:

Purityₐ (%) = (1.50 / 1.00) * (2 / 3) * (151.16 / 116.07) * (12.10 / 22.55) * 99.8%

Purityₐ (%) = 1.5 * 0.6667 * 1.3023 * 0.5366 * 99.8%

Purityₐ (%) = 0.6998 * 99.8% = 97.3%

Identification of Impurities

The full ¹H NMR spectrum should be inspected for any signals that do not correspond to this compound, the internal standard, or the solvent. Common impurities could include residual synthesis solvents (e.g., toluene, ethyl acetate) or related substances such as 4-methoxybenzoic acid. The presence of these impurities can be quantified using the same qNMR principles if a well-resolved signal is available.

Conclusion

This application note details a robust and reliable ¹H qNMR method for the purity determination of this compound. By employing a certified internal standard and adhering to validated acquisition and processing parameters, this protocol provides a high degree of accuracy and precision, making it an invaluable tool in pharmaceutical quality control.[4][12] The non-destructive nature of the technique also allows for the sample to be recovered for further analysis if necessary.[3] As regulatory bodies increasingly recognize the value of qNMR, the adoption of such well-characterized methods is essential for ensuring the quality and integrity of pharmaceutical materials.[6][13]

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]

  • This compound C8H9NO2. LookChem. [Link]

Sources

Troubleshooting & Optimization

Identifying common byproducts in 4-Methoxybenzamide reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxybenzamide Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during reactions involving this versatile reagent. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common transformations of this compound.

Category 1: Hydrolysis and Solvolysis Issues

Question 1: I am running a reaction with this compound under neutral or slightly acidic/basic conditions and my final product is contaminated with a significant amount of a crystalline white solid. What is this impurity?

Answer: The most common byproduct in reactions involving this compound is 4-methoxybenzoic acid (also known as p-anisic acid).[1][2][3] The amide functional group is susceptible to hydrolysis, a reaction that can be catalyzed by the presence of acidic or basic species, or even by water at elevated temperatures.

  • Causality: The carbonyl carbon of the amide is electrophilic and can be attacked by water (or other nucleophiles). This process is often slow but can become a significant competing pathway if your primary reaction requires long reaction times, high temperatures, or involves acidic or basic reagents/catalysts. 4-Methoxybenzoic acid is a stable crystalline solid that is sparingly soluble in water but soluble in many organic solvents like alcohols, ether, and ethyl acetate, which can sometimes lead to it co-precipitating with your desired product.[3]

  • Troubleshooting & Validation:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the appearance of this byproduct. A standard of 4-methoxybenzoic acid can be co-spotted on the TLC plate for definitive identification.

    • Control of pH: Ensure your reaction medium is strictly anhydrous and neutral if the desired reaction does not require acidic or basic conditions. The use of a non-nucleophilic base can be employed to scavenge any adventitious acid.

    • Purification: If the byproduct forms, it can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup. The 4-methoxybenzoic acid will be deprotonated to form the water-soluble sodium 4-methoxybenzoate, separating it from your neutral organic product.

Question 2: My reaction was performed under very harsh basic conditions (e.g., hot concentrated NaOH) and I've isolated a byproduct that is not 4-methoxybenzoic acid. What else could have formed?

Answer: Under forcing hydrolytic conditions, particularly with strong bases at high temperatures, you can observe the cleavage of the methyl ether.[4] The likely byproduct in this scenario is 4-hydroxybenzoic acid .

  • Mechanism: This is an O-demethylation reaction, a nucleophilic substitution at the methyl group of the methoxy ether. While ethers are generally stable, they can be cleaved under harsh conditions. The initial hydrolysis of the amide to 4-methoxybenzoic acid likely occurs first, followed by the slower O-demethylation of the resulting carboxylate.

  • Identification: 4-hydroxybenzoic acid has different polarity and spectroscopic properties compared to 4-methoxybenzoic acid. It can be readily identified by techniques like NMR (disappearance of the methoxy signal at ~3.8 ppm and appearance of a phenolic -OH) and mass spectrometry.

Category 2: Hofmann Rearrangement Byproducts

The Hofmann rearrangement is a powerful method for converting a primary amide like this compound into a primary amine with one fewer carbon atom, in this case, 4-methoxyaniline (p-anisidine).[5][6] However, the reaction proceeds through a highly reactive isocyanate intermediate, which is the source of several common byproducts.[6][7]

Question 3: I am attempting the Hofmann rearrangement on this compound, but my yield of 4-methoxyaniline is low and the crude product is a complex mixture. What are the likely byproducts?

Answer: Beyond unreacted starting material, the primary byproducts stem from the reactions of the 4-methoxyphenyl isocyanate intermediate.

  • Symmetrical Urea Derivative: The most common high-molecular-weight byproduct is 1,3-bis(4-methoxyphenyl)urea . This is formed when the isocyanate intermediate reacts with the desired product, 4-methoxyaniline, which is already present in the reaction mixture.

  • Carbamate Derivative: If the reaction is performed in an alcohol solvent (e.g., methanol or ethanol), the alcohol can trap the isocyanate intermediate to form a carbamate (e.g., methyl N-(4-methoxyphenyl)carbamate).[5][7] Some modified Hofmann procedures intentionally use this pathway.[5]

  • Ring Bromination Products: While the amide group is deactivating, the methoxy group is a powerful ortho-, para- director and activating group. Under the reaction conditions (Br₂/NaOH), there is a possibility of electrophilic aromatic substitution on the electron-rich ring, leading to brominated versions of the starting material or product.

Hofmann_Byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions 4-MBA This compound Isocyanate 4-Methoxyphenyl Isocyanate 4-MBA->Isocyanate Br₂ / NaOH Amine 4-Methoxyaniline (Product) Isocyanate->Amine H₂O Urea 1,3-bis(4-methoxyphenyl)urea (Byproduct) Isocyanate->Urea + 4-Methoxyaniline Carbamate Carbamate Byproduct (e.g., from MeOH solvent) Isocyanate->Carbamate + ROH (Solvent)

Caption: Key byproduct pathways in the Hofmann rearrangement of this compound.

Troubleshooting Guide: Summary Table

Observed Problem Potential Byproduct/Cause Suggested Solution & Rationale
Appearance of a polar, acidic impurity in crude product.4-Methoxybenzoic acid from hydrolysis.Perform an aqueous basic wash (e.g., 1M NaHCO₃) during workup to deprotonate the acid into its water-soluble salt form, separating it from the organic layer.
Low yield in Hofmann rearrangement with a high MW byproduct.1,3-bis(4-methoxyphenyl)urea from isocyanate reacting with the amine product.Ensure rapid and efficient hydrolysis of the isocyanate. Maintain vigorous stirring and appropriate temperature control. A slow, controlled addition of reagents may help.
Hofmann reaction in methanol yields a neutral, stable compound instead of the amine.Methyl N-(4-methoxyphenyl)carbamate from isocyanate reacting with the solvent.If the amine is the desired product, water must be the solvent for the final hydrolysis step.[6] If the carbamate is desired, use an anhydrous alcohol solvent.
Presence of multiple aromatic signals in NMR, mass spec shows M+78/80 peaks.Brominated aromatic byproducts .Use the minimum stoichiometric amount of bromine required. Keep the reaction temperature low during bromine addition to disfavor electrophilic aromatic substitution.
Incomplete reduction of the amide to the amine.Insufficient reducing agent or deactivation. Ensure the starting material is completely dry. Use a sufficient excess of the reducing agent (e.g., LiAlH₄) as some may be quenched by trace water. Monitor by TLC until all starting material is consumed.

Experimental Protocol: Identification of 4-Methoxybenzoic Acid Byproduct

This protocol outlines a simple method to confirm the presence of 4-methoxybenzoic acid in a crude reaction mixture using TLC.

Materials:

  • Crude reaction mixture sample, dissolved in a suitable solvent (e.g., ethyl acetate).

  • Analytical standard of this compound.

  • Analytical standard of 4-Methoxybenzoic acid.

  • TLC plate (e.g., silica gel 60 F₂₅₄).

  • Mobile phase: A common choice is 30-50% ethyl acetate in hexanes. The polarity can be adjusted.

  • Developing chamber.

  • UV lamp (254 nm).

Procedure:

  • Prepare three separate dilute solutions of your crude product, the this compound standard, and the 4-methoxybenzoic acid standard.

  • Using a capillary tube, spot each of the three samples onto the baseline of the TLC plate. It is also highly recommended to "co-spot" the crude mixture on top of the 4-methoxybenzoic acid spot.

  • Place the TLC plate in the developing chamber containing the mobile phase.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.

  • Analysis: 4-methoxybenzoic acid is significantly more polar than this compound due to the carboxylic acid group. It will have a lower Rf value (travel a shorter distance up the plate). If a spot in your crude mixture has the same Rf value as your 4-methoxybenzoic acid standard, its presence is strongly indicated. The co-spot will appear as a single, merged spot if the byproduct is present.

Troubleshooting_Workflow Start Unexpected Result in This compound Reaction Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Identify Identify Impurity Structure Analyze->Identify Compare Compare Impurity to Known Byproducts Identify->Compare Hydrolysis Byproduct is 4-Methoxybenzoic Acid? Compare->Hydrolysis Acidic Impurity Hofmann Byproduct is Urea or Carbamate? Compare->Hofmann Neutral High MW Impurity Other Other/Unknown Byproduct Compare->Other Unidentified Sol_Hydrolysis Refine Protocol: - Ensure anhydrous conditions - Control pH - Add basic wash to workup Hydrolysis->Sol_Hydrolysis Yes Sol_Hofmann Refine Protocol: - Adjust solvent/temperature - Control reagent stoichiometry - Ensure efficient stirring Hofmann->Sol_Hofmann Yes Sol_Other Further Investigation: - Check starting material purity - Consider side reactions of other functional groups - Consult literature for specific reaction Other->Sol_Other

Caption: A logical workflow for troubleshooting unexpected byproducts.

References

  • BenchChem Technical Support. (n.d.). Stability of 4-methoxybenzoic acid under acidic and basic conditions. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7478, 4-Methoxybenzoic acid. PubChem. [Link]

  • Hua, H.-C., Liu, Y.-H., Li, B.-L., Cui, Z.-S., & Zhang, Z.-H. (n.d.). Table 1: Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditions. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. ResearchGate. [Link]

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. [Link]

  • Fanta, P. E., & Tarbell, D. S. (n.d.). p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]

  • ResearchGate. (n.d.). Hofmann rearrangement (Hofmann degradation reaction). [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12261, 4-Methoxyaniline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76959, this compound. PubChem. [Link]

  • Wikipedia. (n.d.). p-Anisic acid. [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate.[1] this compound and its derivatives are significant in medicinal chemistry and drug development due to their presence in various biologically active molecules.[2] This guide provides practical, field-proven insights to help you optimize your reaction conditions and achieve high-purity this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Synthesis from 4-Methoxybenzoic Acid via Acid Chloride

This is a robust and common method for synthesizing this compound.[2] However, several issues can arise.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound from 4-methoxybenzoyl chloride can stem from several factors:

  • Hydrolysis of the Acid Chloride: 4-Methoxybenzoyl chloride is highly reactive and can readily hydrolyze back to 4-methoxybenzoic acid if it comes into contact with water.[3][4]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[3] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Inefficient Acylation: The reaction between the acid chloride and the amine (ammonia or an amine derivative) may be incomplete.

    • Solution:

      • Temperature Control: Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution (0°C) to manage the exothermic reaction.[2]

      • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[2]

      • Stirring: Vigorous stirring is crucial, especially in biphasic reactions, to ensure proper mixing of reactants.[3]

  • Protonation of the Amine: The hydrochloric acid (HCl) generated as a byproduct can protonate the amine, rendering it non-nucleophilic and halting the reaction.[3]

    • Solution: Use a base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to scavenge the HCl produced.[3][5]

  • Product Loss During Workup: Significant amounts of the product may be lost during the extraction and purification steps.[3]

    • Solution: Optimize the workup procedure. Ensure complete extraction by using an appropriate solvent and performing multiple extractions. When purifying by recrystallization, carefully select the solvent to maximize the recovery of the crystals.[3]

Question: I am observing significant amounts of 4-methoxybenzoic acid as an impurity in my final product. How can I prevent this?

Answer: The presence of 4-methoxybenzoic acid as an impurity is a common issue and is primarily due to the hydrolysis of the 4-methoxybenzoyl chloride intermediate.[4]

  • Prevention during Acid Chloride Formation:

    • Use a slight excess of thionyl chloride (SOCl2) or oxalyl chloride to ensure complete conversion of the carboxylic acid.[6]

    • After the reaction, remove the excess chlorinating agent under reduced pressure. To ensure its complete removal, you can add an anhydrous solvent like toluene and evaporate it again.[2]

  • Prevention during Amidation:

    • As mentioned previously, strictly anhydrous conditions are essential.

    • Add the acid chloride slowly to the amine solution to minimize its contact time with any residual moisture.

Question: My reaction has failed completely, and I have only recovered the starting materials. What went wrong?

Answer: Complete reaction failure often points to a critical issue with the reagents or reaction setup.

  • Inactive Amine: If the amine is in the form of a hydrochloride salt, it will not be nucleophilic enough to react.

    • Solution: Neutralize the amine salt with a suitable base (e.g., triethylamine) before adding the acid chloride.

  • Poor Quality Reagents: The 4-methoxybenzoyl chloride may have degraded due to improper storage.

    • Solution: It is often best to prepare the acid chloride fresh and use it immediately in the next step without purification.[2]

  • Incorrect Reagent Addition Order:

    • Solution: For a one-pot synthesis using SOCl2, the carboxylic acid, amine, and base should be mixed before the addition of thionyl chloride.[7]

Synthesis from 4-Methoxybenzonitrile

The hydrolysis of 4-methoxybenzonitrile is another viable route to this compound.

Question: The hydrolysis of 4-methoxybenzonitrile is producing the carboxylic acid instead of the amide. How can I control the reaction to stop at the amide stage?

Answer: Over-hydrolysis to the carboxylic acid is a common challenge in nitrile hydrolysis. The amide is an intermediate in this reaction, and forcing conditions will drive the reaction to the carboxylic acid.

  • Reaction Conditions:

    • Mild Conditions: Use milder reaction conditions. For example, partial hydrolysis can be achieved with sodium hydroxide with careful heating and monitoring.[3]

    • Controlled Hydrolysis: The use of an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides.[3]

    • pH Control: The hydrolysis of nitriles is pH-dependent. Controlled hydrolysis to the amide is often achieved under mildly basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize this compound?

A1: The most common and generally efficient method is the reaction of 4-methoxybenzoyl chloride with an amine.[2] This method is versatile and high-yielding when performed under the correct conditions. The acid chloride is typically prepared from 4-methoxybenzoic acid and a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.[5][6]

Q2: How do I choose the right coupling agent for amide bond formation directly from 4-methoxybenzoic acid?

A2: While the acid chloride route is common, direct amide formation using coupling reagents is also an excellent option, avoiding the need to handle the harsh chlorinating agents. Common coupling reagents include:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[8] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[8]

  • Phosphonium Salts: Reagents like PyBOP and HBTU are highly efficient but can be more expensive.[9]

  • Uronium/Aminium Salts: HATU and HCTU are very reactive and effective for difficult couplings.[8][9]

The choice of coupling agent can depend on the scale of the reaction, the steric hindrance of the amine, and cost considerations. For many standard syntheses, EDC in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure provides a good balance of reactivity and ease of use.[8][10]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[11][12] You will need to find a suitable solvent system (eluent) that provides good separation between your starting materials (4-methoxybenzoic acid or 4-methoxybenzonitrile and the amine) and the this compound product. A common starting point for developing a TLC solvent system for moderately polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] By spotting the starting material, the reaction mixture, and a co-spot (a spot of starting material on top of the reaction mixture spot) on the TLC plate, you can visualize the consumption of the starting material and the formation of the product.[11]

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[13] The key is to choose an appropriate solvent or solvent system. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14][15] For this compound, a mixed solvent system like ethanol/water is often effective.[4] Insoluble impurities can be removed by hot gravity filtration before allowing the solution to cool and the product to crystallize.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methoxybenzoic Acid via the Acid Chloride

Step 1: Preparation of 4-Methoxybenzoyl Chloride [2]

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzoic acid.

  • Under a fume hood, cautiously add an excess of thionyl chloride (SOCl2) (typically 2-3 equivalents).

  • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[2]

  • Stir the mixture at room temperature. You should observe effervescence as HCl and SO2 gas are evolved.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until the gas evolution ceases.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.[2]

Step 2: Amidation of 4-Methoxybenzoyl Chloride [2]

  • In a separate round-bottom flask, dissolve the amine (e.g., ammonia solution or a primary/secondary amine, 1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM).

  • Cool the solution to 0°C in an ice bath with stirring.

  • Dissolve the freshly prepared 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

  • Monitor the reaction progress by TLC.

Step 3: Workup and Purification [2]

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[4]

Data Presentation

Synthesis RouteKey ReagentsTypical SolventsTemperature (°C)Typical Yield (%)Key Considerations
From 4-Methoxybenzoic Acid 4-Methoxybenzoic acid, SOCl2 (or Oxalyl Chloride), Amine, Base (e.g., Et3N)DCM, Toluene0 to Reflux80-95Requires anhydrous conditions; acid chloride is moisture-sensitive.[2][3]
From 4-Methoxybenzonitrile 4-Methoxybenzonitrile, NaOH, H2O2Ethanol/WaterMild HeatingVariableRisk of over-hydrolysis to the carboxylic acid.[3]
Direct Coupling 4-Methoxybenzoic acid, Amine, Coupling Agent (e.g., EDC, HATU)DCM, DMFRoom Temperature75-90Avoids harsh chlorinating agents; byproduct removal can be a challenge.[8]

Visualizations

Experimental Workflow: Synthesis from 4-Methoxybenzoic Acid

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Workup & Purification A 4-Methoxybenzoic Acid B Add SOCl2 and cat. DMF A->B C Reflux B->C D 4-Methoxybenzoyl Chloride (crude) C->D G Add 4-Methoxybenzoyl Chloride dropwise D->G E Amine and Base in Anhydrous Solvent F Cool to 0°C E->F F->G H Warm to RT and stir G->H I Crude this compound H->I J Aqueous Workup (Wash with HCl, NaHCO3, Brine) I->J K Dry and Concentrate J->K L Recrystallization K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound from 4-methoxybenzoic acid.

Logical Relationship: Troubleshooting Low Yield

G A Low Yield B Hydrolysis of Acid Chloride A->B C Inefficient Acylation A->C D Protonation of Amine A->D E Product Loss During Workup A->E F Use Anhydrous Conditions B->F G Control Temperature (0°C addition) C->G H Use Base (e.g., Et3N) D->H I Optimize Extraction & Recrystallization E->I

Caption: Common causes of low yield and their respective solutions.

References

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Methoxybenzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges encountered when working with 4-Methoxybenzamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and detailed protocols. Our approach is rooted in scientific principles to not only offer solutions but also to explain the underlying reasons for experimental choices, ensuring a deeper understanding and more effective problem-solving in your laboratory.

Section 1: Understanding the Solubility Profile of this compound

Frequently Asked Questions (FAQs)

Question 1: What are the main reasons for the poor aqueous solubility of this compound?

This compound's limited solubility in water is primarily due to its molecular structure. The presence of the benzene ring imparts significant hydrophobic character. While the amide (-CONH2) and methoxy (-OCH3) groups can participate in hydrogen bonding with water, the overall lipophilicity of the molecule tends to dominate, leading to unfavorable interactions with the highly polar water molecules.[1] Like many amides, this compound can form strong intermolecular hydrogen bonds with itself in the solid state, creating a stable crystal lattice that requires significant energy to break apart, further contributing to its poor aqueous solubility.[2]

Question 2: In which solvents is this compound typically soluble?

While sparingly soluble in water, this compound exhibits better solubility in polar organic solvents.[3] These include:

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)[4]

The "like dissolves like" principle is at play here; the organic nature of these solvents allows for more favorable interactions with the hydrophobic benzene ring of this compound.

Question 3: How do temperature and pH affect the solubility of this compound?

Temperature: For most solids, including this compound, solubility in a liquid solvent increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it requires an input of energy (heat) to break the crystal lattice of the solid and the intermolecular forces between solvent molecules.[5] Therefore, heating the solvent can significantly increase the amount of this compound that can be dissolved.

pH: The solubility of weakly basic or acidic compounds can be significantly influenced by pH.[7] this compound is a neutral compound and does not have an easily ionizable group. Therefore, its solubility is largely independent of pH within the typical aqueous range. However, for derivatives of this compound that incorporate acidic or basic functional groups, pH adjustment can be a powerful tool to enhance solubility. For instance, a derivative with a basic amine group will be more soluble in acidic conditions where it becomes protonated and forms a more soluble salt.

Section 2: Troubleshooting Common Solubility Issues

This section provides a troubleshooting guide in a question-and-answer format to address specific problems you may encounter during your experiments.

Question 4: My this compound is precipitating out of my aqueous formulation. What should I do?

Precipitation from an aqueous solution indicates that the concentration of this compound has exceeded its solubility limit. Here are some immediate troubleshooting steps:

  • Introduce a Co-solvent: Adding a water-miscible organic solvent in which this compound is more soluble, such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400), can significantly increase its solubility in the aqueous mixture.[1]

  • Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent to find the optimal ratio that maintains the solubility of your compound without negatively impacting the stability of your formulation or the requirements of your experiment.[1]

Question 5: I've tried using a co-solvent, but the solubility of my this compound derivative is still too low. What are my next options?

If a simple co-solvent system is insufficient, more advanced techniques may be necessary:

  • Screen a Wider Range of Solvents: Test the solubility of your compound in a broader array of pharmaceutically acceptable solvents to identify a more effective co-solvent.[1]

  • Employ a Ternary System: A combination of water, a co-solvent, and a surfactant can create a synergistic effect, enhancing solubility beyond what can be achieved with a co-solvent alone.[1]

  • Investigate Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that have significantly improved aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[1]

Question 6: My compound "oils out" instead of crystallizing during purification. How can I resolve this?

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This often happens when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution. To promote proper crystallization:

  • Reduce the Initial Temperature: Dissolve the compound at a slightly lower temperature to avoid oversaturation.[12]

  • Add an Anti-solvent: Slowly add a solvent in which your compound is less soluble (an anti-solvent) to the warm, dissolved solution until you observe slight turbidity.[12] Common anti-solvents for polar compounds include hexanes or heptane.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can facilitate this.[12] Subsequently, you can move the flask to a refrigerator and then a freezer for more complete crystallization.

  • Induce Nucleation: If crystals are slow to form, you can try scratching the inside of the flask at the surface of the solution with a glass rod or adding a tiny seed crystal of the pure compound to initiate crystallization.[12][13]

Section 3: Detailed Experimental Protocols

Here, we provide step-by-step methodologies for key experiments related to solubility enhancement.

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound or its derivative

  • Selected solvent (e.g., water, buffer, co-solvent mixture)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm that excess solid is still present.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.[14]

Protocol 2: Enhancing Solubility with a Co-solvent System

This protocol provides a systematic approach to improving the solubility of this compound using a co-solvent.

Materials:

  • This compound or its derivative

  • Water or aqueous buffer

  • Water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Materials for the shake-flask method (Protocol 1)

Procedure:

  • Co-solvent Selection: Choose a pharmaceutically acceptable, water-miscible organic solvent in which your compound has good solubility.[14]

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water (or buffer) mixtures at different volume ratios (e.g., 10:90, 20:80, 30:70, etc.).[1]

  • Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of your compound using the shake-flask method as described in Protocol 1.[1]

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration to identify the optimal co-solvent ratio for maximum solubility.[1]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a solid inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound or its derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water:ethanol (1:1 v/v) solution

  • Oven

  • Sieve

Procedure:

  • Molar Ratio Selection: Determine the desired molar ratio of your compound to cyclodextrin (a 1:1 molar ratio is a good starting point).[14]

  • Mixing: Accurately weigh the compound and HP-β-CD and mix them thoroughly in a mortar.[14]

  • Kneading: Add a small amount of the water:ethanol solution to the powder mixture to form a thick paste. Knead the paste vigorously for 30-60 minutes.[1][14]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.[1][14]

  • Sizing: Pulverize the dried mass and pass it through a fine-mesh sieve to obtain a uniform powder of the inclusion complex.[14]

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method (Protocol 1) to confirm the enhancement.

Section 4: Data Presentation and Visualization

Table 1: Solubility of Methoxybenzamide Isomers in Common Solvents
CompoundSolventSolubility (mg/mL)Temperature (°C)
m-MethoxybenzamideEthanol~1Room Temp
m-MethoxybenzamideDMSO~30Room Temp
m-MethoxybenzamideDMF~30Room Temp
m-Methoxybenzamide1:1 DMSO:PBS (pH 7.2)~0.50Room Temp
This compoundWaterSlightly Soluble25

Data for m-Methoxybenzamide is from Cayman Chemical product information.[4] Data for this compound is from ChemicalBook.[3]

Diagrams of Experimental Workflows

Solubility_Enhancement_Workflow cluster_start Initial Problem cluster_strategy Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor Aqueous Solubility of This compound Derivative cosolvent Co-solvency (e.g., Ethanol, PEG 400) start->cosolvent Select Strategy cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Select Strategy surfactant Surfactant Micellization (e.g., Tween 80) start->surfactant Select Strategy solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion Select Strategy evaluation Determine Solubility (Shake-Flask Method) cosolvent->evaluation cyclodextrin->evaluation surfactant->evaluation solid_dispersion->evaluation stability Assess Formulation Stability evaluation->stability success Optimized Formulation stability->success Acceptable failure Re-evaluate Strategy stability->failure Unacceptable failure->start Iterate Troubleshooting_Precipitation start Problem Precipitation in Aqueous Formulation step1 Step 1: Co-solvent Addition Add water-miscible organic solvent (Ethanol, Propylene Glycol) start->step1 Initial Action step2 Step 2: Optimization Vary co-solvent concentration to find optimal ratio step1->step2 If precipitation persists step3 Step 3: Advanced Methods If still insufficient: - Ternary System (add surfactant) - Cyclodextrin Complexation - Solid Dispersion step2->step3 If solubility is still too low outcome {Outcome|Stable Formulation with Desired Concentration} step2->outcome If solubility is sufficient step3->outcome

Caption: A troubleshooting guide for addressing precipitation issues.

References

  • Benchchem.
  • ChemicalBook. This compound(3424-93-9)MSDS Melting Point Boiling Density Storage Transport.
  • National Center for Biotechnology Information. This compound | C8H9NO2 | CID 76959 - PubChem.
  • Cayman Chemical.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • World Pharma Today.
  • PMC - NIH. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
  • Benchchem. Technical Support Center: Crystallization of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene].
  • Chemistry LibreTexts.
  • Journal of Drug Delivery and Therapeutics. Chemical Modification: A unique solutions to Solubility problem.
  • Chemistry Stack Exchange. Solubility of Amides.
  • Benchchem. Technical Support Center: Resolving Solubility Issues of 4-Hydroxybenzamide in Aqueous Solutions.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • YouTube. How Temperature, Pressure, & Surface Area Affect Solubility In Chemistry.
  • NIH.

Sources

Addressing challenges in the purification of 4-Methoxybenzamide products.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxybenzamide purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and practical, field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a low melting point and appears off-white. What are the likely impurities?

A1: A depressed and broad melting point, along with a discolored appearance, strongly suggests the presence of impurities. The most common culprits often originate from the starting materials or side reactions during synthesis.

  • Unreacted Starting Materials: Depending on your synthetic route, residual starting materials like 4-methoxybenzoic acid or 4-methoxybenzoyl chloride can be present.

  • Hydrolysis Product: this compound can hydrolyze back to 4-methoxybenzoic acid, especially if exposed to acidic or basic conditions during workup or storage.[1][2] 4-Methoxybenzoic acid is a white crystalline solid but its presence as an impurity will lower the overall melting point of the mixture.[3]

  • Solvent Residues: Incomplete removal of high-boiling point solvents used in the reaction or purification can also lead to a lower melting point.

  • Byproducts of Synthesis: The specific byproducts will depend on the synthetic method. For instance, if synthesizing from 4-methoxyacetophenone, you might have unreacted ketone.[4]

A preliminary purity assessment using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the number of components in your product.[5][6]

Q2: I'm struggling to find a suitable single solvent for the recrystallization of this compound. What should I do?

A2: It is a common challenge to find a single solvent that perfectly dissolves the compound when hot but has poor solubility when cold.[7] this compound is slightly soluble in water and soluble in organic solvents like ethanol, DMSO, and DMF.[8][9] If a single solvent proves ineffective, a two-solvent (or mixed-solvent) recrystallization is the recommended approach.[7][10]

Key Principles of Two-Solvent Recrystallization:

  • Solvent #1 (The "Good" Solvent): This solvent should readily dissolve this compound at or near its boiling point.

  • Solvent #2 (The "Bad" or "Anti-solvent"): This solvent should be miscible with Solvent #1, but this compound should be poorly soluble in it, even at elevated temperatures.

Recommended Solvent Systems for this compound:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

The general procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]

II. Troubleshooting Guide: Recrystallization

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, the product separates as an oily layer.

Causality: "Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute (this compound's melting point is approximately 164-167 °C). It can also happen if the solution is supersaturated with impurities, which can depress the melting point of the mixture below the temperature of the solution.

Solutions:

  • Lower the Cooling Temperature: Ensure the solution is not cooled too rapidly. Allow it to cool to room temperature slowly before placing it in an ice bath.

  • Use a Lower-Boiling Point Solvent System: If using a high-boiling point solvent, switch to one with a lower boiling point.

  • Add More "Good" Solvent: The concentration of the solute might be too high. Add a small amount of the "good" solvent to the hot solution to ensure everything is fully dissolved before cooling.

  • Induce Crystallization Above the Oiling Out Temperature: If you notice oiling at a specific temperature, reheat the solution until it is clear, then cool it to just above the temperature where oiling occurred and try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

Problem 2: Poor Crystal Yield After Recrystallization

Symptom: Very little or no product crystallizes out of the solution upon cooling.

Causality: This issue usually arises from using an excessive amount of the recrystallization solvent, which keeps the product dissolved even at low temperatures. It can also be due to cooling the solution too quickly, which can lead to the formation of very fine crystals that are difficult to filter or a supersaturated solution that fails to crystallize.

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent to increase the concentration of the this compound.[11]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.

  • Ensure Adequate Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.[11]

  • Check Solvent Choice: Re-evaluate your solvent system. The solubility of your compound in the chosen cold solvent might be higher than anticipated.

Workflow for Selecting a Recrystallization Solvent System

Caption: Decision workflow for selecting an appropriate recrystallization method.

III. Troubleshooting Guide: Column Chromatography

Problem 3: Poor Separation of this compound from a Key Impurity (e.g., 4-Methoxybenzoic Acid)

Symptom: Fractions collected from the silica gel column show a mixture of the desired product and a closely eluting impurity.

Causality: The polarity difference between this compound and 4-methoxybenzoic acid can be subtle, making separation on silica gel challenging with standard solvent systems. The amide and carboxylic acid functionalities both act as hydrogen bond donors and acceptors, leading to similar interactions with the silica stationary phase.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent System: A common mobile phase for such compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).[12]

    • Gradient Elution: Start with a lower polarity mobile phase to elute less polar impurities, then gradually increase the polarity to elute your product, leaving the more polar 4-methoxybenzoic acid on the column longer.

    • Acidification of the Mobile Phase: Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid impurity (4-methoxybenzoic acid). This makes it less polar and can improve its separation from the this compound.

  • Consider an Alternative Stationary Phase:

    • Reverse-Phase Chromatography: If separation on normal-phase silica is difficult, reverse-phase HPLC (using a C18 column) can be an excellent alternative.[13] In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. The more polar 4-methoxybenzoic acid will elute earlier than the less polar this compound.

Experimental Protocol: Flash Column Chromatography for this compound Purification
  • Slurry Preparation: Prepare a slurry of silica gel (Grade 60, 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).[12]

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient Increase: Gradually increase the percentage of the polar solvent (e.g., move from 10% ethyl acetate to 20%, then 30%, etc.).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Solvent Polarity
SolventPolarity IndexRole in Chromatography
Hexane0.1Non-polar base solvent
Toluene2.4Non-polar base solvent
Dichloromethane3.1Sample loading solvent
Ethyl Acetate4.4Polar eluting solvent
Acetone5.1Polar eluting solvent
Ethanol5.2Highly polar eluting solvent
Methanol6.6Highly polar eluting solvent
(Data adapted from various sources for relative comparison)[14]

IV. Purity Assessment

Q3: How can I definitively assess the purity of my final this compound product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[5][]

  • Chromatographic Methods:

    • HPLC: High-Performance Liquid Chromatography is a highly sensitive method for detecting and quantifying impurities.[5][6] An area percentage report from an HPLC run can provide a good estimate of purity.

    • TLC: Thin Layer Chromatography is a quick, qualitative method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for confirming the structure of your compound and identifying impurities.[5][16] The presence of unexpected peaks can indicate impurities. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified standard.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[16][17]

  • Physical Properties:

    • Melting Point: A sharp melting point that matches the literature value (164-167 °C) is a classic indicator of high purity.

Purity Analysis Workflow

start Purified this compound tlc TLC Analysis (Multiple Solvent Systems) start->tlc single_spot Single Spot? tlc->single_spot hplc HPLC Analysis single_spot->hplc Yes repurify Repurify (Recrystallize or Chromatograph) single_spot->repurify No purity_over_99 Purity >99%? hplc->purity_over_99 nmr ¹H and ¹³C NMR Spectroscopy purity_over_99->nmr Yes purity_over_99->repurify No correct_structure Correct Structure and No Impurity Peaks? nmr->correct_structure mp Melting Point Analysis correct_structure->mp Yes correct_structure->repurify No sharp_mp Sharp MP in Literature Range? mp->sharp_mp final_product High Purity Product sharp_mp->final_product Yes sharp_mp->repurify No repurify->start

Caption: A logical workflow for the comprehensive purity analysis of this compound.

References

  • This compound(3424-93-9)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. (URL: )
  • Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
  • Synthesis of a compound containing methoxybenzamide[18]. - ResearchGate. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • recrystallization-2.doc.pdf. (URL: [Link])

  • Recrystallization - Single Solvent. (URL: [Link])

  • This compound | C8H9NO2 | CID 76959 - PubChem - NIH. (URL: [Link])

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])

  • US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google P
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (URL: [Link])

  • CN104151157A - Preparation method of methoxybenzoic acid - Google P
  • III Analytical Methods. (URL: [Link])

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (URL: [Link])

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (URL: [Link])

  • p-Anisic acid - Wikipedia. (URL: [Link])

  • Rapid method development to overcome challenges of bi-specific antibody purification. (URL: [Link])

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (URL: [Link])

  • Benzoic acid, 4-methoxy- - the NIST WebBook. (URL: [Link])

  • Polishing chromatography in process development - Cytiva Life Sciences. (URL: [Link])

  • Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. - ResearchGate. (URL: [Link])

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (URL: [Link])

  • Solving Complex mAb Purification Challenges - Scorpius BioManufacturing. (URL: [Link])

  • METHYL N-(p-METHOXYPHENYL)CARBAMATE - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. (URL: [Link])

Sources

Assessing the stability of 4-Methoxybenzamide under various experimental conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for assessing the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?

This compound is a member of the benzamide chemical class.[1][2] It is typically supplied as a white to pale cream or yellow crystalline powder.[3][4][5] Under standard laboratory conditions, the solid form is stable.[6] One supplier notes that the solid compound is stable for at least four years when stored at -20°C.[7]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₉NO₂ [1][4][5]
Molecular Weight 151.16 g/mol [5][8]
Appearance White to pale cream/yellow crystalline powder [4][5]
Melting Point 164-167 °C [2][3][9]
Boiling Point ~295 °C [3][6]

| Purity | ≥97% (typical commercial grade) |[4][8][9] |

Q2: How should I prepare and store solutions of this compound?

Proper solution preparation is critical to ensure experimental reproducibility and avoid premature degradation.

  • Solubility: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[7] For aqueous experiments, it is recommended to first create a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer of choice.[7]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 30 mg/mL.[7] Ethanol can also be used, though the solubility is lower at around 1 mg/mL.[7]

  • Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[7] The amide functional group is susceptible to hydrolysis, especially at non-neutral pH.

Table 2: Recommended Solvents for Stock Solutions

Solvent Approximate Solubility Source
DMSO ~30 mg/mL [7]
DMF ~30 mg/mL [7]

| Ethanol | ~1 mg/mL |[7] |

Q3: I'm observing unexpected peaks in my HPLC analysis. Could these be degradation products?

Yes, the appearance of new peaks, especially those that grow over time or under stress conditions, strongly suggests degradation. This compound is susceptible to degradation via several pathways, primarily hydrolysis, photolysis, and oxidation.[10][11] To confirm if new peaks are degradants, you should run a forced degradation study (see below) and compare the resulting chromatograms to your sample.

The most common cause of degradation in solution is hydrolysis of the amide bond, particularly under acidic or basic conditions.[12] This process would yield 4-methoxybenzoic acid and ammonia.

Troubleshooting Guide: Investigating Compound Stability

If you suspect your this compound is degrading, a systematic approach is necessary to identify the cause. Forced degradation studies are intentional, accelerated degradation processes used to understand a molecule's intrinsic stability and identify potential degradation products.[10][11] These studies are a regulatory requirement for drug development and are essential for developing stability-indicating analytical methods.[10][12]

The general goal is to achieve a target degradation of 10-30%, which is sufficient to detect and identify degradants without completely consuming the parent compound.[13]

TroubleshootingWorkflow start Stability Issue Suspected (e.g., new HPLC peak, loss of potency) check_controls Analyze Control Samples (Dark, Neutral pH, Low Temp) start->check_controls perform_fds Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_controls->perform_fds If controls are stable compare_hplc Compare HPLC Profiles: Sample vs. Stressed Samples perform_fds->compare_hplc identify_pathway Identify Degradation Pathway compare_hplc->identify_pathway mitigate Implement Mitigation Strategy (e.g., pH control, light protection, lower temp) identify_pathway->mitigate end_node Problem Resolved mitigate->end_node

Caption: A workflow for troubleshooting this compound stability issues.

Protocols for Forced Degradation Studies

These protocols are designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[10][11] An appropriate analytical method, such as the HPLC method described in the next section, should be used to quantify the remaining this compound and characterize any degradation products.

Protocol 1: Hydrolytic Stability

This study evaluates stability across a range of pH values.[12] The primary degradation pathway is the hydrolysis of the amide bond.

HydrolysisPathway cluster_reactants Reactants cluster_products Products compound This compound acid 4-Methoxybenzoic Acid compound->acid Hydrolysis ammonia Ammonia (NH₃) compound->ammonia Hydrolysis water H₂O (Acid or Base catalyst)

Caption: Expected hydrolytic degradation pathway of this compound.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in three different media:

    • Acidic: 0.1 M Hydrochloric Acid (HCl).[12]

    • Neutral: Purified Water.

    • Basic: 0.1 M Sodium Hydroxide (NaOH).[12]

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., analyze at 2, 6, 12, and 24 hours).

  • Sampling & Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., neutralize the HCl sample with NaOH and vice-versa), dilute to a suitable concentration, and analyze by HPLC.

  • Control: A solution stored at 4°C in neutral pH should be used as a baseline control.

Protocol 2: Oxidative Stability

This study assesses susceptibility to oxidation.[12]

  • Prepare Solution: Dissolve this compound in a suitable solvent and add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[12]

  • Incubation: Store the solution at room temperature, protected from light, for a set period (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Control: A sample without H₂O₂ should be stored under the same conditions.

Protocol 3: Photostability

This study evaluates degradation upon exposure to light, following ICH Q1B guidelines.[14][15]

  • Sample Preparation: Place the solid powder and a solution of this compound in chemically inert, transparent containers.

  • Control Sample: Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil.

  • Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

  • Analysis: After the exposure period, compare the HPLC profiles of the exposed samples to the dark controls. Significant degradation is indicated by the loss of the parent peak and the appearance of new peaks in the light-exposed sample.

Protocol 4: Thermal Stability

This study assesses degradation at elevated temperatures.[16]

  • Solid State: Place the solid this compound powder in a vial and heat it in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Solution State: Prepare a solution of this compound and incubate it at an elevated temperature (e.g., 60°C or 80°C), protected from light.

  • Analysis:

    • For the solid, dissolve a portion at various time points and analyze by HPLC.

    • For the solution, directly analyze aliquots at various time points.

  • Control: Store both solid and solution controls at a recommended storage temperature (e.g., 4°C or -20°C).[7]

Analytical Methodology: Stability-Indicating HPLC Method

A robust analytical method is crucial for separating the parent compound from any potential degradation products. A reversed-phase HPLC (RP-HPLC) method is a suitable choice.[17]

Table 3: Recommended Starting Conditions for RP-HPLC Analysis

Parameter Recommended Setting Rationale & Alternatives
HPLC System HPLC with UV-Vis Detector UPLC can be used for faster analysis.[17]
Column C18, 150 x 4.6 mm, 5 µm C8 columns are also suitable. End-capped columns can improve peak shape for basic compounds.[17]
Mobile Phase A 0.1% Phosphoric Acid in Water For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[17]
Mobile Phase B Acetonitrile Methanol is an alternative, but may provide different selectivity.[18]
Gradient 5% B to 95% B over 15 min An isocratic method may be sufficient if all peaks are well-resolved.
Flow Rate 1.0 mL/min Adjust based on column dimensions and particle size.[17]
Column Temp. 30 °C Temperature can be varied (e.g., 25-35 °C) to optimize separation.[17]
Detection UV at 230 nm Confirm the optimal wavelength by running a UV-Vis spectrum of the analyte in the mobile phase.[17]

| Injection Vol. | 10 µL | Adjust based on detector response and sample concentration.[17] |

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the samples from the forced degradation studies with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[17]

  • Analysis: Inject the standards and samples. A valid stability-indicating method is one where the degradation product peaks are well-resolved from the parent this compound peak.

References
  • Yavuz, S., Demir, E., Çolak, N., & Köse, D. A. (n.d.). Differential thermal analysis curves of o-, m-, p-methoxybenzamide derivative molecules. ResearchGate. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]

  • Shinde, N. G., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Kamberi, M. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Patel, P. N., et al. (2020). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Research Journal of Pharmacy and Technology, 13(10), 4729-4734. [Link]

  • de Oliveira, M. A. L., & de Souza, M. V. N. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(12), 2299. [Link]

  • Sharma, G., & Kumar, S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4571-4576. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Molbase. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxy-N-methylbenzamide. PubChem Compound Database. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Wang, Y., et al. (2022). Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Hydroxy-4-methoxybenzamide. PubChem Compound Database. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Mturi, G. J., & Martincigh, B. S. (2008). Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 410-420. [Link]

  • Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6524. [Link]

  • Sati, N., & Rawat, M. S. M. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Chromatographia, 65(5-6), 323-326. [Link]

  • PubChemLite. (n.d.). N-hydroxy-4-methoxybenzamide (C8H9NO3). [Link]

  • Al-Malaika, S., & Issenhuth, S. (1999). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. International Journal of Molecular Sciences, 1(1), 35-50. [Link]

  • Al-Obaidi, S. F. (2020). Study of thermal degradation of plasticized poly (4-ethoxystyrene) in solution and solid films. International Journal of Pharmaceutical Research, 12(2). [Link]

  • Cuj-Laines, R., et al. (2021). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Molecules, 26(16), 4967. [Link]

Sources

Troubleshooting asymmetric C-H activation reactions of N-methoxybenzamides.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Asymmetric C-H Activation of N-Methoxybenzamides

From the Desk of the Senior Application Scientist

Welcome to the technical support center for asymmetric C-H activation reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of N-methoxybenzamide-directed C-H activation to forge complex chiral molecules. We understand that while these reactions are powerful, they can be sensitive to subtle changes in conditions. This resource consolidates field-proven insights and foundational knowledge into a practical, question-and-answer format to help you troubleshoot common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the N-methoxybenzamide moiety so effective as a directing group?

The N-methoxyamide (-CONH(OMe)) is a versatile and widely used directing group in transition-metal-catalyzed C-H activation for several key reasons.[1][2]

  • Bidentate Chelation: The carbonyl oxygen and the methoxy oxygen can form a stable five-membered palladacycle or rhodacycle intermediate with the metal center. This chelation assistance brings the catalyst into close proximity to the ortho C-H bonds of the benzamide, facilitating their selective activation.

  • Weak Coordination: The coordination is strong enough to direct the reaction but weak enough to allow for product release and catalyst turnover. This balance is crucial for catalytic efficiency.

  • Internal Oxidant Capability: In some Rh(III) and Ru(II) catalyzed cycles, the N-O bond of the directing group can act as an internal oxidant, which eliminates the need for an external oxidant and simplifies the reaction system.[2]

  • Facile Removal: The directing group can often be cleaved under standard hydrolytic conditions (acidic or basic) to reveal the corresponding carboxylic acid or can be converted to other functional groups, adding to its synthetic utility.[2]

Q2: Which transition metals are typically used for this transformation?

Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are the most prevalent metals for these reactions, each offering distinct advantages.[1][2][3]

  • Palladium (Pd): Often used for C-H arylations, alkylations, and oxygenations.[4][5][6] Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycles are commonly proposed.[2][5]

  • Rhodium (Rh): Chiral cyclopentadienyl (Cp*) Rh(III) catalysts are highly effective for asymmetric annulations and couplings with partners like alkenes, alkynes, and quinones.[7][8]

  • Ruthenium (Ru): Cost-effective Ru(II) catalysts, particularly those with chiral η⁶-benzene ligands, have shown excellent performance in asymmetric annulations of N-methoxybenzamides with alkenes to produce chiral dihydroisoquinolones.[3][9]

  • Cobalt (Co): Chiral Co(III) catalysts are emerging as a sustainable alternative for enantioselective annulations.[10]

Q3: What is the generally accepted mechanism for this reaction?

While specifics can vary by metal and coupling partner, the core mechanism typically involves a Concerted Metalation-Deprotonation (CMD) pathway.

The diagram below illustrates a generalized catalytic cycle for a Ru(II)-catalyzed asymmetric annulation, which shares fundamental steps with Pd(II) and Rh(III) systems.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Start [M]-L* (Active Catalyst) II Intermediate II (Cyclometalated Complex) Start->II Substrate + Base (CMD C-H Activation) III Intermediate III (Alkene Coordinated) II->III + Alkene (Ligand Exchange) IV Intermediate IV (Migratory Insertion) III->IV Migratory Insertion V Intermediate V (Reductive Elimination Precursor) IV->V Intramolecular Annulation V->Start Reductive Elimination (Product Release) Product Chiral Product V->Product Substrate N-Methoxybenzamide Substrate->II Alkene Alkene Alkene->III Base Base (e.g., AcO⁻) Base->II Troubleshooting_Low_Conversion cluster_catalyst Catalyst Checks cluster_setup Setup Checks cluster_reagents Reagent Checks Start Low / No Conversion Check_Catalyst 1. Catalyst Integrity Start->Check_Catalyst Check_Setup 2. Reaction Setup Check_Catalyst->Check_Setup Catalyst OK? C1 Pre-catalyst source/purity? Check_Reagents 3. Reagent Quality Check_Setup->Check_Reagents Setup OK? S1 System truly inert (N₂/Ar)? Check_Conditions 4. Reaction Conditions Check_Reagents->Check_Conditions Reagents OK? R1 Solvent anhydrous? Result_Good Problem Solved Check_Conditions->Result_Good Optimize C2 Handled under inert gas? C3 Weighed accurately? S2 Adequate stirring? S3 Correct temperature? R2 Substrate pure? R3 Additives (base, etc.) dry?

References

Strategies to minimize impurities in 4-Methoxybenzamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methoxybenzamide Synthesis

This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its synthesis is most commonly achieved via the Schotten-Baumann reaction, which involves the acylation of an amine (in this case, ammonia) with 4-methoxybenzoyl chloride.[1][2] While robust, this method is susceptible to the formation of specific impurities that can compromise the yield and purity of the final product. This guide will address the common challenges encountered during this synthesis and provide troubleshooting strategies to ensure high-quality results.

Core Synthesis Pathway and Potential Pitfalls

The primary route to this compound involves two key steps: the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, followed by the reaction with ammonia. Understanding the potential for impurity formation at each stage is critical for successful synthesis.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation (Schotten-Baumann) cluster_step3 Step 3: Purification & Analysis A 4-Methoxybenzoic Acid B 4-Methoxybenzoyl Chloride A->B SOCl₂, cat. DMF Reflux C Crude this compound B->C Conc. NH₃(aq) Base (e.g., NaOH) 0°C to RT D Pure this compound C->D Recrystallization E Characterization (NMR, HPLC, MP) D->E Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction A 4-Methoxybenzoyl Chloride B This compound (Desired Product) A->B  + NH₃ (aq) - HCl C 4-Methoxybenzoic Acid (Impurity) A->C  + H₂O (Hydrolysis) - HCl

Caption: Competing reaction pathways for 4-methoxybenzoyl chloride.

  • Prevention: The preventative measures are the same as those for improving yield: maintain strictly anhydrous conditions and control the reaction temperature during the addition of the acid chloride. [1]

  • Removal: Fortunately, 4-methoxybenzoic acid can be easily removed from the desired amide product due to its acidic nature.

    • Aqueous Base Wash: During the workup, wash the organic layer containing the crude product with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. [1]The acidic 4-methoxybenzoic acid will be deprotonated to form its water-soluble sodium salt and will partition into the aqueous layer, which can then be separated and discarded.

    • Recrystallization: If some carboxylic acid remains, it can often be removed by recrystallization, as its solubility profile will differ from that of this compound.

Issue 3: Product Discoloration

Question: My final this compound product is off-white or has a yellowish tint. What causes this discoloration and how can I obtain a pure white product?

Answer: Discoloration can arise from several sources, including impurities in the starting materials or the formation of colored byproducts during the reaction.

  • Potential Causes:

    • Impurities in Starting Materials: Commercially available 4-methoxybenzoic acid or thionyl chloride may contain trace impurities that can lead to discoloration.

    • Reaction with Thionyl Chloride: While thionyl chloride is effective for forming acid chlorides, it can sometimes lead to the formation of colored byproducts, especially if the reaction is overheated or prolonged. [3] * Oxidation: Some organic compounds can become discolored upon exposure to air and light over time due to slow oxidation.

  • Troubleshooting and Purification:

    • Use High-Purity Reagents: Start with the highest purity reagents available.

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities, and can then be removed by hot gravity filtration. [4] * Thorough Recrystallization: A careful recrystallization is often sufficient to remove colored impurities, leaving them behind in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzoic acid (1.0 eq).

  • Under a fume hood, cautiously add thionyl chloride (2.0-3.0 eq).

  • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF). [1]4. Stir the mixture at room temperature. You should observe effervescence as HCl and SO₂ gas are evolved.

  • Once the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases completely.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added to the crude product and evaporated again. [1]8. The resulting 4-methoxybenzoyl chloride is typically a yellow solid or oil and is used in the next step without further purification.

Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)
  • In a beaker or flask, prepare a concentrated aqueous solution of ammonia. Cool the solution to 0-5°C in an ice bath.

  • In a separate dry flask, dissolve the crude 4-methoxybenzoyl chloride (1.0 eq) from the previous step in a minimal amount of an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

  • Slowly add the 4-methoxybenzoyl chloride solution dropwise to the cold, vigorously stirred ammonia solution over 30-60 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • A white precipitate of this compound should form. Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove any unreacted ammonia and ammonium salts.

  • The crude product can then be purified by recrystallization.

Protocol 3: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Select an appropriate solvent system. An ethanol/water mixture is commonly effective.

  • Add a minimal amount of the "good" solvent (ethanol) to the crude solid and heat the mixture to boiling to dissolve the solid. [1]4. Once the solid is dissolved, slowly add the "bad" solvent (hot water) dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. [1]5. If necessary, add a drop or two of the "good" solvent (ethanol) to redissolve the precipitate and obtain a clear solution.

  • If the solution is colored, this is the point to add a small amount of activated charcoal and perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Methoxybenzoic AcidC₈H₈O₃152.15182-185White crystalline powder
4-Methoxybenzoyl ChlorideC₈H₇ClO₂170.5922-24Yellow solid/liquid
This compoundC₈H₉NO₂151.16164-167White crystalline solid

Data sourced from[5][6][7]

Table 2: Typical ¹H NMR Chemical Shifts for this compound and a Key Impurity
CompoundProtonsSolventChemical Shift (ppm)Multiplicity
This compound Ar-H (ortho to -CONH₂)DMSO-d₆~7.89Doublet
-NH₂DMSO-d₆~7.88, ~7.24Broad Singlets
Ar-H (ortho to -OCH₃)DMSO-d₆~6.99Doublet
-OCH₃DMSO-d₆~3.81Singlet
4-Methoxybenzoic Acid -COOHDMSO-d₆~12.7Broad Singlet
Ar-H (ortho to -COOH)DMSO-d₆~7.88Doublet
Ar-H (ortho to -OCH₃)DMSO-d₆~7.00Doublet
-OCH₃DMSO-d₆~3.83Singlet

Data compiled from [8]and general chemical shift knowledge.

Analytical Methods for Purity Assessment

Thin-Layer Chromatography (TLC)
  • Purpose: To monitor the progress of the reaction and assess the purity of the crude product.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8). For example, a 1:1 or 2:1 mixture of ethyl acetate:hexane.

  • Visualization: UV light at 254 nm. This compound and 4-methoxybenzoic acid are both UV active and will appear as dark spots. [9]* Expected Results: The product, this compound, will be less polar than the starting material, 4-methoxybenzoic acid. Therefore, the product spot will have a higher Rf value than the acid spot. 4-methoxybenzoyl chloride is typically not observed as it is either consumed or hydrolyzes on the plate.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To accurately quantify the purity of the final product and detect trace impurities.

  • Method: A reverse-phase HPLC method is typically used.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the analyte and potential impurities absorb, typically around 230-254 nm. [10][11]* Expected Results: 4-Methoxybenzoic acid, being more polar, will typically have a shorter retention time than this compound under reverse-phase conditions.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for "Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF".
  • ChemicalBook. (n.d.). This compound(3424-93-9) 1H NMR spectrum.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Cayman Chemical. (n.d.). m-Methoxybenzamide Product Information.
  • University of California, Irvine. (n.d.).
  • Nanjing Huaxi Chemical Co.,Ltd. (n.d.).
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Department of Chemistry.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
  • ChemicalBook. (n.d.). This compound(3424-93-9)MSDS Melting Point Boiling Density Storage Transport.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Google Patents. (n.d.).
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ACS Publications. (2021, November 9). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • El-Shabrawy, Y. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • University of Rochester. (n.d.).
  • Google Patents. (n.d.).
  • Supporting Information. (n.d.). Synthesis of benzamides and cinnamamides.
  • BenchChem. (n.d.).
  • ElectronicsAndBooks. (n.d.). A New Reaction of Thionyl Chloride with a Carboxylic Acid in the Presence of a Tertiary Amine. An X-Ray Crystallographic Proof.
  • ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • NIH. (n.d.). N-(4-Chlorophenyl)-4-methoxybenzamide. PMC.
  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube.
  • ResearchGate. (n.d.). Synthetic uses of thionyl chloride.
  • ChemicalBook. (n.d.). This compound.
  • National Forensic Science Technology Center. (2012, December 20). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives.
  • National University of Ireland, Galway. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486.
  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12).
  • Longdom Publishing. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • ResearchGate. (n.d.). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
  • MDPI. (n.d.).
  • Creese, M. A., & De Biasi, V. (2014). TLC–MALDI in Pharmaceutical Analysis.
  • Longdom Publishing. (2021, November 29).
  • NIST. (n.d.). Benzoic acid, 4-methoxy-. WebBook.

Sources

Technical Support Center: Best Practices for Scaling Up 4-Methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methoxybenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on scaling up this important reaction. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale protocols and pilot-plant production, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Synthesis Route Selection for Scale-Up

Choosing the right synthetic pathway is the most critical decision when moving from grams to kilograms. The optimal route depends on factors like cost of starting materials, safety, waste streams, and required purity.

FAQ: Which is the best synthetic route for a multi-kilogram scale synthesis of this compound?

This is a common question, and the answer involves a trade-off between atom economy, reagent cost, and operational complexity. Let's compare the three most viable routes.[1][]

Table 1: Comparison of Primary Synthesis Routes for this compound

RouteStarting MaterialsKey ReagentsPros for Scale-UpCons for Scale-Up
1. Acyl Chloride 4-Methoxybenzoic Acid, Ammonia/AmineThionyl Chloride (SOCl₂) or Oxalyl ChlorideHigh reactivity, fast reaction times, relatively inexpensive reagents (SOCl₂).[]Generates corrosive HCl gas and stoichiometric waste. Thionyl chloride removal can be challenging.[3][4]
2. Amide Coupling 4-Methoxybenzoic Acid, Ammonia/AmineCarbodiimides (e.g., EDC), Uronium salts (e.g., HATU)Milder conditions, avoids corrosive reagents.Expensive coupling agents, poor atom economy, generates significant stoichiometric byproducts (e.g., urea).[1][5]
3. Ester Aminolysis Methyl 4-Methoxybenzoate, Ammonia/AmineCatalyst (e.g., Ru-MACHO) or high temperature/pressureHigh atom economy (only methanol as a byproduct).[6]Can require high temperatures/pressures or specialized catalysts; may be slower than other methods.[6]

Senior Scientist Recommendation: For most applications, the Acyl Chloride route (Route 1) is the most industrially viable and cost-effective method for large-scale production.[4] The starting materials are readily available, and the reaction is robust. However, it requires careful engineering controls to handle the off-gassing of HCl and SO₂. The Amide Coupling route is generally reserved for smaller scales or when synthesizing complex, sensitive analogues where milder conditions are paramount.[1]

Process Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate synthesis route.

G start Start: Define Scale & Purity scale_check Scale > 5 kg? start->scale_check acid_available Is 4-Methoxybenzoic Acid the preferred starting material? scale_check->acid_available Yes coupling Route 2: Amide Coupling (e.g., EDC, CDI) scale_check->coupling No ester_available Is Methyl 4-Methoxybenzoate a cheaper alternative? acid_available->ester_available No acyl_chloride Route 1: Acyl Chloride (via SOCl₂) acid_available->acyl_chloride Yes ester_available->acyl_chloride No aminolysis Route 3: Ester Aminolysis ester_available->aminolysis Yes end_acyl Most Cost-Effective for Bulk Production acyl_chloride->end_acyl end_coupling Best for High Value, Sensitive Substrates coupling->end_coupling end_aminolysis Greenest Option, Consider for New Processes aminolysis->end_aminolysis

Caption: Decision tree for selecting a this compound synthesis route.

Section 2: Troubleshooting Guide for Scale-Up

Transitioning a reaction to a larger vessel often introduces new challenges. This section addresses the most common issues encountered during the scale-up of the preferred acyl chloride route.

Issue 1: Low or Inconsistent Yield

Q: We successfully achieved a 95% yield at the 100g scale, but upon scaling to 5 kg in a 50L reactor, the yield dropped to 70%. What are the likely causes?

A: This is a classic scale-up problem, often rooted in mass and heat transfer limitations. Here’s a systematic troubleshooting approach.

  • Cause A: Inefficient Heat Transfer. The formation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid and thionyl chloride is endothermic during the initial phase but can become exothermic, while the subsequent amidation is highly exothermic.[] In a large reactor, "hot spots" can form, leading to side reactions.

    • Solution:

      • Controlled Addition: Do not add all reagents at once. Use a programmable pump for the dropwise addition of thionyl chloride to the acid slurry, and then for the addition of the resulting acyl chloride to the ammonia solution.[3]

      • Jacket Cooling: Ensure your reactor's cooling jacket is functioning optimally. Pre-cool the jacket fluid before starting the exothermic amidation step.

      • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. A significant difference between the two indicates a heat transfer issue.

  • Cause B: Poor Mixing and Mass Transfer. Inadequate mixing can lead to localized concentration gradients. For instance, if the 4-methoxybenzoyl chloride is not rapidly dispersed into the aqueous ammonia, it can react with water and hydrolyze back to the carboxylic acid, directly reducing your yield.[7]

    • Solution:

      • Agitator Selection: A simple paddle stirrer may be insufficient. A pitched-blade turbine or anchor stirrer is often better for solid-liquid slurries and for mixing immiscible phases.

      • Baffles: Ensure the reactor is baffled. Baffles prevent the formation of a central vortex and promote top-to-bottom mixing, which is crucial for heterogeneous reactions.[8]

      • Stirring Speed: Determine the optimal stirring speed (RPM) during process development. It should be high enough to ensure good mixing without causing excessive splashing or shear.

  • Cause C: Off-Gassing Issues. The reaction of thionyl chloride with the carboxylic acid generates significant volumes of HCl and SO₂ gas.[3] If this gas is not vented efficiently, it can create back-pressure and impede the reaction. More critically, the HCl can protonate the amine in the subsequent step, rendering it non-nucleophilic.[7]

    • Solution:

      • Adequate Venting: The reactor must be vented to a robust scrubbing system (e.g., a caustic scrubber) to neutralize acidic gases safely.

      • Sub-surface Addition: During the amidation step, adding the acyl chloride below the surface of the ammonia solution can improve reaction efficiency and minimize side reactions at the surface.

G start Low Yield Observed check_temp Was ΔT (Internal vs. Jacket) > 10°C? start->check_temp check_mixing Is there a central vortex? Does solid remain settled? check_temp->check_mixing No cause_heat Root Cause: Poor Heat Transfer check_temp->cause_heat Yes check_gas Was there pressure buildup or slow reaction? check_mixing->check_gas No cause_mixing Root Cause: Inefficient Mixing check_mixing->cause_mixing Yes cause_gas Root Cause: Trapped Off-Gas check_gas->cause_gas Yes solution_heat Solution: - Slower Reagent Addition - Pre-cool Jacket cause_heat->solution_heat solution_mixing Solution: - Increase Agitation (RPM) - Check Baffle/Impeller Design cause_mixing->solution_mixing solution_gas Solution: - Ensure Scrubber is not blocked - Consider Sub-surface Addition cause_gas->solution_gas

Caption: Troubleshooting flowchart for low yield in scale-up synthesis.

Issue 2: Product Purity and Impurities

Q: Our final product is showing significant impurities by HPLC that were not present at the lab scale. What are they and how do we prevent them?

A: New impurities on scale-up often point to either incomplete reactions or side reactions exacerbated by longer reaction times or temperature excursions.

  • Impurity A: Unreacted 4-Methoxybenzoic Acid. This is the most common impurity and is typically due to either incomplete formation of the acyl chloride or hydrolysis of the acyl chloride during the workup.[7]

    • Prevention:

      • Confirm Acyl Chloride Formation: Before proceeding to the amidation step, you can take an in-process control (IPC) sample. Quench a small aliquot with methanol and analyze by HPLC/GC for the formation of methyl 4-methoxybenzoate. The reaction is complete when the starting acid is consumed.

      • Vigorous Stirring during Quench: During the workup and quenching of the reaction, ensure vigorous stirring to prevent the acyl chloride from hydrolyzing before it reacts with the amine.[3]

  • Impurity B: N,N-Diacylated Product (if using a primary amine). While less common with ammonia, if a primary amine is used, it's possible to form a secondary amide byproduct under certain conditions.

    • Prevention: Use a slight excess of the amine relative to the acyl chloride to favor the formation of the primary amide.

  • Impurity C: Byproducts from Solvent. Some solvents can participate in side reactions. For example, if DMF is used as a catalyst for acyl chloride formation, it can form a Vilsmeier reagent, which can lead to other impurities.[4] While effective, it's crucial to use only a catalytic amount.

    • Prevention:

      • Solvent Selection: Choose a robust, inert solvent like toluene or dichloromethane for the acyl chloride formation.[3][9]

      • Catalyst Loading: If using DMF, strictly control its loading to catalytic amounts (e.g., 1-2 drops per mole of acid).[3]

Section 3: Experimental Protocols for Scale-Up

These protocols are designed as a starting point for process development and should be adapted and optimized for your specific equipment and safety procedures.

Protocol 1: Kilogram-Scale Preparation of 4-Methoxybenzoyl Chloride

This protocol describes the conversion of 4-methoxybenzoic acid to its acyl chloride using thionyl chloride.[3][9]

  • Reactor Setup: In a 50L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and an outlet connected to a caustic scrubber, charge 4-methoxybenzoic acid (5.0 kg, 32.86 mol).

  • Solvent Addition: Add toluene (25 L) to the reactor. Begin stirring to create a slurry.

  • Thionyl Chloride Addition: Cautiously add thionyl chloride (3.1 L, 42.72 mol, 1.3 equiv.) dropwise via an addition funnel or pump over 2-3 hours. Maintain the internal temperature below 30°C. Note the evolution of HCl and SO₂ gas, which should be directed to the scrubber.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3-4 hours, or until gas evolution ceases and an IPC test (as described in the troubleshooting section) confirms the complete consumption of the starting acid.[3]

  • Solvent Removal: Cool the reaction mixture to 40-50°C. Remove the excess thionyl chloride and toluene under reduced pressure. To ensure complete removal of residual thionyl chloride, an azeotropic distillation with fresh toluene (2 x 5 L) can be performed.[3]

  • Product: The resulting crude 4-methoxybenzoyl chloride is a yellow solid or oil and is typically used directly in the next step without further purification.

Protocol 2: Kilogram-Scale Synthesis of this compound (Schotten-Baumann Conditions)

This protocol details the amidation of the crude 4-methoxybenzoyl chloride.[3]

  • Reactor Setup: In a separate 100L reactor, charge concentrated aqueous ammonia (28-30%, 15 L) and cool the solution to 0-5°C using the reactor jacket.

  • Acyl Chloride Preparation: In the first reactor, dissolve the crude 4-methoxybenzoyl chloride from Protocol 1 in an anhydrous solvent like dichloromethane or toluene (20 L).

  • Controlled Addition: Add the 4-methoxybenzoyl chloride solution dropwise to the cooled, vigorously stirred ammonia solution over 2-3 hours. Critically, maintain the internal temperature of the amidation reactor below 15°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Product Isolation: Filter the resulting white precipitate using a large Büchner funnel or centrifuge.

  • Washing: Wash the filter cake sequentially with cold water (2 x 10 L) to remove excess ammonia and ammonium salts, followed by a wash with a cold, non-polar solvent like hexane (5 L) to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved.

References

  • BenchChem. (2025).
  • Pharmaceutical Technology. (2013).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis.
  • de la Torre, A., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. [Link]

  • ResearchGate. (n.d.). MW‐assisted one‐pot synthesis of 4‐methoxybenzonitrile 4d starting from...[Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • ResearchGate. (n.d.). Synthesis of aromatic amides from lignin and its derivatives. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from...[Link]

  • Catrin. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. [Link]

  • Devasia, et al. (2006). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]

  • ResearchGate. (2025). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. [Link]

  • Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • Taylor & Francis. (n.d.). Synthesis of Aromatic Amino Acid Amides. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction...[Link]

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]

Sources

Selection of catalysts for efficient 4-Methoxybenzamide reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxybenzamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the efficient synthesis and derivatization of this compound. As a versatile building block in organic and medicinal chemistry, understanding the nuances of its reactions is critical for success.[1][2][3] This resource provides field-proven insights and solutions to common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, offering quick and actionable advice.

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and robust method for synthesizing this compound is the acylation of a primary or secondary amine with 4-methoxybenzoyl chloride.[1] This reaction is often performed under Schotten-Baumann conditions, which involve a two-phase solvent system (e.g., dichloromethane and water) with a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[4]

Q2: I need to synthesize a derivative of this compound directly from 4-methoxybenzoic acid. What are my options?

Direct amidation of 4-methoxybenzoic acid requires the use of coupling reagents to activate the carboxylic acid.[5] Common choices include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[6] Boron-derived catalysts have also emerged as effective for direct amide formation under milder conditions.[5] For a greener approach, biocatalytic methods using enzymes are also being explored.[7]

Q3: Are there catalytic methods that avoid the use of stoichiometric activating agents for amide bond formation?

Yes, significant research has focused on developing catalytic methods for direct amide formation to improve atom economy and sustainability.[5][8] These approaches often utilize transition metal catalysts or boronic acid derivatives to facilitate the reaction between a carboxylic acid and an amine.[5] While these methods are promising, they may require specific reaction conditions and catalyst systems.

Q4: My this compound synthesis is suffering from low yields. What are the likely causes?

Low yields in this compound synthesis, particularly when using the Schotten-Baumann method, can stem from several factors:

  • Hydrolysis of 4-methoxybenzoyl chloride: If the acid chloride is added too quickly or with inadequate stirring, it can react with the aqueous base and hydrolyze back to 4-methoxybenzoic acid.[4]

  • Protonation of the amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The presence of a base is crucial to prevent this.[4]

  • Inadequate mixing: In a biphasic system, vigorous stirring is essential to ensure sufficient contact between the reactants in the organic and aqueous phases.[4]

  • Poor quality of starting materials: Ensure that the amine and 4-methoxybenzoyl chloride are pure and dry, as moisture can lead to hydrolysis of the acid chloride.[4]

Q5: How can I purify the crude this compound product?

Purification of the crude product is typically achieved through recrystallization from a suitable solvent system.[1] The choice of solvent will depend on the specific derivative of this compound being synthesized. Column chromatography can also be employed if recrystallization is ineffective, especially for separating the product from impurities with similar polarities.[4]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound reactions.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • The isolated yield is significantly lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Detailed Causality and Solutions:

  • Reagent Integrity: Starting materials can degrade over time. For instance, 4-methoxybenzoyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-methoxybenzoic acid.

    • Solution: Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially for reactions sensitive to water.[4]

  • Reaction Kinetics: Amide bond formation can be slow at low temperatures, while high temperatures might lead to decomposition.

    • Solution: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction stalls, a slight increase in temperature might be beneficial, but watch for byproduct formation.[9]

  • Catalyst Deactivation: In catalytic reactions, the catalyst may be poisoned by impurities in the starting materials or solvent.

    • Solution: Use purified reagents and solvents. If catalyst deactivation is suspected, consider increasing the catalyst loading or using a fresh batch of catalyst.

Problem 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • Multiple spots on the TLC plate of the crude reaction mixture.

  • Difficulty in purifying the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reactions with significant impurities.

Detailed Causality and Solutions:

  • Unreacted Starting Materials: This often indicates an incomplete reaction.

    • Solution: Consider increasing the reaction time or temperature. Using a slight excess of one of the reactants can also drive the reaction to completion.[4]

  • Side-Products from Coupling Reagents: When using coupling reagents like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove.

    • Solution: DCU is often insoluble in many organic solvents and can be removed by filtration. Water-soluble byproducts from reagents like EDC can be removed by an aqueous workup.[4]

  • Hydrolysis Product: The presence of 4-methoxybenzoic acid indicates hydrolysis of the acid chloride starting material.

    • Solution: Ensure anhydrous conditions and slow, controlled addition of the acid chloride to the reaction mixture.[4]

Section 3: Experimental Protocols

Protocol 1: Synthesis of N-Phenyl-4-methoxybenzamide via Schotten-Baumann Reaction

This protocol describes a general method for the synthesis of an N-substituted this compound.[1]

Materials:

  • Aniline (1.0 equivalent)

  • 4-Methoxybenzoyl chloride (1.05 equivalents)

  • 10% Sodium hydroxide solution

  • Dichloromethane

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve aniline in dichloromethane.

  • Add the 10% sodium hydroxide solution to the flask.

  • Cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Dissolve 4-methoxybenzoyl chloride in a minimal amount of dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain pure N-phenyl-4-methoxybenzamide.

Protocol 2: Direct Amidation of 4-Methoxybenzoic Acid using EDC/HOBt

This protocol outlines a method for forming the amide bond directly from the carboxylic acid.[6]

Materials:

  • 4-Methoxybenzoic acid (1.0 equivalent)

  • Aniline (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-methoxybenzoic acid, aniline, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA to the mixture.

  • Slowly add EDC to the reaction mixture and stir at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 4: Catalyst Selection for Specific Transformations

The choice of catalyst is crucial for achieving high efficiency and selectivity in reactions involving this compound.

Table 1: Catalyst Selection for Key Reactions
Reaction TypeSubstrate(s)Catalyst(s)Key Considerations
Direct Amidation 4-Methoxybenzoic acid + AmineBoronic acids, Hafnium complexes, Enzymes (e.g., lipases)Boronic acids offer mild conditions.[5] Biocatalysts provide high selectivity and green conditions.[7]
C-H Activation N-methoxybenzamides + AlkenesRuthenium complexesEnables the synthesis of chiral dihydroisoquinolones with high enantioselectivity.[10][11]
Cross-Coupling (C-O) N-methoxy amides + Arylboronic acidsCopper(I) iodide (CuI)Provides selective O-arylation of the N-methoxy amide.[12]
Cross-Coupling (N-S) N-Methoxy arylamides + SulfoxidesIron(III) chloride (FeCl₃)Facilitates the formation of N-acyl sulfoximine products.[13]
Reduction of Aldehyde to Amide 4-MethoxybenzaldehydeIodine in aqueous ammoniaA method for converting the aldehyde to the corresponding nitrile, which can then be hydrolyzed to the amide.[14]

References

Validation & Comparative

A comparative study of synthesis methods for 4-Methoxybenzamide derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxybenzamide and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The efficient synthesis of these compounds is, therefore, a subject of significant interest. This guide provides a comprehensive comparative study of prevalent and emerging synthesis methods for this compound derivatives. We will delve into the mechanistic intricacies, procedural details, and relative merits of classical methods like the Schotten-Baumann reaction, modern catalytic approaches, and multicomponent reactions. This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a robust framework for selecting the most appropriate synthetic strategy.

Introduction: The Significance of the this compound Scaffold

The this compound core is a versatile building block in the design of novel therapeutic agents. Its derivatives have demonstrated potential as antimicrobial, antiviral, and anticancer agents.[1] For instance, certain N-phenylbenzamide derivatives have been shown to upregulate the host protein APOBEC3G, which plays a crucial role in the innate immune response against viruses like HBV and HIV by inducing mutations in viral DNA.[1] The amide functionality is a key bioisostere, and the 4-methoxybenzoyl moiety is found in various enzyme inhibitors and receptor ligands.[1] Given its importance, the development of efficient and scalable synthetic routes to access a diverse range of this compound derivatives is a critical endeavor in medicinal chemistry.

Classical Synthesis Methods: The Foundation of Amide Bond Formation

The Schotten-Baumann Reaction: A Robust and Time-Tested Approach

The Schotten-Baumann reaction, first described in the 1880s, remains a cornerstone for the synthesis of amides from amines and acyl chlorides.[2][3][4][5] This method is widely employed for the preparation of this compound derivatives due to its reliability and broad substrate scope.[1][6]

2.1.1. Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] It typically involves the reaction of an amine with an acyl chloride in the presence of a base, often in a two-phase solvent system consisting of water and an organic solvent.[4][5] The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4]

DOT Diagram: Schotten-Baumann Reaction Mechanism

Schotten_Baumann cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Amine R-NH₂ AcylChloride 4-MeO-Ph-COCl Amine->AcylChloride Nucleophilic attack Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Chloride_Leaving Cl⁻ leaves Tetrahedral_Intermediate->Chloride_Leaving Amide_Product 4-MeO-Ph-CONH-R Chloride_Leaving->Amide_Product Base Base (e.g., NaOH) Base->Amide_Product Deprotonation

Caption: Mechanism of the Schotten-Baumann reaction.

2.1.2. Experimental Protocol: Synthesis of N-substituted 4-Methoxybenzamides

This protocol outlines the general procedure for synthesizing N-substituted 4-methoxybenzamides from 4-methoxybenzoyl chloride and a primary or secondary amine.[1]

Materials:

  • 4-Methoxybenzoyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine, pyridine, aqueous NaOH)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation of Amine Solution: In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents if using an organic base) in the anhydrous solvent. For aqueous conditions, dissolve the amine in the organic solvent and have an aqueous solution of the base (e.g., 1 M NaOH) ready.

  • Cooling: Cool the amine solution to 0°C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

  • Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain the pure 4-methoxybenzoic acid amide.

2.1.3. Advantages and Disadvantages

Advantages:

  • High yields for a wide range of substrates.

  • Generally proceeds under mild conditions.

  • The starting materials, 4-methoxybenzoyl chloride and various amines, are readily available.

Disadvantages:

  • Requires the pre-synthesis of the acyl chloride from the corresponding carboxylic acid, often using hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

  • The reaction can be sensitive to moisture if not performed under anhydrous conditions.

  • The use of stoichiometric amounts of base can complicate purification.

Amidation of Carboxylic Acids using Coupling Reagents

Direct amidation of 4-methoxybenzoic acid with amines can be achieved using a variety of coupling reagents. This approach avoids the need to prepare the acyl chloride intermediate.

2.2.1. Principle and Common Reagents

Coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[7][8] The reaction with DCC produces a dicyclohexylurea byproduct that is often insoluble and can be removed by filtration.[8]

  • Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective but can be expensive.[7]

  • Uronium/Aminium Salts: HBTU and HATU are popular choices, known for their efficiency and low rates of racemization in peptide synthesis.[7][8]

2.2.2. Experimental Protocol: DCC/DMAP Mediated Synthesis

This protocol describes the synthesis of N-(4-methoxybenzyl)undec-10-enamide using DCC as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9]

Materials:

  • Undec-10-enoic acid

  • 4-Methoxybenzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • A solution of undec-10-enoic acid (1 equivalent), 4-methoxybenzylamine (1 equivalent), and DMAP (catalytic amount) in anhydrous DCM is stirred at 0°C.

  • A solution of DCC (1.1 equivalents) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed with dilute acid, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

Modern Catalytic Approaches: Towards Greener Amide Synthesis

In recent years, there has been a significant push towards developing catalytic methods for direct amidation, which are more atom-economical and environmentally benign.[10]

Titanium-Catalyzed Direct Amidation

Titanium-based catalysts have emerged as effective promoters for the direct amidation of carboxylic acids.[7] For instance, titanium tetrafluoride (TiF₄) has been shown to catalyze the amidation of both aromatic and aliphatic carboxylic acids.[7]

3.1.1. Reaction Conditions and Scope

Typically, the reaction is carried out in refluxing toluene with a catalytic amount of TiF₄ (5-10 mol%).[7] This method is effective for a range of benzoic acids and anilines, providing the corresponding amides in good to excellent yields (77-96%) within 24 hours.[7]

Other Metal-Catalyzed Amidations

Other transition metal salts, particularly those of zirconium and hafnium, have also been investigated as catalysts for direct amidation.[7][11] These methods often offer mild reaction conditions and broad substrate compatibility.

Multicomponent Reactions (MCRs): A Strategy for Rapid Diversity Generation

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to libraries of structurally diverse amides.[12]

The Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are powerful isocyanide-based MCRs for the synthesis of α-functionalized amides.[12][13][14][15]

  • Passerini Reaction: An isocyanide, an aldehyde or ketone, and a carboxylic acid react to form an α-acyloxy amide.[13][15][16]

  • Ugi Reaction: An isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid combine to yield a bis-amide.[14][15][17]

These reactions are highly convergent and atom-economical, making them attractive for combinatorial chemistry and drug discovery.[18]

DOT Diagram: Ugi Four-Component Reaction

Ugi_Reaction Aldehyde R¹-CHO Product α-acylamino carboxamide Aldehyde->Product Amine R²-NH₂ Amine->Product Carboxylic_Acid R³-COOH Carboxylic_Acid->Product Isocyanide R⁴-NC Isocyanide->Product

Caption: Reactants in the Ugi four-component reaction.

Comparative Analysis of Synthesis Methods

To aid in the selection of an appropriate synthetic route, the following table provides a comparative overview of the discussed methods.

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Schotten-Baumann Amine + Acyl ChlorideRobust, high yields, broad scope.[1][6]Requires pre-formed acyl chloride, stoichiometric base.[1]80-95%
Coupling Reagents Carboxylic Acid + AmineAvoids acyl chloride, good for sensitive substrates.Stoichiometric waste, cost of reagents.[7]70-90%
Catalytic Amidation Carboxylic Acid + AmineAtom-economical, environmentally friendly.[7][10]Catalyst may be expensive or sensitive, sometimes requires higher temperatures.60-99%[7]
Ugi/Passerini MCRs Multiple componentsHigh convergence, rapid diversity generation.[12][18]Limited to specific product scaffolds, can have complex purification.Variable, often moderate to good.

Conclusion and Future Perspectives

The synthesis of this compound derivatives can be accomplished through a variety of methods, each with its own set of advantages and limitations. The classical Schotten-Baumann reaction remains a reliable and high-yielding approach, particularly for large-scale synthesis. The use of coupling reagents offers a convenient alternative that avoids the handling of hazardous acylating agents. For researchers focused on green chemistry and process efficiency, catalytic direct amidation methods represent the future of amide bond formation. Multicomponent reactions like the Ugi and Passerini reactions provide unparalleled opportunities for the rapid synthesis of diverse compound libraries, which is invaluable in the early stages of drug discovery.

The choice of the optimal synthesis method will ultimately depend on the specific goals of the research, including the desired scale of the reaction, the structural complexity of the target molecule, cost considerations, and environmental impact. As the demand for novel and effective therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of this compound derivatives will undoubtedly remain an active area of research.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.
  • Rehman Nengroo, Z., et al. (n.d.). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.).
  • BenchChem. (2025). Comparative Guide to the Synthesis of α-Functionalized N-(4-Methoxyphenyl)amides: Passerini vs. Ugi Reactions and Conventional.
  • Wikipedia. (n.d.). Passerini reaction.
  • Wikipedia. (n.d.). Ugi reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (n.d.). PMC - NIH.
  • The Passerini Reaction. (n.d.). Organic Reactions.
  • Schotten-Baumann Reaction. (n.d.).
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Catalytic Amidation. (n.d.).
  • Ugi Four-component Reaction. (n.d.). TCI EUROPE N.V.
  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (n.d.). PMC - NIH.
  • Group (IV) Metal-Catalyzed Direct Amidation. (n.d.). DiVA portal.

Sources

A Comparative Analysis of the Biological Activities of 4-Methoxybenzamide and 4-Hydroxybenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of a multitude of therapeutic agents. The subtle modification of this core structure can lead to profound differences in biological activity, a principle elegantly illustrated by the comparison of 4-Methoxybenzamide and 4-Hydroxybenzamide. While structurally similar, the substitution of a hydroxyl group with a methoxy group at the para position of the benzamide ring significantly influences their pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the biological activities of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of benzamide derivatives.

Structural and Physicochemical Properties: The Foundation of Biological Activity

The key difference between 4-Hydroxybenzamide and this compound lies in the nature of the substituent at the C4 position of the benzene ring. 4-Hydroxybenzamide possesses a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. In contrast, this compound features a methoxy (-OCH₃) group, which is primarily a hydrogen bond acceptor and is more lipophilic. This seemingly minor structural variance has significant implications for their interaction with biological targets and their overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Comparative Biological Activities: A Tale of Two Scaffolds

While direct comparative studies on the parent compounds are not extensively documented, a wealth of information on their derivatives provides a clear picture of their distinct and overlapping biological potential.

4-Hydroxybenzamide: A Versatile Scaffold for Enzyme Inhibition and Beyond

4-Hydroxybenzamide has emerged as a highly versatile building block in the design of various bioactive molecules, demonstrating a broad spectrum of activities.[1]

A significant area of research has been the development of 4-hydroxybenzamide-based histone deacetylase (HDAC) inhibitors .[1] HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. The hydroxamic acid derivatives of 4-hydroxybenzamide have shown potent inhibitory activity against HDACs, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][2]

Furthermore, 4-Hydroxybenzamide is a key component in the synthesis of balanol , a potent inhibitor of protein kinase C (PKC) . PKC is a family of enzymes involved in various cellular signaling pathways, including cell proliferation and differentiation, making it an attractive target for cancer therapy.

Derivatives of 4-hydroxybenzamide have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[1][3] The proposed mechanism involves the disruption of cell membrane functions and the inhibition of essential biosynthetic pathways.[1] Additionally, derivatives of 4-hydroxybenzamide have been shown to inhibit other enzymes, such as tyrosinase and α-amylase , suggesting their potential in treating hyperpigmentation disorders and managing diabetes, respectively.[1][4]

This compound: A Promising Pharmacophore in Antiviral and Antimicrobial Drug Discovery

While less explored as a standalone agent, the this compound core is a recurring motif in a variety of biologically active compounds, particularly in the antiviral and antimicrobial arenas.

Recent studies have highlighted the potential of this compound derivatives as potent antiviral agents. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has demonstrated significant anti-Hepatitis B Virus (HBV) activity.[5] Another study revealed that 3-amino-N-(4-bromophenyl)-4-methoxybenzamide is active against Enterovirus 71 (EV71) strains at low micromolar concentrations.[5] These findings underscore the importance of the this compound scaffold in the development of novel antiviral therapies.

The antimicrobial potential of this compound derivatives has also been investigated. A study on N-(4-methoxybenzyl)amide derivatives of fatty acids reported their efficacy against a panel of pathogenic bacterial and fungal strains.[6]

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for the biological activities of derivatives of this compound and 4-Hydroxybenzamide. It is important to note that these are not direct comparisons of the parent compounds but rather illustrate the potency of the scaffolds in different biological contexts.

Biological ActivityCompound/DerivativeTarget/OrganismIC50/MICReference
Anticancer Thiophene substituted HPPB derivative (4-Hydroxybenzamide derivative)HDAC0.3 µM (HCT116 cells)[2]
Antiviral (Anti-HBV) N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (this compound derivative)Hepatitis B VirusIC50: 1.99 µM (wild-type)[5]
Antiviral (Anti-EV71) 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (this compound derivative)Enterovirus 71IC50: 5.7 ± 0.8 µM[5]
Antimicrobial N-benzamide derivative 5a (4-Hydroxybenzoic acid derivative)E. coliMIC: 3.12 µg/mL[6]
Antimicrobial N-benzamide derivative 5a (4-Hydroxybenzoic acid derivative)B. subtilisMIC: 6.25 µg/mL[6]

Experimental Protocols

Synthesis of 4-Hydroxybenzamide and this compound

The synthesis of these compounds is a fundamental step for further biological evaluation. Below are representative protocols.

A common method involves the ammonolysis of methyl 4-hydroxybenzoate.[7]

p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate p-Hydroxybenzoic Acid->Methyl 4-hydroxybenzoate Esterification (Methanol, H₂SO₄) 4-Hydroxybenzamide 4-Hydroxybenzamide Methyl 4-hydroxybenzoate->4-Hydroxybenzamide Ammonolysis (Conc. Ammonia)

Caption: Synthesis of 4-Hydroxybenzamide.

Step-by-step protocol:

  • Esterification: Reflux p-hydroxybenzoic acid with an excess of methanol and a catalytic amount of sulfuric acid to yield methyl 4-hydroxybenzoate.

  • Ammonolysis: Heat the resulting methyl 4-hydroxybenzoate with concentrated aqueous ammonia in a sealed vessel.

  • Purification: The product, 4-hydroxybenzamide, can be purified by recrystallization.[7]

This can be achieved by the amidation of 4-methoxybenzoyl chloride.[8]

4-Methoxybenzoic Acid 4-Methoxybenzoic Acid 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl Chloride 4-Methoxybenzoic Acid->4-Methoxybenzoyl Chloride Thionyl Chloride This compound This compound 4-Methoxybenzoyl Chloride->this compound Ammonia

Caption: Synthesis of this compound.

Step-by-step protocol:

  • Acid Chloride Formation: React 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

  • Amidation: The crude 4-methoxybenzoyl chloride is then reacted with aqueous ammonia to yield this compound.

  • Purification: The product can be purified by recrystallization.[8]

Biological Activity Assays

This assay is crucial for evaluating the anticancer potential of 4-hydroxybenzamide derivatives.

cluster_0 Assay Principle HDAC Enzyme HDAC Enzyme Deacetylated Substrate Deacetylated Substrate HDAC Enzyme->Deacetylated Substrate Deacetylation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->HDAC Enzyme Fluorescent Product Fluorescent Product Deacetylated Substrate->Fluorescent Product Cleavage Developer Developer Developer->Deacetylated Substrate Inhibitor Inhibitor Inhibitor->HDAC Enzyme

Caption: HDAC Inhibition Assay Workflow.

Step-by-step protocol:

  • Prepare serial dilutions of the test compound (e.g., a 4-hydroxybenzamide derivative).

  • In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound.

  • Incubate the plate to allow for the enzymatic reaction.

  • Add a developer solution that stops the HDAC reaction and cleaves the deacetylated substrate to release a fluorophore.

  • Measure the fluorescence intensity. A decrease in fluorescence compared to the control indicates HDAC inhibition.

This assay is fundamental for determining the antimicrobial efficacy of both 4-hydroxybenzamide and this compound derivatives.

Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Dilution Incubation Incubation Standardized Inoculum->Incubation Addition to Dilutions Test Compound Test Compound Serial Dilutions Serial Dilutions Test Compound->Serial Dilutions Preparation Serial Dilutions->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection 24h at 37°C MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no visible growth

Caption: MIC Assay Workflow.

Step-by-step protocol:

  • Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[6]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The difference in the para-substituent (hydroxyl vs. methoxy) significantly impacts the SAR of these benzamide derivatives.

  • 4-Hydroxybenzamide: The hydroxyl group, particularly when part of a hydroxamic acid moiety, is crucial for chelating the zinc ion in the active site of HDACs, explaining the potent activity of its derivatives as HDAC inhibitors.[9][10] In the context of PKC inhibition, the overall structure of balanol, for which 4-hydroxybenzamide is a precursor, is optimized for binding to the regulatory domain of the enzyme.[11]

  • This compound: The methoxy group, being more lipophilic than a hydroxyl group, can enhance cell permeability and oral bioavailability. This property might contribute to the observed in vivo efficacy of its antiviral derivatives. The electronic properties of the methoxy group can also influence the binding affinity of the molecule to its target protein. For instance, in the case of anti-EV71 compounds, the overall electronic distribution of the N-phenyl-4-methoxybenzamide core is critical for its interaction with the viral capsid.[5]

Conclusion and Future Directions

The choice between these two scaffolds for a drug discovery program will depend on the specific therapeutic target and the desired pharmacological profile. Future research should focus on direct comparative studies of the parent compounds and a wider range of their derivatives to further elucidate their structure-activity relationships. The development of novel synthetic methodologies will also be crucial for accessing a greater diversity of these promising benzamide analogs.

References

  • Soto-Delgado, J., Rodríguez-Núñez, Y. A., Guerra, C., Prent-Peñaloza, L., & Bacho, M. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]

  • Gaudet, S., He, H., & Fournier, M. (1999). An anti-inflammatory benzamide derivative inhibits the protein kinase C (PKC)-dependent pathway of ERK2 phosphorylation in murine macrophages. Biochemical pharmacology, 58(3), 511–519. [Link]

  • Soto-Delgado, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]

  • Shaik, F., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. International Journal of Pharmaceutical and Biological Archives, 15(1), 1-10. [Link]

  • Fakhr, M., et al. (2021). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1661. [Link]

  • Isaksson, J., et al. (2016). Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. Bioorganic & Medicinal Chemistry, 24(22), 5884-5894. [Link]

  • Rotenberg, S. A., et al. (1996). Correspondence analysis of protein kinase C (PKC) inhibition by bis-basic substituted benzamides. Journal of medicinal chemistry, 39(6), 1295–1302. [Link]

  • Soto-Delgado, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]

  • Wang, Y., et al. (2019). Chidamide and the structure-activity relationship of benzamide class HDACs inhibitors. Cancer biology & therapy, 20(3), 253–261. [Link]

  • Ricciarelli, R., Palomba, L., Cantoni, O., & Azzi, A. (1998). 3-Aminobenzamide inhibition of protein kinase C at a cellular level. FEBS letters, 431(3), 465–467. [Link]

  • Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 534-546. [Link]

  • Nafi, M., et al. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of Molecular Structure, 1224, 129033. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186. [Link]

  • Stürzebecher, J., et al. (1993). Inhibition of activated protein C by benzamidine derivatives. Thrombosis research, 69(6), 533–539. [Link]

  • Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Xiang, J., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & medicinal chemistry letters, 27(8), 1661–1664. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 3424-93-9): Synthesis, Properties, and Applications in Organic Chemistry. [Link]

  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing 4-Hydroxybenzamide: Unlocking Endless Possibilities in Chemical Applications. [Link]

  • Google Patents. (n.d.).
  • Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European journal of medicinal chemistry, 44(11), 4470–4476. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • El-masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1429-1438. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Cheméo. (n.d.). p-Methoxybenzamide. [Link]

  • Canfarotta, F., et al. (2023). Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances. Viruses, 15(2), 378. [Link]

  • Patsnap. (2024, June 21). What are PKC inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Nishida, H., et al. (2007). Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. Xenobiotica; the fate of foreign compounds in biological systems, 37(12), 1394–1407. [Link]

  • Kumar, R., et al. (1992). Synthesis, conformation, and antiviral activity of 5-methoxymethyl-2'-deoxycytidine analogs. Journal of medicinal chemistry, 35(19), 3627–3632. [Link]

  • Zorba, A., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of medicinal chemistry, 64(17), 12797–12822. [Link]

  • Appireddy, S., et al. (2025). Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Journal of medicinal chemistry, 68(23), 12345–12367. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzamide. [Link]

Sources

The Versatility of a Privileged Scaffold: A Comparative Analysis of 4-Methoxybenzamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methoxybenzamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is not only capable of binding to a variety of biological targets but also serves as a fertile ground for the generation of diverse and potent therapeutic agents. The strategic placement of the methoxy group on the benzamide ring profoundly influences the molecule's electronic properties, conformational flexibility, and metabolic stability, making it a cornerstone in the design of novel drugs. This guide provides an in-depth comparative analysis of various this compound analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential across distinct pharmacological classes: Choline Transporter (CHT) Inhibitors, Histone Deacetylase (HDAC) Inhibitors, and Anticonvulsants.

Inhibition of the Presynaptic Choline Transporter: A Strategy Against Cholinergic Dysfunction

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step in acetylcholine (ACh) synthesis, making it a critical target for modulating cholinergic neurotransmission.[1][2] Dysregulation of this transporter is implicated in various neurological and psychiatric disorders. This compound analogs have emerged as potent and selective CHT inhibitors.

Lead Analog: ML352 (4-Methoxy-3-(piperidin-4-yl)oxy-N-((3-isopropylisoxazol-5-yl)methyl)benzamide)

A high-throughput screening campaign identified a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel CHT inhibitors. Extensive SAR studies led to the discovery of ML352, a potent and selective inhibitor of CHT. The exploration of substituents on both the amide functionality and the 3-position piperidine ether moiety was crucial in optimizing potency.

Structure-Activity Relationship (SAR) Insights:

  • Amide Moiety: The nature of the amide substituent significantly impacts inhibitory activity. Benzylic heteroaromatic amides were found to be the most potent.

  • 3-Position Substituent: 3-(Piperidin-4-yl)oxy substituents were favored over alkyl ether chains, suggesting the importance of the piperidine ring for target engagement.

  • Isoxazole Ring: The 3-isopropylisoxazole methyl derivative, 10e, demonstrated high potency, indicating a favorable interaction of this heterocyclic system within the CHT binding pocket.

CompoundDescriptionCHT Inhibition IC50 (nM)
ML352 (10m) Optimized lead compound100 (at low choline), 240 (at high choline)
10e 3-Isopropylisoxazole methyl derivative240 (at low choline)
10q (2-piperidin-1-yl)ethoxy derivative760
10r 2-morpholinoethoxy derivative6120
Mechanism of Action: Noncompetitive Inhibition

ML352 exhibits a noncompetitive inhibition profile, meaning it does not compete with choline for the same binding site on the transporter. This is evidenced by its ability to inhibit CHT activity at both low and high choline concentrations. This allosteric modulation of CHT function presents a promising therapeutic strategy.[3]

Signaling Pathway: Choline Uptake and Acetylcholine Synthesis

CHT_pathway cluster_presynaptic Presynaptic Terminal Choline_ext Extracellular Choline CHT Choline Transporter (CHT/SLC5A7) Choline_ext->CHT Uptake Choline_int Intracellular Choline CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh AcetylCoA Acetyl-CoA AcetylCoA->ChAT VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ML352 ML352 (this compound Analog) ML352->CHT Inhibits (Noncompetitive)

Caption: Choline transport and acetylcholine synthesis pathway.

Experimental Protocol: Choline-Induced Membrane Potential Assay

This assay leverages the electrogenic nature of the CHT, where the transport of positively charged choline across the cell membrane leads to depolarization.

Step-by-Step Methodology:

  • Cell Culture: HEK-293 cells stably expressing a high-level CHT mutant (CHT LV-AA) are plated in 96-well, black-walled, clear-bottom plates.

  • Compound Preparation: Test compounds, including this compound analogs, are dissolved in a suitable solvent and diluted to the desired concentration in Hanks' Balanced Salt Solution (HBSS).

  • Assay Procedure:

    • The cell plates are incubated with the test compounds for a specified period (e.g., 30 minutes) at 37°C.

    • A baseline fluorescence reading is taken using a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000).

    • A solution of choline is added to the wells to induce membrane depolarization.

    • The change in fluorescence of a membrane potential-sensitive dye is monitored over time.

  • Data Analysis: The inhibition of the choline-induced depolarization by the test compounds is calculated relative to control wells (with and without a known inhibitor like hemicholinium-3). IC50 values are determined from concentration-response curves.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[5] this compound analogs, particularly those with a zinc-binding group (ZBG), have been developed as potent HDAC inhibitors.

Representative Analogs and SAR

The general pharmacophore for benzamide-based HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group that chelates the zinc ion in the active site of the enzyme.[6]

Key SAR Insights:

  • Zinc-Binding Group (ZBG): The ortho-amino group on the benzamide is critical for coordinating with the zinc ion in the HDAC active site.[6] Modifications to this group significantly impact potency and selectivity.

  • Cap Group: A variety of aromatic and heterocyclic moieties can serve as the cap group, which interacts with the surface of the enzyme. The nature of the cap group influences isoform selectivity.

  • Linker: The linker connects the cap group and the ZBG, and its length and rigidity are important for optimal positioning of the pharmacophoric elements within the binding pocket.

Compound ClassZinc-Binding GroupCap Group ExampleTarget HDACs
N-(2-aminophenyl)benzamidesortho-aminobenzamidePhenyl, PyridinylClass I (HDAC1, 2, 3)
Salicylamidesortho-hydroxybenzamideVariousHDAC1, HDAC6
2-Substituted Benzamides2-methylthiobenzamideVariousHDAC3 selective
Mechanism of Action: Reversing Epigenetic Silencing

By inhibiting HDACs, this compound analogs increase the acetylation of histones, leading to a more open chromatin structure. This allows for the transcription of previously silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

Signaling Pathway: HDAC Inhibition and Gene Activation

HDAC_pathway cluster_nucleus Cell Nucleus Chromatin_condensed Condensed Chromatin (Gene Silencing) HAT Histone Acetyltransferase (HAT) Chromatin_condensed->HAT Acetylation Chromatin_open Open Chromatin (Gene Activation) HDAC Histone Deacetylase (HDAC) Chromatin_open->HDAC Deacetylation Gene_Expression Tumor Suppressor Gene Expression Chromatin_open->Gene_Expression HDAC->Chromatin_condensed HAT->Chromatin_open HDAC_Inhibitor This compound HDAC Inhibitor HDAC_Inhibitor->HDAC Inhibits Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of HDAC inhibition leading to gene activation.

Experimental Protocol: Fluorometric HDAC Inhibitor Screening Assay

This in vitro assay measures the ability of compounds to inhibit the deacetylase activity of a specific HDAC isoform.[7][8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer containing Tris-HCl, NaCl, KCl, and MgCl2.

    • Dilute the recombinant human HDAC enzyme (e.g., HDAC1) in the assay buffer.

    • Prepare a solution of the fluorogenic HDAC substrate (e.g., an acetylated lysine peptide).

    • Prepare a developer solution that cleaves the deacetylated substrate to release a fluorescent molecule.

  • Assay Procedure (96-well plate format):

    • Add the diluted HDAC enzyme to the wells.

    • Add the test compounds (this compound analogs) at various concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and initiate fluorescence development by adding the developer solution.

    • Incubate for a further 15 minutes at room temperature.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation (e.g., 350-380 nm) and emission (e.g., 440-460 nm) wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several this compound analogs have demonstrated significant anticonvulsant activity, likely through modulation of GABAergic neurotransmission.[9]

Isatin-Based this compound Analogs

A series of isatin-based derivatives incorporating the this compound scaffold have shown promising anticonvulsant effects in preclinical models.[10] The isatin moiety is a well-known pharmacophore for CNS activity.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring of the Benzamide: The position of substituents on the terminal phenyl ring influences activity. Methoxy-substituted derivatives, particularly at the ortho and para positions, have shown significant protection in seizure models.[10]

CompoundSubstituent on Phenyl RingMES ED50 (mg/kg, mice)PTZ ED50 (mg/kg, mice)
4j 2-OCH3< 100< 100
4l 4-OCH3< 100< 100
4k 3-OCH3< 100> 300
Proposed Mechanism of Action: Enhancement of GABAergic Inhibition

While the precise mechanism for all anticonvulsant benzamides is not fully elucidated, many are known to enhance the action of the inhibitory neurotransmitter GABA.[9][11] This can occur through various mechanisms, such as positive allosteric modulation of the GABAA receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

Signaling Pathway: GABAergic Synapse

GABA_pathway cluster_synapse GABAergic Synapse Presynaptic Presynaptic Neuron GABA_Vesicle GABA Vesicles Presynaptic->GABA_Vesicle Action Potential Postsynaptic Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Postsynaptic->Hyperpolarization GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA_A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Cl_ion->Postsynaptic Influx Benzamide_Analog Anticonvulsant This compound Analog Benzamide_Analog->GABA_A_Receptor Potentiates

Caption: Potentiation of GABAergic inhibition at the synapse.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[12][13]

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male mice (e.g., ICR strain) weighing 25-30g.

    • Acclimatize the animals to the laboratory conditions for at least 3 days.

  • Drug Administration:

    • Administer the test compounds (isatin-based this compound analogs) intraperitoneally (i.p.) or orally at various doses.

    • A control group receives the vehicle only.

  • MES Induction:

    • At the time of peak drug effect (e.g., 30-60 minutes post-administration), induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal or auricular electrodes.

  • Observation:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis:

    • Determine the number of animals protected at each dose.

    • Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

  • Neurotoxicity Assessment:

    • Evaluate motor impairment using the rotarod test to determine the median toxic dose (TD50). The protective index (PI = TD50/ED50) is a measure of the drug's margin of safety.

Conclusion

The this compound scaffold has proven to be a remarkably versatile platform for the development of a wide array of therapeutic agents. Through systematic structural modifications, medicinal chemists have successfully tailored analogs to selectively and potently interact with diverse biological targets, including neurotransmitter transporters, epigenetic enzymes, and ion channels. The comparative analysis of CHT inhibitors, HDAC inhibitors, and anticonvulsants highlights the power of this privileged structure in addressing complex diseases. The continued exploration of the chemical space around the this compound core, guided by a deep understanding of structure-activity relationships and mechanism of action, holds immense promise for the discovery of next-generation therapeutics.

References

  • Brett, C. (2025). Coenzyme A in Brain Biology and Neurodegeneration. MDPI. [Link]

  • Transport mechanism of presynaptic high-affinity choline uptake by CHT1. (2024). ResearchGate. [Link]

  • Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (2014).
  • Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake. (2012). PubMed Central. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2017). ResearchGate. [Link]

  • Modulation of sodium-coupled choline transporter CHT function in health and disease. (2020). Neurochemistry International. [Link]

  • GABAergic mechanisms in epilepsy. (2001). PubMed. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2009). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. (2022). PubMed Central. [Link]

  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (2022). The Beilstein Journal of Organic Chemistry. [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). MDPI. [Link]

  • Choline Transporter CHT Regulation and Function in Cholinergic Neurons. (2020). ResearchGate. [Link]

  • Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. (2015). ACS Chemical Neuroscience. [Link]

  • Isatin-Based Anticonvulsant Agents Synthesis and Antiseizure Evaluation in Mice. (2017). Journal of Reports in Pharmaceutical Sciences. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). MDPI. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2008). SciSpace. [Link]

  • Histone deacetylase inhibitor. (n.d.). Wikipedia. [Link]

  • Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. (2017). Frontiers in Molecular Neuroscience. [Link]

  • Choline transporters. (2011). PubMed Central. [Link]

  • Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. (2014). Medicinal Chemistry. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2008). ResearchGate. [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (2010). Current Opinion in Structural Biology. [Link]

  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2012). Molecules. [Link]

  • Synthesis methods of histone deacetylase inhibitors (hdacis). (2007).
  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001).
  • [GABA-ergic system and antiepileptic drugs]. (2000). PubMed. [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2015). Journal of Medicinal Chemistry. [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). PubMed. [Link]

  • Synthesis of isatin-based compound derivatives (160 a–l). (2023). ResearchGate. [Link]

  • Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. (2013). ResearchGate. [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2015). Molecules. [Link]

  • GABA Receptor Physiology and Pharmacology. (n.d.). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.. [Link]

  • Pharmacology - Antiepileptic Drugs, Animation. (2023). YouTube. [Link]

  • Mechanisms of action of antiepileptic drugs. (2004). PubMed. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-Methoxybenzamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Within this broad class, 4-methoxybenzamide and its derivatives have emerged as a focal point of research in oncology due to their potential as anticancer agents. These compounds have demonstrated a remarkable diversity in their cytotoxic profiles and mechanisms of action, warranting a detailed comparative analysis for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the cytotoxic performance of various this compound derivatives, supported by experimental data from peer-reviewed studies. We will delve into the causality behind experimental choices, provide a detailed protocol for assessing cytotoxicity, and visualize key experimental workflows and cellular signaling pathways.

Comparative Cytotoxicity of this compound and its Derivatives

The cytotoxic efficacy of this compound derivatives is highly dependent on the specific chemical modifications to the core structure. These modifications influence the compound's ability to interact with molecular targets within cancer cells, leading to a range of potencies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the cytotoxicity of these compounds, representing the concentration at which 50% of the cancer cell population's growth is inhibited.

Below is a summary of the in vitro cytotoxic activity of several this compound and related benzamide derivatives against a panel of human cancer cell lines. This data, collated from multiple studies, highlights the structure-activity relationships that govern their anticancer potential.

Derivative ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Methylbenzamide Purine Derivatives Compound 7K562 (Chronic Myeloid Leukemia)2.27
HL-60 (Acute Promyelocytic Leukemia)1.42
OKP-GS (Renal Cell Carcinoma)4.56
Compound 10K562 (Chronic Myeloid Leukemia)2.53
HL-60 (Acute Promyelocytic Leukemia)1.52
OKP-GS (Renal Cell Carcinoma)24.77
N-Methyl-4-phenoxypicolinamide Derivatives Compound 8eA549 (Non-small Cell Lung Cancer)3.6
H460 (Non-small Cell Lung Cancer)1.7
HT-29 (Colorectal Cancer)3.0
3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Most Active of Series
4-Methoxy-derived Hydrazones Compound 12K-562 (Chronic Myeloid Leukemia)0.04[1]
BV-173 (Chronic Myeloid Leukemia)Comparable to other hydrazones[1]
Compound 14K-562 (Chronic Myeloid Leukemia)0.06[1]
KE-37 (Acute Lymphoblastic Leukemia)Comparable to other hydrazones[1]

Note: The table presents a selection of data to illustrate the comparative cytotoxicity. For a comprehensive understanding, please refer to the cited literature.

Mechanistic Insights: Targeting Protein Kinases

Several of the more potent benzamide derivatives exert their cytotoxic effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain 4-methylbenzamide derivatives have been shown to inhibit Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[2] PDGFRs are receptor tyrosine kinases that, upon activation, trigger a cascade of downstream signaling events promoting cell proliferation, survival, and migration.[3][4][5][6]

The inhibition of the PDGFR signaling pathway is a validated strategy in cancer therapy. The diagram below illustrates a simplified overview of this pathway and the point of intervention for inhibitors.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF PDGF (Ligand) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Binds & Activates PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS STAT STAT PDGFR->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PDGFR

Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium.

    • Trypsinize and count the cells, then seed them into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution, resulting in a purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the MTT assay workflow.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B D Treat Cells with Different Concentrations B->D C Prepare Serial Dilutions of this compound Derivative C->D E Incubate for 24-72h D->E F Add MTT Reagent to each well E->F G Incubate for 2-4h (Formazan Formation) F->G H Solubilize Formazan Crystals (e.g., with DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of this compound derivatives reveals a promising landscape for the development of novel anticancer agents. The cytotoxicity of these compounds is intricately linked to their structural modifications, which dictate their interaction with specific molecular targets within cancer cells. The inhibition of protein kinases such as PDGFR represents a key mechanism of action for some of the more potent derivatives.

Future research should focus on synthesizing and screening a wider array of this compound derivatives to further elucidate structure-activity relationships. In-depth mechanistic studies are crucial to identify the precise molecular targets and signaling pathways affected by these compounds. Furthermore, promising candidates identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Cell Sensitivity Assays: The MTT Assay. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167. [Link]

  • Roskoski, R. Jr. (2018). The role of small molecule platelet-derived growth factor receptor (PDGFR) inhibitors in the treatment of neoplastic disorders. Pharmacological Research, 129, 65-83. [Link]

  • ResearchGate. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. [Link]

  • Zou, Y., et al. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. International Journal of Biological Macromolecules, 202, 323-333. [Link]

  • ResearchGate. IC 50 values of the most active derivatives in some cancerous cell lines. [Link]

  • ResearchGate. Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. [Link]

Sources

A Senior Application Scientist's Guide to Comparing Benzamide Derivatives in Competitive Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise characterization of enzyme inhibitors is a cornerstone of preclinical research. Benzamide derivatives, a versatile class of compounds, are frequently investigated for their potential to modulate enzyme activity across various therapeutic areas, including oncology, neurology, and infectious diseases.[1][2] This guide provides an in-depth, experience-driven framework for comparing benzamide derivatives that act via a competitive inhibition mechanism. We will move beyond a simple procedural checklist to explore the causality behind experimental design, ensuring the generation of robust, publication-quality data.

Part 1: The Bedrock of Comparison - Understanding Competitive Inhibition

Before designing an experiment, a firm grasp of the underlying mechanism is essential. In competitive inhibition, the inhibitor and the substrate vie for the same binding site on the enzyme—the active site.[3] The binding of the inhibitor and the substrate is mutually exclusive.[4] This competition has predictable effects on enzyme kinetics:

  • Apparent Km Increases: The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, appears to increase. This is because a higher substrate concentration is needed to outcompete the inhibitor and reach Vmax/2.[5][6]

  • Vmax Remains Unchanged: The maximum velocity (Vmax) is theoretically unaffected. If the substrate concentration is increased to a sufficiently high level, it will eventually displace all inhibitor molecules, and the enzyme can reach its maximum catalytic rate.[5][6]

The ultimate goal is to determine the inhibition constant (Ki) . Unlike the IC₅₀ value, which is dependent on the substrate concentration used in the assay, the Ki is an intrinsic measure of the inhibitor's potency, representing the dissociation constant of the enzyme-inhibitor (EI) complex.[7][8] A lower Ki value signifies a more potent inhibitor.[9]

G Mechanism of Competitive Inhibition cluster_0 cluster_1 E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) S Substrate (S) ES->E - S (k-1) ES->E + P (k_cat) P Product (P) I Inhibitor (I) EI Enzyme-Inhibitor Complex (EI) (Inactive) E_compete Enzyme (E) EI->E_compete - I E_compete->EI + I (Ki)

Caption: Competitive inhibitor (I) binds reversibly to the free enzyme (E), preventing substrate (S) binding.

Part 2: Assay Design - The Blueprint for Success

A robust comparison is built on a foundation of meticulous assay design. Every choice has a downstream consequence on data quality.

Causality Behind Experimental Choices
  • Enzyme and Substrate Integrity: The first principle is to work with a well-characterized system. Use a highly pure enzyme preparation. The concentration of active enzyme sites should be determined, as this can impact the analysis of potent inhibitors.[10] The substrate must be stable under assay conditions, and its Km should be known or determined accurately as a baseline. This Km value is the bedrock upon which all subsequent inhibition calculations are built.[11]

  • Buffer and Solvent Conditions: Enzyme activity is exquisitely sensitive to pH, ionic strength, and the presence of cofactors. These must be optimized and held constant across all experiments. Benzamide derivatives are often dissolved in DMSO. It is critical to ensure the final DMSO concentration is identical in all wells (typically ≤1%) and does not, by itself, affect enzyme activity. A "vehicle control" (assay with DMSO but no inhibitor) is mandatory.

  • Establishing Assay Linearity: Before introducing inhibitors, you must confirm that the rate of product formation is linear with respect to time and enzyme concentration under your chosen conditions.[4] This ensures you are measuring the true initial velocity (V₀), a fundamental assumption of Michaelis-Menten kinetics.[12]

Experimental Workflow

The following workflow provides a self-validating system for comparing inhibitors.

G Workflow for Competitive Inhibitor Comparison cluster_0 Phase 1: Baseline Kinetics cluster_1 Phase 2: Inhibition Assay cluster_2 Phase 3: Data Analysis P1_S1 1. Titrate Substrate (No Inhibitor) P1_S2 2. Measure Initial Velocities (V₀) P1_S1->P1_S2 P1_S3 3. Calculate Km and Vmax (Non-linear Regression) P1_S2->P1_S3 P2_S1 4. Create Matrix of [Substrate] and [Inhibitor] P1_S3->P2_S1 Informs Substrate Concentration Range P2_S2 5. Measure V₀ for Each Condition P2_S1->P2_S2 P3_S1 6. Generate Michaelis-Menten & Lineweaver-Burk Plots P2_S2->P3_S1 P3_S2 7. Global Fit to Competitive Inhibition Model P3_S1->P3_S2 P3_S3 8. Determine Ki for Each Inhibitor P3_S2->P3_S3

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of 4-Methoxybenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive comparative analysis of 4-Methoxybenzamide and its structural isomers, 2-Methoxybenzamide and 3-Methoxybenzamide, utilizing a suite of spectroscopic techniques. As Senior Application Scientists, we emphasize not just the data, but the underlying principles and experimental rationale that lead to unambiguous structural elucidation.

This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies for compound characterization. We will delve into the nuances of Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, demonstrating how a multi-technique approach provides a self-validating system for isomer differentiation.

Pillar 1: The Spectroscopic Toolkit for Isomer Differentiation

The choice of analytical techniques is dictated by the specific structural questions we aim to answer. For the methoxybenzamide isomers, the key differentiator is the position of the methoxy group on the benzene ring. This seemingly subtle change induces significant alterations in the molecule's electronic and vibrational properties, which can be probed by various spectroscopic methods.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These techniques probe the vibrational modes of a molecule.[1][2][3] The energies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. The substitution pattern on the benzene ring influences the vibrational coupling and symmetry, leading to unique spectral "fingerprints" for each isomer.[4][5] While both are vibrational techniques, they are governed by different selection rules. IR spectroscopy measures the change in dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability.[4][6] This complementarity is crucial for a comprehensive vibrational analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution.[7][8] It provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C. The position of the methoxy group creates distinct electronic environments for the protons and carbons on the aromatic ring and the amide group, resulting in unique chemical shifts and coupling patterns for each isomer.[7][8][9]

  • UV-Visible (UV-Vis) Spectroscopy : This technique probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the benzene ring.[10][11][12] The position of the methoxy group, an auxochrome, influences the energy of these transitions, leading to shifts in the absorption maxima (λmax) of the isomers.[10][13]

Pillar 2: Experimental Protocols for Robust Data Acquisition

The integrity of spectroscopic data hinges on meticulous experimental execution. The following are standardized protocols for the analysis of methoxybenzamide isomers.

General Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the methoxybenzamide isomers.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis and Interpretation Sample_Acquisition Acquire Isomer Samples (2-, 3-, this compound) Purity_Check Assess Purity (e.g., LC-MS) Sample_Acquisition->Purity_Check FTIR FTIR Spectroscopy Purity_Check->FTIR Raman Raman Spectroscopy Purity_Check->Raman NMR NMR Spectroscopy (¹H and ¹³C) Purity_Check->NMR UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis Data_Processing Process Raw Data (e.g., Fourier Transform, Baseline Correction) FTIR->Data_Processing Raman->Data_Processing NMR->Data_Processing UV_Vis->Data_Processing Spectral_Comparison Compare Spectra of Isomers Data_Processing->Spectral_Comparison Structural_Elucidation Elucidate Structures and Differentiate Isomers Spectral_Comparison->Structural_Elucidation

Caption: General workflow for the spectroscopic analysis of methoxybenzamide isomers.

Detailed Methodologies

1. Fourier-Transform Infrared (FTIR) Spectroscopy [14][15]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid isomer is placed directly on the ATR crystal. Pressure is applied to ensure good contact.

  • Data Acquisition :

    • A background spectrum of the empty ATR crystal is collected.

    • The sample spectrum is recorded from 4000 to 400 cm⁻¹.

    • A minimum of 32 scans are co-added to achieve a high signal-to-noise ratio.

    • The background spectrum is automatically subtracted from the sample spectrum.

2. Raman Spectroscopy

  • Instrumentation : A confocal Raman microscope equipped with a 785 nm laser source.

  • Sample Preparation : A small amount of the solid isomer is placed on a microscope slide.

  • Data Acquisition :

    • The laser is focused on the sample using the microscope objective.

    • The spectrum is acquired over a Raman shift range of 200 to 3500 cm⁻¹.

    • Laser power and acquisition time are optimized to maximize signal while avoiding sample degradation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy [14][15]

  • Instrumentation : A 400 MHz (or higher field) NMR spectrometer.

  • Sample Preparation :

    • Approximately 10-20 mg of the isomer is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition :

    • The spectrometer is locked on the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard single-pulse experiment is used to acquire the spectrum.

  • ¹³C NMR Data Acquisition :

    • The probe is tuned to the ¹³C frequency.

    • A proton-decoupled pulse sequence is used to acquire the spectrum, resulting in singlets for each unique carbon.

4. UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation :

    • A stock solution of the isomer is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

    • The stock solution is diluted to a concentration that results in an absorbance between 0.2 and 1.0.

  • Data Acquisition :

    • A baseline is recorded using a cuvette containing the pure solvent.

    • The UV-Vis spectrum of the sample is recorded from 200 to 400 nm.

    • The wavelength of maximum absorbance (λmax) is determined.

Pillar 3: Comparative Spectroscopic Data and Interpretation

The following sections present a comparative analysis of the spectroscopic data for this compound, 2-Methoxybenzamide, and 3-Methoxybenzamide.

FTIR and Raman Spectroscopy: The Vibrational Fingerprints

The key vibrational modes for the methoxybenzamide isomers are the N-H stretching of the amide, the C=O stretching of the amide, the C-O stretching of the methoxy group, and the C-H out-of-plane bending of the aromatic ring. The substitution pattern on the ring influences the exact frequencies of these vibrations.

Table 1: Key FTIR and Raman Vibrational Frequencies (cm⁻¹)

Functional GroupThis compound3-Methoxybenzamide2-Methoxybenzamide
N-H Stretch (Amide) ~3400, ~3200~3400, ~3200~3400, ~3200
C=O Stretch (Amide) ~1650~1655~1660
C-O Stretch (Methoxy) ~1250~1260~1245
Aromatic C-H Bending ~840~880, ~780~750

Data synthesized from publicly available spectral databases.[16][17][18][19][20][21]

Interpretation:

  • The N-H and C=O stretching frequencies are similar across the isomers, as these are primarily influenced by the amide functional group itself.

  • The C-O stretching of the methoxy group shows slight variations due to the different electronic environments.

  • The most significant differences are observed in the aromatic C-H out-of-plane bending region (below 900 cm⁻¹). The number and position of these bands are highly characteristic of the substitution pattern on the benzene ring. For instance, 4-substituted (para) isomers like this compound typically show a strong band around 840 cm⁻¹. 3-substituted (meta) isomers show bands around 880 and 780 cm⁻¹, while 2-substituted (ortho) isomers exhibit a band around 750 cm⁻¹.

NMR Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy provides the most definitive evidence for isomer differentiation. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the position of the electron-donating methoxy group.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonThis compound3-Methoxybenzamide2-Methoxybenzamide
-OCH₃ ~3.81~3.78~3.85
Aromatic H ~7.89 (d), ~6.99 (d)~7.4-7.5 (m), ~7.1 (m)~7.8-7.9 (m), ~7.0-7.5 (m)
-NH₂ ~7.88, ~7.24~7.9, ~7.3~7.7, ~7.5

Data synthesized from publicly available spectral databases.[22][23]

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compound3-Methoxybenzamide2-Methoxybenzamide
C=O ~167~167~166
-OCH₃ ~55~55~56
Aromatic C ~161, ~130, ~126, ~113~159, ~135, ~129, ~118, ~117, ~113~157, ~132, ~131, ~128, ~120, ~111

Data synthesized from publicly available spectral databases.[23]

Interpretation:

  • ¹H NMR :

    • This compound : The para-substitution results in a highly symmetric molecule, leading to two distinct doublets in the aromatic region, a characteristic pattern for para-disubstituted benzene rings.

    • 3-Methoxybenzamide : The meta-substitution leads to a more complex splitting pattern in the aromatic region, with multiple multiplets.

    • 2-Methoxybenzamide : The ortho-substitution also results in a complex pattern, often with overlapping multiplets. The proximity of the methoxy and amide groups can also lead to through-space interactions that may influence the chemical shifts.

  • ¹³C NMR :

    • The number of distinct signals in the aromatic region can help differentiate the isomers. Due to symmetry, this compound will show four aromatic carbon signals, while the less symmetric 2- and 3-isomers will each show six distinct aromatic carbon signals.

UV-Vis Spectroscopy: Probing Electronic Transitions

The position of the methoxy group affects the conjugation and electronic transitions of the benzene ring.

Table 4: UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Isomerλmax (nm)
This compound ~256
3-Methoxybenzamide ~245, ~290
2-Methoxybenzamide ~235, ~295

Data is illustrative and based on general principles of UV-Vis spectroscopy of substituted benzenes.[10][12][13]

Interpretation:

  • This compound : The para-position allows for maximum resonance interaction between the electron-donating methoxy group and the electron-withdrawing amide group through the benzene ring, leading to a significant bathochromic (red) shift compared to benzene.

  • 3-Methoxybenzamide : In the meta-position, the resonance interaction between the two groups is disrupted, resulting in a spectrum that more closely resembles a simple superposition of the two individual chromophores.

  • 2-Methoxybenzamide : The ortho-isomer often exhibits a unique spectrum due to potential steric hindrance between the adjacent methoxy and amide groups, which can affect the planarity of the molecule and thus the electronic transitions.

Logical Flow for Isomer Differentiation

The following diagram illustrates the logical process for differentiating the isomers using the combined spectroscopic data.

Isomer_Differentiation_Logic Logical Flow for Methoxybenzamide Isomer Differentiation Start Unknown Methoxybenzamide Isomer NMR_Analysis ¹H and ¹³C NMR Analysis Start->NMR_Analysis Aromatic_Region Analyze Aromatic Region of ¹H NMR NMR_Analysis->Aromatic_Region Symmetric_Pattern Symmetric Pattern? (e.g., two doublets) Aromatic_Region->Symmetric_Pattern 4_Methoxybenzamide Identified as This compound Symmetric_Pattern->4_Methoxybenzamide Yes Complex_Pattern Complex Multiplet Pattern Symmetric_Pattern->Complex_Pattern No UV_Vis_Confirmation UV-Vis as Confirmatory Data 4_Methoxybenzamide->UV_Vis_Confirmation FTIR_Analysis FTIR/Raman Analysis of C-H Bending Complex_Pattern->FTIR_Analysis Ortho_vs_Meta Distinguish Ortho vs. Meta (e.g., ~750 cm⁻¹ vs. ~880/780 cm⁻¹) FTIR_Analysis->Ortho_vs_Meta 2_Methoxybenzamide Identified as 2-Methoxybenzamide Ortho_vs_Meta->2_Methoxybenzamide Ortho 3_Methoxybenzamide Identified as 3-Methoxybenzamide Ortho_vs_Meta->3_Methoxybenzamide Meta 2_Methoxybenzamide->UV_Vis_Confirmation 3_Methoxybenzamide->UV_Vis_Confirmation

Caption: Logical decision tree for differentiating methoxybenzamide isomers.

Conclusion

The unambiguous differentiation of this compound from its 2- and 3-isomers is readily achievable through a systematic and comparative spectroscopic analysis. While each technique provides valuable clues, their combined application creates a robust, self-validating methodology.

  • NMR spectroscopy stands out as the most definitive technique, with the unique splitting patterns in the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum providing clear structural fingerprints.

  • FTIR and Raman spectroscopy offer excellent complementary data, particularly the characteristic C-H out-of-plane bending vibrations that are indicative of the substitution pattern on the aromatic ring.

  • UV-Vis spectroscopy provides supporting evidence by revealing differences in the electronic transitions influenced by the position of the methoxy group.

By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently characterize these and other isomeric compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • FindLight. (2019, March 27). Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Photon Mission. (2025, September 19). Raman Spectroscopy vs NMR: Best for Structural Elucidation. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information. [Link]

  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes. [Link]

  • MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural Elucidation using Raman and IR Spectroscopy. [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy - principles and applications | Request PDF. [Link]

  • SpectraBase. (n.d.). 3-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide - Optional[1H NMR] - Spectrum. [Link]

  • PubChem - NIH. (n.d.). 2-Methoxybenzamide | C8H9NO2 | CID 75540. [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • PubChem - NIH. (n.d.). 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. [Link]

  • RSC Publishing. (2023, November 14). Towards routine organic structure determination using Raman microscopy. [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]

  • Bruker. (n.d.). Guide to Raman Spectroscopy. [Link]

  • NIH. (n.d.). Unveiling the Molecular Secrets: A Comprehensive Review of Raman Spectroscopy in Biological Research. [Link]

  • PubChem - NIH. (n.d.). This compound | C8H9NO2 | CID 76959. [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • NPTEL. (n.d.). UV-Vis Spectroscopy. [Link]

  • PubChem - NIH. (n.d.). 3-Methoxybenzamide | C8H9NO2 | CID 98487. [Link]

  • Mol-Instincts. (n.d.). 3424-93-9 this compound C8H9NO2, Formula,NMR,Boiling Point,Density,Flash Point. [Link]

  • PubChem - NIH. (n.d.). 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515. [Link]

  • SpectraBase. (n.d.). 2-methoxy-N-(2-methylbenzyl)benzamide - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide - the NIST WebBook. [Link]

  • PubChem - NIH. (n.d.). 2-Methoxybenzaldehyde | C8H8O2 | CID 8658. [Link]

  • Chegg.com. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link]

  • ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]

Sources

The Ascendant Profile of 4-Methoxybenzamide Derivatives in Antiviral Research: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiviral therapeutics, the scientific community continuously probes new chemical scaffolds for superior efficacy and safety profiles. Among these, 4-methoxybenzamide derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activity. This guide provides a comprehensive comparison of the efficacy of these derivatives against established standard-of-care antiviral medications, supported by experimental data, detailed methodologies, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals engaged in the field of virology and medicinal chemistry.

Introduction: The Rationale for Exploring this compound Derivatives

The this compound core structure presents a versatile scaffold for medicinal chemistry, allowing for substitutions that can significantly modulate biological activity. The growing body of research highlights the potential of these derivatives to inhibit the replication of a diverse range of viruses, including those of significant global health concern. Their mechanisms of action appear to be multifaceted, targeting both viral and host factors, which could offer advantages in overcoming drug resistance, a persistent challenge with current antiviral regimens.

Comparative In Vitro Efficacy: this compound Derivatives vs. Standard Antivirals

The cornerstone of antiviral drug discovery is the rigorous in vitro assessment of a compound's ability to inhibit viral replication while exhibiting minimal cytotoxicity to host cells. The following tables summarize the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of various this compound derivatives against key viruses, juxtaposed with the performance of current standard antiviral drugs.

Table 1: Antiviral Activity against Hepatitis B Virus (HBV)
Compound/DrugTarget Cell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference(s)
IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide)HepG2 2.2.151.99 (WT HBV)>100>50.25[1]
3.30 (Drug-Resistant HBV)>30.30[1]
Lamivudine (Standard of Care)HepG2 2.2.157.37 (WT HBV)>1000>135.68[1]
>440 (Drug-Resistant HBV)<2.27[1]
Tenofovir Disoproxil Fumarate (TDF) (Standard of Care)N/AVaries (Potent)N/AHigh[2]
Entecavir (Standard of Care)N/AVaries (Potent)N/AHigh[3][4]

Expert Analysis: The N-phenylbenzamide derivative, IMB-0523, demonstrates superior in vitro activity against both wild-type and drug-resistant HBV compared to lamivudine.[1] This is a significant finding, as lamivudine resistance is a major clinical challenge. While direct IC50 comparisons with tenofovir and entecavir from the same study are unavailable, the low micromolar efficacy of IMB-0523 positions it as a promising candidate for further development.

Table 2: Antiviral Activity against Influenza A Virus
Compound/DrugVirus Strain(s)Target Cell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Benzamide Derivative (Compound 39) A/HK/8/68 (H3N2)MDCK0.461.533.33[5]
A/WSN/33 (H1N1)MDCK0.275.67[5]
Benzamide Derivative (BMD-2601505) Human & Avian Influenza AMDCK60-70>100>1.4 - 1.6[6]
Oseltamivir (Standard of Care)VariousMDCKVaries (Potent)>1000High[7][8]
Baloxavir marboxil (Standard of Care)VariousMDCKVaries (Potent)>100High[9][10]

Expert Analysis: Specific benzamide derivatives have shown potent anti-influenza activity, with compound 39 exhibiting sub-micromolar IC50 values against both H3N2 and H1N1 strains.[5] While its selectivity index is modest due to some cytotoxicity, it highlights the potential of this chemical class. Further optimization to reduce cytotoxicity while maintaining potency is a logical next step.

Table 3: Antiviral Activity against Human Immunodeficiency Virus (HIV-1)
Compound/DrugVirus StrainTarget Cell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Benzamide Derivative (AH0109) HIV-1 pNL4.3-GFP+C8166 T cells0.7163>232[11]
Tetrahydroindazolylbenzamide Derivative HIV-1N/A2.77118.742.85[7]
Mercaptobenzamide Derivatives (Prodrugs) HIV-1RFCEM-SS cells1-100VariesVaries[12]
Zidovudine (AZT) (Standard of Care - NRTI)VariousVariousVaries (Potent)VariesHigh[13]
Nevirapine (Standard of Care - NNRTI)VariousVariousVaries (Potent)VariesHigh[14]

Expert Analysis: The benzamide derivative AH0109 displays potent anti-HIV-1 activity with an excellent selectivity index, indicating a wide therapeutic window in vitro.[11] Its efficacy against drug-resistant strains further underscores its potential. The diverse range of IC50 values for mercaptobenzamide derivatives suggests that the substitution pattern on the benzamide scaffold is critical for anti-HIV activity.[12]

Table 4: Antiviral Activity against Herpes Simplex Virus (HSV)
Compound/DrugVirus Strain(s)Target Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
4-(2-nitrophenoxy)benzamide Derivative (8d) HSV-1Vero10.2272.937.14[15]
Acyclovir (Standard of Care)HSV-1, HSV-2Vero<0.04 - 1.14>300High[16][17]

Expert Analysis: While research into this compound derivatives against HSV is less extensive, a 4-(2-nitrophenoxy)benzamide derivative has demonstrated anti-HSV-1 activity.[15] Although its potency is modest compared to the standard-of-care acyclovir, it provides a proof-of-concept for this scaffold against herpesviruses and warrants further investigation and optimization.

In Vivo Efficacy: Preclinical Animal Model Data

Translating in vitro findings to in vivo efficacy is a critical step in drug development. Limited but promising in vivo data for benzamide derivatives is emerging.

  • Hepatitis B Virus: The N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivative, IMB-0523, demonstrated potent anti-HBV activity in a duck hepatitis B virus (DHBV) model.[1][18] This provides crucial in vivo validation of its antiviral potential.

  • Influenza Virus: A benzamide derivative, BMD-2601505, was shown to reduce weight loss and increase survival in mice lethally infected with influenza A virus.[6] Another study on synthetic tabamide A derivatives, which share a phenolic amide structure, also showed increased survival rates and reduced weight loss in virus-infected mice.[8]

  • Herpes Simplex Virus: A study comparing N-Methanocarbathymidine ((N)-MCT) to acyclovir in a guinea pig model of neonatal herpes found that (N)-MCT was superior in improving survival and reducing symptoms.[19][20] While not a this compound, this highlights the potential for novel nucleoside analogues with modified structures to outperform standard therapies in vivo.

Direct comparative in vivo studies between this compound derivatives and standard antivirals are still largely needed to definitively establish their therapeutic potential.

Mechanisms of Antiviral Action: A Multifaceted Approach

The antiviral mechanisms of this compound derivatives appear to be diverse and virus-specific, a feature that could be advantageous in developing broad-spectrum antivirals or overcoming resistance.

Inhibition of HIV-1 Reverse Transcriptase

Certain benzamide derivatives, such as AH0109, have been shown to inhibit the crucial viral enzyme, reverse transcriptase (RT).[11] This enzyme is responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. By inhibiting RT, these compounds effectively halt the viral replication cycle at an early stage.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA Synthesizes Integration Integration into Host Genome Viral DNA->Integration Benzamide_Derivative This compound Derivative (e.g., AH0109) Benzamide_Derivative->Reverse_Transcriptase Inhibits

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound Derivatives.

Induction of Influenza A Virus Nucleoprotein Aggregation

A distinct mechanism has been proposed for certain benzamide derivatives against influenza A virus. These compounds are thought to target the viral nucleoprotein (NP), a multifunctional protein essential for viral RNA synthesis, genome packaging, and intracellular trafficking.[5] By inducing the formation of non-functional, higher-order NP oligomers, these derivatives disrupt the normal function of NP and, consequently, viral replication.

Influenza_NP_Aggregation cluster_replication Influenza Virus Replication Cycle NP_Monomers Functional NP Monomers vRNP_Formation vRNP Formation & Replication NP_Monomers->vRNP_Formation Essential for NP_Aggregates Non-functional NP Aggregates NP_Monomers->NP_Aggregates Benzamide_Derivative Benzamide Derivative Benzamide_Derivative->NP_Aggregates Induces NP_Aggregates->vRNP_Formation Inhibits

Caption: Induction of Influenza NP Aggregation by Benzamide Derivatives.

Upregulation of Host Antiviral Factors: The Case of APOBEC3G

A fascinating mechanism of action has been identified for the anti-HBV activity of the N-phenylbenzamide derivative IMB-0523. This compound is proposed to increase the intracellular levels of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G).[1][18] A3G is a host-encoded cytidine deaminase that has potent antiviral activity against retroviruses and hepadnaviruses by inducing hypermutation of the viral genome.

APOBEC3G_Upregulation Benzamide_Derivative N-phenylbenzamide Derivative (IMB-0523) Host_Cell Hepatocyte Benzamide_Derivative->Host_Cell A3G_Expression Increased APOBEC3G Expression Host_Cell->A3G_Expression Stimulates Hypermutation Hypermutation of HBV Genome A3G_Expression->Hypermutation Induces HBV_Replication HBV Replication Cycle Hypermutation->HBV_Replication Inhibits

Caption: Upregulation of APOBEC3G by an N-phenylbenzamide Derivative to Inhibit HBV.

Experimental Protocols: Foundational Assays for Antiviral Evaluation

The data presented in this guide are primarily derived from two key in vitro assays: the plaque reduction assay for determining antiviral efficacy and the MTT assay for assessing cytotoxicity. The following are detailed, step-by-step methodologies for these crucial experiments.

Protocol 1: Plaque Reduction Assay for IC50 Determination

This assay is the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.

Objective: To determine the concentration of a this compound derivative that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for HSV) in 6- or 12-well plates.

  • Virus stock of known titer (plaque-forming units [PFU]/mL).

  • Test compound (this compound derivative) stock solution.

  • Culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., 1:1 mixture of 2x culture medium and 1.2% agarose or methylcellulose).

  • Fixative solution (e.g., 10% formaldehyde).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Workflow Diagram:

Plaque_Reduction_Assay cluster_prep Day 1: Preparation cluster_infection Day 2: Infection & Treatment cluster_incubation Day 2 onwards: Incubation & Visualization cluster_analysis Data Analysis A Seed host cells in multi-well plates B Prepare serial dilutions of the This compound derivative A->B C Pre-incubate virus with compound dilutions B->C D Infect cell monolayers with the virus-compound mixture C->D E Add overlay medium containing the respective compound concentrations D->E F Incubate for 2-5 days until plaques are visible E->F G Fix and stain the cell monolayers F->G H Count plaques for each compound concentration G->H I Calculate the percentage of plaque reduction H->I J Determine the IC50 value I->J

Caption: Workflow of the Plaque Reduction Assay for IC50 Determination.

Step-by-Step Procedure:

  • Cell Seeding (Day 1): Seed the appropriate host cells into multi-well plates at a density that will result in a confluent monolayer the following day. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution (Day 2): Prepare a series of two-fold or ten-fold serial dilutions of the this compound derivative in a serum-free culture medium.

  • Virus-Compound Incubation: Mix an equal volume of the diluted compound with a virus suspension containing a known number of PFU (typically 100-200 PFU per well). Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection: Aspirate the growth medium from the confluent cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: Carefully remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days), depending on the virus-cell system.

  • Fixation and Staining: Once plaques are visible in the virus control wells (no compound), fix the cells with the fixative solution for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with the staining solution.

  • Plaque Counting and IC50 Calculation: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Cytotoxicity (CC50) Determination

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Objective: To determine the concentration of a this compound derivative that reduces the viability of host cells by 50% (CC50).

Materials:

  • Host cells seeded in a 96-well plate.

  • Test compound (this compound derivative) stock solution.

  • Culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Workflow Diagram:

MTT_Assay cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay & Measurement cluster_analysis Data Analysis A Seed cells in a 96-well plate B Add serial dilutions of the This compound derivative to the cells A->B C Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Add solubilization solution to dissolve the formazan crystals D->E F Measure the absorbance at 570 nm E->F G Calculate cell viability as a percentage of the untreated control F->G H Determine the CC50 value G->H

Caption: Workflow of the MTT Assay for CC50 Determination.

Step-by-Step Procedure:

  • Cell Seeding (Day 1): Seed the host cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment (Day 2): Prepare serial dilutions of the this compound derivative in culture medium and add them to the wells containing the cells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a duration that mirrors the length of the antiviral assay (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%, determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

The collective evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a fertile ground for the discovery of novel antiviral agents. Their demonstrated in vitro efficacy against a range of clinically significant viruses, coupled with emerging in vivo data and diverse mechanisms of action, positions them as a highly promising chemical class.

Future research should focus on several key areas:

  • Lead Optimization: Structure-activity relationship (SAR) studies are crucial to enhance the potency and selectivity of the most promising derivatives.

  • Broad-Spectrum Activity: Systematic screening of optimized derivatives against a wider panel of viruses is needed to identify broad-spectrum inhibitors.

  • In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies in relevant animal models are essential to evaluate the therapeutic potential, pharmacokinetics, and safety profiles of lead compounds.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and pathways modulated by these compounds will facilitate rational drug design and the development of strategies to combat drug resistance.

The journey from a promising chemical scaffold to a clinically approved antiviral drug is long and arduous. However, the compelling data on this compound derivatives provide a robust foundation and a clear rationale for dedicating further research efforts to unlock their full therapeutic potential.

References

  • Vertex AI Search. (2025). Best Medications for Hepatitis B: Latest Treatments, Drugs to Avoid, and Breakthrough Cures. HealthcareOnTime.
  • Vertex AI Search. (2025). Antiviral Treatments For Influenza Guide.
  • Vertex AI Search. (2022).
  • Vertex AI Search. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Vertex AI Search. (2021). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. PMC - PubMed Central.
  • Vertex AI Search. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.
  • Vertex AI Search. (n.d.). Reverse-transcriptase inhibitor. Wikipedia.
  • Vertex AI Search. (n.d.). HIV Drugs Mode of Action. Immunopaedia.
  • Vertex AI Search. (n.d.). Probing Mercaptobenzamides as HIV Inactivators via Nucleocapsid Protein 7. PMC - NIH.
  • Vertex AI Search. (2025). The mechanism by which influenza A virus nucleoprotein forms oligomers and binds RNA.
  • Vertex AI Search. (2015). Design and Synthesis of DiselenoBisBenzamides (DISeBAs) as Nucleocapsid Protein 7 (NCp7) Inhibitors with anti-HIV Activity. PubMed.
  • Vertex AI Search. (2021). Potent Antiviral Activity against HSV-1 and SARS-CoV-2 by Antimicrobial Peptoids. NIH.
  • Vertex AI Search. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. PubMed.
  • Vertex AI Search. (2016). Evaluation of Benzamide Derivatives as New Influenza A Nucleoprotein Inhibitors.
  • Vertex AI Search. (n.d.). Functional Analysis of the Influenza Virus H5N1 Nucleoprotein Tail Loop Reveals Amino Acids That Are Crucial for Oligomerization and Ribonucleoprotein Activities. PubMed Central.
  • Vertex AI Search. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed.
  • Vertex AI Search. (n.d.). Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target. PubMed Central.
  • Vertex AI Search. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
  • Vertex AI Search. (n.d.). The role and assembly mechanism of nucleoprotein in influenza A virus ribonucleoprotein complexes. PMC - PubMed Central.
  • Vertex AI Search. (2016). Identification of a Small Benzamide Inhibitor of Influenza Virus Using a Cell-Based Screening. PubMed.
  • Vertex AI Search. (n.d.). Structure and assembly of the influenza A virus ribonucleoprotein complex.
  • Vertex AI Search. (2023).
  • Vertex AI Search. (2025). (PDF) In silico investigation of acyclovir derivatives potency against herpes simplex virus.
  • Vertex AI Search. (2021). Antiviral Activity of the G-Quadruplex Ligand TMPyP4 against Herpes Simplex Virus-1.
  • Vertex AI Search. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. NIH.
  • Vertex AI Search. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed.
  • Vertex AI Search. (2018). Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry. PMC - NIH.
  • Vertex AI Search. (n.d.). Influenza antivirals and animal models. PMC - NIH.
  • Vertex AI Search. (2024). Identification of potent HSV antivirals using 3D bioprinted human skin equivalents. bioRxiv.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2011). N-methanocarbathymidine is more effective than acyclovir for treating neonatal herpes simplex virus infection in guinea pigs. PubMed.
  • Vertex AI Search. (2023).
  • Vertex AI Search. (n.d.). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry (RSC Publishing).
  • Vertex AI Search. (2021). Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis. NIH.
  • Vertex AI Search. (2018).
  • Vertex AI Search. (2011). N-methanocarbathymidine is more effective than acyclovir for treating neonatal herpes simplex virus infection in guinea pigs. PMC - NIH.
  • Vertex AI Search. (n.d.). Antiviral Therapies for Herpesviruses: Current Agents and New Directions. PMC - PubMed Central.

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Newly Synthesized 4-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a newly synthesized compound's purity is not merely a procedural formality; it is the bedrock upon which all subsequent biological and toxicological data stand. For a molecule like 4-Methoxybenzamide, an important building block in medicinal chemistry, ensuring its purity is paramount to the integrity of research outcomes.[1][2] Impurities, even at trace levels, can significantly alter a compound's pharmacological profile or introduce unforeseen toxicity, making their detection and quantification a critical aspect of the development pipeline.[1]

This guide eschews a one-size-fits-all template. Instead, it offers a comparative analysis of key analytical methodologies, grounded in practical experience and scientific rationale. We will explore the "why" behind procedural choices, empowering you to select and implement the most appropriate techniques for a robust and reliable purity assessment of this compound. The core philosophy we will champion is the principle of orthogonal testing —the practice of using multiple, independent analytical methods to validate results, thereby minimizing the risk of undetected impurities and ensuring a comprehensive characterization of your compound.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is arguably the most indispensable technique in a purity analysis workflow, prized for its high resolving power and sensitivity in separating the main compound from structurally similar impurities and degradation products.[5][6]

Expertise & Experience: The Rationale Behind a Reversed-Phase Method

For this compound, a moderately polar aromatic compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. The nonpolar stationary phase (typically C18) effectively retains the analyte, while a polar mobile phase (a mixture of water/buffer and an organic solvent like acetonitrile or methanol) is used for elution. By programming a gradient elution—gradually increasing the organic solvent concentration—we can effectively separate less polar impurities that are strongly retained by the column from the main analyte peak and more polar impurities that elute earlier.

The choice of detector is also critical. The benzamide structure contains a chromophore that absorbs UV light, making a UV detector a simple and robust choice for quantification. A wavelength of around 254 nm is often a good starting point for aromatic compounds.[7]

Experimental Protocol: RP-HPLC for this compound

This protocol provides a validated starting point for the analysis. Method optimization may be required depending on the specific impurity profile of your synthesis.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • HPLC-grade acetonitrile and water.

    • HPLC-grade formic acid or phosphoric acid (for mobile phase pH adjustment).

    • This compound reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

  • Data Analysis:

    • Purity is typically calculated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Trustworthiness: A Self-Validating System

A well-developed HPLC method should demonstrate specificity, linearity, accuracy, and precision.[8][9][10] For instance, specificity is confirmed by ensuring that known potential impurities (like the starting material, 4-methoxybenzoic acid) are well-resolved from the main peak.[11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Accurately weigh This compound Prep2 Dissolve in Mobile Phase Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Inject Inject Sample (10 µL) Prep3->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Report Calculate->Report Final Purity Value

Caption: Workflow for HPLC Purity Analysis.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

While HPLC is excellent for relative purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a primary analytical method capable of determining absolute purity without the need for an identical reference standard of the analyte.[12] Its power lies in the direct proportionality between the integrated signal of a nucleus (typically ¹H) and the number of moles of that substance in the sample.

Expertise & Experience: The Rationale Behind qNMR

The principle of qNMR involves comparing the integral of a specific, well-resolved proton signal from this compound against the integral of a signal from a certified internal standard of known purity, which has been accurately weighed into the same solution. For this compound, the sharp singlet of the methoxy (-OCH₃) protons around 3.8 ppm is an excellent candidate for quantification as it is distinct and less likely to overlap with impurity signals.[13] The choice of internal standard is crucial; it must be stable, non-reactive, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: qNMR for this compound
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • High-precision analytical balance.

  • Reagents and Standards:

    • Deuterated solvent (e.g., DMSO-d₆, ensuring complete dissolution of both analyte and standard).

    • Certified Internal Standard (IS) of known purity (e.g., Maleic Acid).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Ensure a sufficiently long relaxation delay (D1) (e.g., 5 times the longest T₁ of both the analyte and standard) to allow for full proton relaxation, which is critical for accurate integration.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Carefully integrate a well-resolved signal for this compound (e.g., the -OCH₃ singlet) and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_x / I_std) * (N_std / N_x) * (MW_x / MW_std) * (m_std / m_x) * P_std

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • MW : Molecular Weight (this compound = 151.16 g/mol )[14]

    • m : Mass

    • P : Purity of the internal standard

    • x : Analyte (this compound)

    • std : Internal Standard

Trustworthiness: Orthogonal Confirmation

Using qNMR provides a purity value based on a completely different physical principle than chromatography.[12] If the purity value from qNMR closely matches the value from HPLC, it provides a very high degree of confidence in the result.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation Prep1 Accurately weigh Sample (m_x) and Internal Standard (m_std) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acquire Acquire ¹H Spectrum (long relaxation delay) Prep3->Acquire Process Process Data & Integrate Signals (I_x, I_std) Acquire->Process Calculate Apply qNMR Formula using mass, MW, integrals, and proton counts Process->Calculate Report Report Calculate->Report Absolute Purity Value

Caption: Workflow for qNMR Purity Analysis.

Complementary & Confirmatory Techniques

While HPLC and qNMR form the core of a robust purity assessment, other techniques provide valuable, often orthogonal, information.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase. Coupling it with a Mass Spectrometer provides definitive identification based on fragmentation patterns.[15]

  • Application for this compound: This compound is sufficiently volatile for GC analysis. GC-MS is excellent for detecting volatile organic impurities, residual solvents, or by-products that might not be visible by HPLC-UV.[16] The NIST WebBook provides a reference mass spectrum for p-methoxybenzamide, which can be used for confirmation.[14]

  • Causality: Use GC-MS to search for impurities that are more volatile or less UV-active than your main compound, providing a different selectivity profile compared to RP-HPLC.

Thermal Analysis (DSC & TGA)
  • Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting point.[17][18] Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[19]

  • Application for this compound: A pure crystalline solid will exhibit a sharp, well-defined melting peak in DSC at a specific temperature (literature mp: 164-167 °C). Impurities will cause a depression and broadening of this melting peak. TGA can quantify non-volatile impurities (like inorganic salts) as residue after thermal decomposition and can detect the presence of residual solvents as an initial weight loss step at lower temperatures.[20]

  • Causality: Thermal analysis is orthogonal because it is insensitive to the chemical structure of organic impurities but highly sensitive to the overall sample's thermal behavior and the presence of non-volatile or solvent impurities.

Comparative Summary of Purity Assessment Methods

The selection of a method, or combination of methods, depends on the specific question being asked. The following table provides a comparative overview to guide your decision-making process.

Technique Primary Use Quantification Sensitivity Selectivity Key Advantage Key Limitation
HPLC-UV Impurity profiling, relative purityRelative (Area %), Quantitative with standardHigh (µg/mL to ng/mL)HighExcellent for separating structurally similar impurities.[21][22]Can miss non-chromophoric impurities; co-elution is possible.
qNMR Absolute purity determination, structural confirmationAbsolute (Primary Method)Moderate (mg/mL)Moderate to HighNo analyte-specific reference standard needed for purity.[12]Lower sensitivity than HPLC; potential for signal overlap.
GC-MS Volatile impurity & residual solvent analysisQuantitative with standardVery High (pg/mL)Very HighDefinitive identification via mass spectrum; orthogonal to HPLC.[15]Analyte must be volatile and thermally stable.
DSC Assess crystalline purity, melting pointQualitative (purity indicated by peak shape)LowLowRapid assessment of overall crystalline quality.[23]Insensitive to impurities with similar melting points.
TGA Residual solvent & non-volatile impurity contentQuantitativeModerateLowDirectly measures solvent and inorganic content.[19]Cannot identify the specific impurities, only quantifies mass loss/gain.

Conclusion: An Integrated, Multi-Technique Approach

For a comprehensive purity report, a combination of RP-HPLC for high-sensitivity impurity profiling and qNMR for an absolute purity value is the gold standard. This core data should be supplemented with GC-MS to screen for volatile impurities and residual solvents, and Thermal Analysis (DSC/TGA) to confirm the crystalline nature and absence of non-volatile contaminants. This multi-faceted approach ensures that the purity value assigned to your batch of this compound is accurate, reliable, and robust, providing the highest degree of confidence as you advance your research and development objectives.

References

The Uncharted Therapeutic Potential of 4-Methoxybenzamide: A Comparative Guide to the Benzamide Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 4-Methoxybenzamide is currently cataloged primarily as a chemical intermediate, the broader benzamide scaffold to which it belongs is a cornerstone of modern medicinal chemistry, boasting a rich history of therapeutic successes. This guide navigates the largely unexplored therapeutic potential of this compound by conducting a comprehensive literature review of its more extensively studied structural analogs. We will objectively compare the performance of various benzamide derivatives across key therapeutic areas, including psychiatry, gastroenterology, neurology, and oncology. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide supporting experimental data, detailed protocols, and mechanistic insights to illuminate the potential avenues for the development of this compound and its future derivatives.

Introduction: The Benzamide Scaffold - A Privileged Structure in Pharmacology

The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom and a benzene ring, is a versatile pharmacophore that has given rise to a diverse array of clinically significant drugs.[1] From managing psychosis and alleviating nausea to combating seizures and cancer, the therapeutic landscape of benzamide derivatives is remarkably broad and continues to expand. This wide range of pharmacological activities underscores the immense potential held within this chemical class, prompting a closer look at lesser-known derivatives like this compound.

Although direct biological data on this compound is sparse, its structural simplicity and the well-documented activities of its analogs provide a strong foundation for predictive analysis and future research. This guide will delve into the established and emerging therapeutic applications of benzamide derivatives, providing a comparative framework to hypothesize the potential of this compound.

Antipsychotic Potential: Targeting Dopamine D2 Receptors

Substituted benzamides are a well-established class of atypical antipsychotics, with drugs like sulpiride and amisulpride being prime examples.[2][3] Their primary mechanism of action involves the selective antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][4] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]

Mechanism of Action: Dopamine D2 Receptor Antagonism

The therapeutic effect of benzamide antipsychotics stems from their ability to modulate dopaminergic neurotransmission. In patients with schizophrenia, an excess of dopamine in the mesolimbic pathway is thought to contribute to psychotic symptoms. By blocking D2 receptors, these drugs reduce the downstream signaling cascade, leading to a normalization of dopamine activity.[6]

Dopamine D2 Receptor Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2R Dopamine D2 Receptor Dopamine_cleft->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates Benzamide Benzamide Antipsychotic Benzamide->D2R Blocks Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Inhibits cAMP ↓ cAMP Adenylyl_cyclase->cAMP Response Reduced Neuronal Excitability cAMP->Response

Dopamine D2 Receptor Antagonism by Benzamides.
Comparative Efficacy of Benzamide Antipsychotics

The clinical efficacy of benzamide antipsychotics is well-documented. Amisulpride, for instance, has demonstrated therapeutic effects on both positive and negative symptoms of schizophrenia at different dose ranges.[4]

CompoundTargetIndicationKey Clinical Findings
Sulpiride D2/D3 AntagonistSchizophrenia, DepressionEffective against positive symptoms of schizophrenia.[2]
Amisulpride D2/D3 AntagonistSchizophreniaDose-dependent effects: high doses for positive symptoms, low doses for negative symptoms.[4][7]
Metoclopramide D2 AntagonistAntiemeticPrimarily used for nausea and vomiting, with some antipsychotic potential at higher doses.[2]
Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[8][9]

Materials:

  • Cell membranes from a cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1).

  • Radioligand: [³H]Spiperone (a potent D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound (e.g., this compound derivative).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, and 50 µL of either the test compound, vehicle (for total binding), or haloperidol (for non-specific binding).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Prokinetic Potential: Targeting 5-HT4 Receptors in the Gut

Substituted benzamides like cisapride and mosapride have been utilized as prokinetic agents to enhance gastrointestinal motility.[10][11] They primarily act as agonists at serotonin 5-HT4 receptors on enteric neurons, stimulating the release of acetylcholine and promoting coordinated contractions of the gut smooth muscle.[12]

Mechanism of Action: 5-HT4 Receptor Agonism

Activation of 5-HT4 receptors, which are Gs protein-coupled, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade ultimately enhances the release of acetylcholine from presynaptic terminals in the myenteric plexus, leading to increased muscle contraction and accelerated gastrointestinal transit.

5_HT4_Receptor_Agonism cluster_presynaptic Enteric Neuron (Presynaptic) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Smooth Muscle Cell (Postsynaptic) Receptor_5HT4 5-HT4 Receptor G_protein Gs Protein Receptor_5HT4->G_protein Activates Benzamide Benzamide Prokinetic Benzamide->Receptor_5HT4 Activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Stimulates cAMP ↑ cAMP Adenylyl_cyclase->cAMP ACh_release ↑ Acetylcholine Release cAMP->ACh_release ACh Acetylcholine ACh_release->ACh AChR Muscarinic Receptor ACh->AChR Binds Contraction Muscle Contraction AChR->Contraction

5-HT4 Receptor Agonism by Benzamide Prokinetics.
Comparative Efficacy of Benzamide Prokinetics
CompoundTargetIndicationKey Preclinical/Clinical Findings
Cisapride 5-HT4 AgonistGastroparesis, GERDPotent prokinetic effects, but withdrawn due to cardiovascular side effects.[11]
Mosapride 5-HT4 AgonistFunctional Dyspepsia, GERDSelective 5-HT4 agonist with a better safety profile than cisapride.[10]
SC-54750 5-HT4 Agonist/5-HT3 AntagonistGastroparesisPotent prokinetic with additional antiemetic properties.[5]
Experimental Protocol: 5-HT4 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the ability of a test compound to stimulate the production of cAMP in cells expressing the 5-HT4 receptor.[13]

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

  • Test compound (e.g., this compound derivative).

  • Reference agonist (e.g., Serotonin).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the HEK293-h5-HT4 cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, aspirate the culture medium and wash the cells once with stimulation buffer.

  • Add 50 µL of stimulation buffer containing various concentrations of the test compound or reference agonist to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate a dose-response curve and determine the EC50 value for the test compound.

Anticonvulsant Potential: Modulation of Neuronal Excitability

Benzamide derivatives have emerged as a promising class of anticonvulsant agents, with some analogs demonstrating potent activity in preclinical models of epilepsy.[14] Their mechanism of action often involves the modulation of voltage-gated ion channels, particularly sodium channels, which play a crucial role in regulating neuronal excitability.[15]

Mechanism of Action: Voltage-Gated Sodium Channel Inhibition

During a seizure, neurons exhibit rapid and repetitive firing, which is driven by the influx of sodium ions through voltage-gated sodium channels. By binding to these channels, certain benzamide derivatives can stabilize the inactivated state of the channel, thereby reducing the number of channels available to open and propagate action potentials. This leads to a reduction in neuronal hyperexcitability and the suppression of seizure activity.

Sodium_Channel_Inhibition cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_channel->Na_ion_in Benzamide Benzamide Anticonvulsant Benzamide->Na_channel Binds and Inactivates Na_ion_out Na+ Na_ion_out->Na_channel Influx Depolarization Reduced Membrane Depolarization Na_ion_in->Depolarization Anticancer_Mechanisms cluster_parp PARP Inhibition cluster_hdac HDAC Inhibition DNA_SSB Single-Strand DNA Break PARP PARP DNA_SSB->PARP Activates Repair_blocked DNA Repair Blocked PARP->Repair_blocked Leads to PARPi Benzamide PARP Inhibitor PARPi->PARP Inhibits Apoptosis_parp Apoptosis Repair_blocked->Apoptosis_parp Histone Histone HDAC HDAC Histone->HDAC Deacetylates Acetylation ↑ Histone Acetylation HDAC->Acetylation Prevents HDACi Benzamide HDAC Inhibitor HDACi->HDAC Inhibits Gene_expression ↑ Tumor Suppressor Gene Expression Acetylation->Gene_expression Apoptosis_hdac Apoptosis Gene_expression->Apoptosis_hdac

Anticancer Mechanisms of Benzamide Derivatives.
Comparative Efficacy of Benzamide Anticancer Agents
CompoundTargetCancer TypeKey Preclinical/Clinical Findings
Veliparib (ABT-888) PARP1/2 InhibitorVarious Solid TumorsIn Phase III clinical trials; enhances the efficacy of chemotherapy. [12]
Entinostat (MS-275) Class I HDAC InhibitorLeukemia, Solid TumorsIn clinical trials, shows promise in combination therapies. [2]
Compound 13f PARP-1 InhibitorColorectal CancerPotent anticancer activity against HCT116 cells (IC50 = 0.30 µM). [16]
BJ-13 Not specifiedGastric CancerInduces apoptosis via ROS-mediated mitochondrial dysfunction. [17]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound (e.g., this compound derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Outlook and the Promise of this compound

The diverse pharmacological activities of the benzamide scaffold strongly suggest that this compound and its derivatives warrant further investigation. The presence of the methoxy group at the 4-position of the benzene ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles.

Future research should focus on synthesizing a library of this compound derivatives and screening them in a panel of in vitro and in vivo assays targeting the therapeutic areas discussed in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that confer potency and selectivity for specific biological targets.

By leveraging the extensive knowledge base of the benzamide class, the scientific community is well-positioned to unlock the therapeutic potential of this compound and develop novel drug candidates for a range of unmet medical needs.

References

  • Sulpiride is a type of benzamide that is used as a psychiatric medication. It is a potent blocker of dopamine receptors and is used to treat a variety of mental disorders including schizophrenia, depression, and bipolar disorder. (Source: Pharmaguideline)
  • Benzamide derivatives possess different kinds of pharmacological activities like antimicrobial, analgesic, antiinflammatory, anticancer, cardiovascular, and other biological activities. (Source: Walsh Medical Media)
  • The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity. (Source: Anonymous)
  • An In-depth Technical Guide to the Anticonvulsant Properties of Benzamide Deriv
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. (Source: Benchchem)
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (Source: PubMed)
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (Source: PubMed)
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (Source: PubMed)
  • Application Notes: Dopamine D2 Receptor Binding Assay Using Acetophenazine. (Source: Benchchem)
  • Histone Deacetylase Inhibitors as Anticancer Drugs. (Source: PMC - NIH)
  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (Source: Anonymous)
  • Clinical trials of benzamides in psychi
  • Consensus on the use of substituted benzamides in psychiatric p
  • Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold. (Source: Benchchem)
  • MTT Assay Protocol. (Source: Abcam)
  • Prokinetics in the Management of Functional Gastrointestinal Disorders. (Source: PubMed Central)
  • The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. (Source: PMC - PubMed Central)
  • Recent advancements in PARP inhibitors-based targeted cancer therapy. (Source: Oxford Academic)
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (Source: PubMed)
  • Pharmacological classific
  • Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide.
  • MTT Cell Assay Protocol. (Source: Anonymous)
  • The MTT assay protocol.
  • Cell Viability Assays. (Source: NCBI Bookshelf)
  • In vivo extrastriatal and striatal D2 dopamine receptor blockade by amisulpride in schizophrenia. (Source: PubMed)
  • D2 Receptor Occupancy During High- and Low- Dose Therapy with the Atypical Antipsychotic Amisulpride: A 123I-Iodobenzamide SPECT. (Source: Journal of Nuclear Medicine)
  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a n
  • Antipsychotic medication, D2 dopamine receptor blockade and clinical response: a 123I IBZM SPET (single photon emission tomography) study. (Source: PubMed)
  • D2 Dopamine Receptor Assay. (Source: Innoprot GPCR Functional Assays)
  • Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. (Source: Revvity)
  • Dopamine d2 receptor HTRF binding kinetics. (Source: BMG LABTECH)
  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. (Source: PMC)
  • Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. (Source: PMC - NIH)
  • Serotonin 5-HT4 Receptor Agonists. (Source: NCBI Bookshelf)
  • The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. (Source: PMC)
  • A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. (Source: SciSpace)
  • Role of PARP in DNA repair and main effects of PARP inhibitors.
  • PARP inhibitors cause DNA DSB (double strand break) by via inhibition...
  • Free Dopaminergic pathways Icons, Symbols, Pictures, and Images. (Source: Mind the Graph)
  • Schematic representation of dopamine signaling pathway.
  • A schematic diagram of the possible mechanism of dopamine receptor signaling-mediated lifespan regulation.
  • Dopamine receptor signaling pathways and associated diseases.
  • (PDF) Targeting the dopamine D-2 receptor in schizophrenia.
  • Application Notes and Protocols for Cell-Based Assays for 5-HT4 Receptor Antagonism. (Source: Benchchem)
  • Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and r
  • Luminal 5-HT4 receptors-A successful target for prokinetic actions. (Source: PubMed)
  • New-generation 5-HT4 receptor agonists: Potential for treatment of gastrointestinal motility disorders.
  • Azaadamantane benzamide 5-HT4 agonists: gastrointestinal prokinetic SC-54750. (Source: PubMed)
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 4-Methoxybenzamide, ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile of this compound

This compound (also known as p-Anisamide) is a white, solid organic compound.[1] While essential in various research applications, it is crucial to recognize its associated hazards to ensure safe handling and disposal.

According to safety data sheets (SDS), this compound presents the following hazards:

  • Harmful if swallowed or inhaled: Acute oral and inhalation toxicity are categorized as Category 4.[1][2]

  • Causes skin and serious eye irritation: It is classified as a skin and eye irritant (Category 2).[1][2][3]

  • May cause respiratory irritation: Inhalation of dust can lead to respiratory system irritation.[2][3]

A thorough understanding of these hazards is the foundation for establishing safe disposal protocols.

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including this compound, is governed by stringent regulations to prevent harm to human health and the environment. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management from "cradle to grave".[4] This means that the generator of the waste is responsible for its safe handling and disposal.

Key principles for compliant chemical waste disposal include:

  • Waste Determination: Identifying whether a waste is hazardous.[5]

  • Proper Containment: Using appropriate, labeled, and closed containers.[4][6]

  • Segregation: Separating incompatible waste streams to prevent dangerous reactions.[5]

  • Licensed Disposal: Utilizing a certified hazardous waste disposal company for final treatment and disposal.[5][7]

Step-by-Step Disposal Procedures for this compound

The following procedures provide a clear workflow for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, it is imperative to wear the appropriate PPE to minimize exposure risks.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Protects against dust particles and potential splashes causing eye irritation.[1][2]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact which can cause irritation.[1]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved N95 respirator.Recommended when handling the powder outside of a fume hood to prevent inhalation.

2. Waste Collection and Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound is incompatible with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[1]

Therefore, this compound waste must not be mixed with these substances.

Workflow for Waste Collection:

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select a Designated, Labeled, and Compatible Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated Satellite Accumulation Area (SAA) seal->storage end End: Await Pickup by EHS storage->end

Caption: Workflow for the collection of this compound waste.

3. Container Management: Ensuring Safe Storage

The container used for waste accumulation must be:

  • Compatible: Use a high-density polyethylene (HDPE) or glass container.

  • Labeled: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Closed: The container must be kept tightly sealed at all times, except when adding waste.[4] This is a common and critical compliance point.

4. Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weigh boats, or paper towels, should be considered contaminated and disposed of as solid hazardous waste in the same designated container.

5. Managing Spills

In the event of a small spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

  • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Wash the spill area with soap and water.[1]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Regulatory Considerations: EPA Waste Codes

While a specific, dedicated EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. Given its toxicological profile (harmful if swallowed or inhaled), it could potentially fall under a generic toxicity characteristic code if it meets the criteria defined by the Toxicity Characteristic Leaching Procedure (TCLP). However, for practical purposes in a research setting, it is often managed as a non-specific source chemical waste. Your institution's EHS department will make the final determination and assign the appropriate waste code for disposal manifests.

Decision Tree for this compound Disposal

start Is this compound Waste for Disposal? ppe Wear Full PPE start->ppe small_spill Small Spill or Residual Waste? ppe->small_spill bulk Bulk Unused or Contaminated Material? ppe->bulk small_spill->bulk No sweep Sweep into Hazardous Waste Container small_spill->sweep Yes bulk->start No container Place in Labeled Hazardous Waste Container bulk->container Yes saa Store in Satellite Accumulation Area sweep->saa container->saa ehs Contact EHS for Pickup saa->ehs end Disposal Complete ehs->end

Caption: Decision-making process for this compound disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility. Always consult your institution's specific waste management guidelines and your EHS department for any questions or concerns.

References

  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76959, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • SUWEB. EPA Hazardous Waste Codes. Retrieved from [Link]

  • SUWEB. EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Code. Retrieved from [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Methoxybenzamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratory practices. 4-Methoxybenzamide, a compound of interest in various research applications, requires meticulous handling due to its specific hazard profile. This guide provides an in-depth, procedural framework for the safe use of this compound, with a core focus on personal protective equipment (PPE), operational protocols, and proper disposal. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes by preventing contamination.

Hazard Identification: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our safety protocols. It is a white, solid powder, and its primary routes of exposure in a laboratory setting are inhalation of the dust and direct contact with the skin or eyes.[1]

Hazard ClassificationCategoryGHS Hazard StatementImplication for Researchers
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAccidental ingestion can lead to adverse health effects.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledInhalation of dust can cause systemic harm.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact can cause skin inflammation and irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationContact with eyes can result in significant irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationInhaled dust can irritate the respiratory tract.[1][2][3]

Given these hazards, a comprehensive safety plan is not merely a recommendation but a necessity. The following sections will detail the essential PPE and procedures to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the minimum required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecification/StandardRationale
Eye Protection Safety glasses with side-shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN166[4][5]Protects against accidental splashes of solutions or airborne particles of the solid compound.
Hand Protection Nitrile rubber glovesInspect for integrity before each use.Provides a chemical-resistant barrier to prevent skin contact.[1][5][6]
Skin and Body Protection Long-sleeved laboratory coatKnee-lengthProtects skin and personal clothing from contamination.[5][6]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95)Required when handling the powder outside of a fume hood or when dust may be generated.Prevents inhalation of harmful dust particles.[5]
Donning and Doffing of PPE: A Procedural Approach

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Eye Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Caption: Sequential workflow for donning and doffing PPE.

Rationale for the sequence:

  • Donning: The lab coat is first to protect your clothing. Gloves are last to ensure they remain clean for handling the chemical.

  • Doffing: Gloves are removed first as they are the most likely to be contaminated. The lab coat is turned inside out as it is removed to contain any contamination. Your respirator and eye protection are removed last, once you have stepped away from the immediate work area.

Operational Plan: Safe Handling and Storage

Engineering Controls
  • Ventilation: Always handle solid this compound in a certified chemical fume hood to minimize the risk of inhalation.[5][7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][5]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area for handling this compound to prevent the spread of contamination.

  • Weighing: When weighing the solid, use a spatula and weighing paper. Perform this task within a fume hood or a balance enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it down.

Storage

Store this compound in a cool, dry, and well-ventilated area.[1][3] Keep the container tightly closed to prevent the absorption of moisture and to contain the material.[1][3] The storage area should be locked to restrict access to authorized personnel.[1][3]

Emergency Response Plan

In the event of an accidental exposure, immediate and appropriate action is critical.

Emergency_Response cluster_actions Immediate Actions exposure Exposure Event skin Skin Contact: Wash with soap and water for 15 min. exposure->skin eye Eye Contact: Rinse with water for 15 min. exposure->eye inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Rinse mouth with water. exposure->ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical

Caption: Workflow for emergency response to exposure.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5]

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, gloves, disposable lab coats) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Disposal Procedure

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.[1]

By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues, while upholding the principles of responsible scientific research.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76959, this compound. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide. [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Oregon Occupational Safety and Health. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzamide
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.